molecular formula C39H50N5O19P B1139753 Caffeic acid-pYEEIE CAS No. 507471-72-9

Caffeic acid-pYEEIE

货号: B1139753
CAS 编号: 507471-72-9
分子量: 923.82
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phosphopeptide ligand for the src SH2 domain (IC50 = 42 nM);  displays 30-fold higher affinity than N-acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu .

属性

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H50N5O19P/c1-3-20(2)34(38(57)43-26(39(58)59)12-17-33(52)53)44-36(55)25(11-16-32(50)51)41-35(54)24(10-15-31(48)49)42-37(56)27(18-21-4-8-23(9-5-21)63-64(60,61)62)40-30(47)14-7-22-6-13-28(45)29(46)19-22/h4-9,13-14,19-20,24-27,34,45-46H,3,10-12,15-18H2,1-2H3,(H,40,47)(H,41,54)(H,42,56)(H,43,57)(H,44,55)(H,48,49)(H,50,51)(H,52,53)(H,58,59)(H2,60,61,62)/b14-7+/t20-,24-,25-,26-,27-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKLXQPYJYPETQ-YYGGXQSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H50N5O19P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

923.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Caffeic Acid-pYEEIE: A Technical Guide to its Mechanism of Action as a High-Affinity Src Homology 2 (SH2) Domain Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeic acid-pYEEIE is a synthetic phosphopeptide mimetic designed as a high-affinity ligand for the Src Homology 2 (SH2) domain of Src family kinases. Its primary mechanism of action is the competitive inhibition of protein-protein interactions mediated by the Src SH2 domain, thereby disrupting downstream signaling cascades. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, impact on signaling pathways, and detailed experimental protocols.

Core Mechanism of Action: Targeting the Src SH2 Domain

This compound functions as a potent antagonist of the Src SH2 domain. The SH2 domain is a structurally conserved protein domain that recognizes and binds to specific phosphotyrosine-containing peptide motifs on other proteins. This interaction is a critical step in the activation and propagation of numerous signaling pathways that control cell proliferation, differentiation, survival, and migration.

By mimicking the natural phosphopeptide ligand, this compound competitively binds to the SH2 domain of Src family kinases, such as Src and Lck.[1] This binding event physically obstructs the recruitment of the SH2 domain to its endogenous binding partners, effectively decoupling the kinase from its upstream activators and downstream substrates.

The peptide sequence pYEEIE is known to be a preferred binding motif for Src family SH2 domains.[1] The addition of the caffeic acid moiety at the N-terminus enhances the binding affinity of the peptide.

Quantitative Data

The inhibitory potency of this compound has been quantified through competitive binding assays.

Parameter Value Reference
IC50 (Src SH2 domain) 42 nM[2][3]

This low nanomolar IC50 value indicates a high binding affinity of this compound for the Src SH2 domain. Notably, it exhibits a 30-fold higher affinity than the related phosphopeptide, N-acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu (Ac-pYEEIE).[2][3]

Impact on Downstream Signaling Pathways

The primary consequence of this compound's binding to the Src SH2 domain is the disruption of Src-mediated signaling. Src family kinases are key nodes in a multitude of signaling pathways. While specific downstream effects of this compound are still under investigation, the known roles of Src kinases allow for informed hypotheses about the pathways likely to be affected. Inhibition of Src SH2 domain interactions can be expected to modulate pathways such as:

  • Receptor Tyrosine Kinase (RTK) Signaling: Src kinases are often recruited to activated RTKs, where they contribute to the phosphorylation of downstream effectors. By blocking this recruitment, this compound can potentially inhibit signaling from receptors for growth factors like EGF and PDGF.

  • Integrin Signaling: Src plays a crucial role in focal adhesion signaling, which mediates cell adhesion, migration, and survival. Inhibition of Src SH2 domain function could disrupt these processes.

  • G-Protein Coupled Receptor (GPCR) Signaling: Some GPCRs can transactivate Src family kinases. This compound may interfere with these signaling cross-talks.

A recent study investigated the role of the c-Src SH2 domain's scaffolding function in opioid receptor signaling.[4] In this specific context, this compound at a concentration of 200 nM did not affect the recruitment of β-arrestin2 to the μ-opioid receptor, suggesting that the non-catalytic scaffolding function of the c-Src SH2 domain is not involved in this particular cellular process.[4] This highlights the context-dependent nature of the effects of inhibiting SH2 domain interactions.

Visualizing the Mechanism of Action

Mechanism of this compound Action cluster_0 Normal Src Signaling cluster_1 Inhibition by this compound pY_Protein Phosphorylated Protein (pY-motif) SH2_Domain SH2 Domain pY_Protein->SH2_Domain Binds to Src_Kinase Src Family Kinase Downstream Downstream Signaling Src_Kinase->Downstream Activates CA_pYEEIE This compound i_SH2_Domain SH2 Domain CA_pYEEIE->i_SH2_Domain Competitively Binds i_Src_Kinase Src Family Kinase i_Downstream Downstream Signaling (Inhibited) i_Src_Kinase->i_Downstream Activation Blocked i_pY_Protein Phosphorylated Protein (pY-motif) i_pY_Protein->i_SH2_Domain Binding Blocked

Caption: Competitive inhibition of Src SH2 domain by this compound.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely published. However, based on available information, the following outlines can be inferred and adapted.

In Vitro Competitive Binding Assay (ELISA-based)

This protocol is a generalized procedure based on the type of assay used to determine the IC50 of SH2 domain inhibitors.

Objective: To determine the concentration of this compound required to inhibit the binding of a phosphopeptide to the Src SH2 domain by 50%.

Materials:

  • Recombinant GST-tagged Src SH2 domain

  • Biotinylated phosphopeptide with a high affinity for the Src SH2 domain (e.g., Biotin-pYEEI)

  • This compound

  • 96-well glutathione-coated plates

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • HRP substrate (e.g., TMB)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

  • Coat the 96-well glutathione-coated plates with the GST-Src SH2 domain fusion protein. Incubate and then wash.

  • Block the remaining protein-binding sites on the wells with blocking buffer. Incubate and then wash.

  • Prepare serial dilutions of this compound.

  • Add the this compound dilutions to the wells, followed by the addition of a fixed concentration of the biotinylated phosphopeptide.

  • Incubate to allow for competitive binding.

  • Wash the wells to remove unbound reagents.

  • Add Streptavidin-HRP conjugate to the wells and incubate.

  • Wash the wells thoroughly.

  • Add the HRP substrate and allow the color to develop.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Plot the absorbance against the log of the inhibitor concentration and determine the IC50 value.

Visualizing the Experimental Workflow

Workflow for In Vitro Competitive Binding Assay start Start coat Coat Plate with GST-Src SH2 Domain start->coat block Block Wells coat->block prepare Prepare Serial Dilutions of this compound block->prepare add Add Inhibitor and Biotinylated Peptide prepare->add incubate1 Incubate for Competitive Binding add->incubate1 wash1 Wash Wells incubate1->wash1 add_strep Add Streptavidin-HRP wash1->add_strep incubate2 Incubate add_strep->incubate2 wash2 Wash Wells incubate2->wash2 add_sub Add HRP Substrate wash2->add_sub measure Measure Absorbance add_sub->measure analyze Analyze Data and Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for an ELISA-based competitive binding assay.

Cell-Based Assay for Inhibition of Src Scaffolding Function

This protocol is based on the methodology described by Vega-Ramirez et al. (2025) to assess the role of c-Src scaffolding.[4]

Objective: To determine if this compound affects a specific cellular process mediated by the scaffolding function of the Src SH2 domain.

Cell Line: A cell line endogenously or exogenously expressing the proteins of interest (e.g., HEK cells expressing a GPCR and β-arrestin2).

Procedure:

  • Culture the cells to the desired confluency in appropriate cell culture plates.

  • Treat the cells with this compound at the desired concentration (e.g., 200 nM) or vehicle control.[4]

  • Incubate the cells overnight.[4]

  • Stimulate the cells with an appropriate agonist (e.g., DAMGO or endomorphin-2 for opioid receptors) at various concentrations.[4]

  • Perform the specific assay to measure the cellular response of interest (e.g., a β-arrestin2 recruitment assay using a commercially available kit).

  • Measure the signal according to the assay manufacturer's instructions.

  • Analyze the data to determine if this compound treatment altered the dose-response curve (e.g., Emax and pEC50) of the agonist.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the roles of Src family kinase SH2 domains in cellular signaling. Its high affinity and specificity make it a potent inhibitor of SH2 domain-mediated protein-protein interactions. While its precise effects on various downstream signaling pathways are still being elucidated, it holds promise for dissecting the complex roles of Src kinases in both normal physiology and disease. Future research should focus on identifying the specific signaling cascades that are most sensitive to inhibition by this compound in different cellular contexts. Such studies will further clarify its potential as a therapeutic lead for diseases driven by aberrant Src signaling, such as cancer and inflammatory disorders.

References

An In-depth Technical Guide to Caffeic Acid-pYEEIE: A Potent Src Homology 2 (SH2) Domain Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeic acid-pYEEIE is a synthetic phosphopeptide that has demonstrated significant potential as a high-affinity ligand for the Src Homology 2 (SH2) domain of Src family kinases.[1] Its unique structure, which combines caffeic acid with a phosphotyrosine-containing peptide, results in a notably potent interaction with its target. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, mechanism of action, and the experimental data supporting its activity. This document is intended to serve as a valuable resource for researchers in the fields of signal transduction, oncology, and drug discovery who are interested in the development of novel kinase inhibitors.

Introduction

Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play critical roles in a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of SFK activity is frequently implicated in the pathogenesis of various human cancers, making them attractive targets for therapeutic intervention. A key regulatory mechanism of SFKs involves intramolecular interactions mediated by their SH2 and SH3 domains. The SH2 domain, in particular, recognizes and binds to specific phosphotyrosine-containing motifs, a crucial step in the activation and downstream signaling of these kinases.

This compound has emerged as a potent tool for studying and potentially targeting these interactions. It is a phosphopeptide ligand designed to bind to the SH2 domain of Src.[1] Notably, it exhibits a significantly higher affinity for the Src SH2 domain compared to the parent peptide, Ac-pYEEIE.[1] This enhanced affinity makes it a valuable molecular probe for investigating Src-mediated signaling pathways and a promising lead compound for the development of novel anti-cancer agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₃₉H₅₀N₅O₁₉P[1]
Molecular Weight 923.82 g/mol [1]
Sequence YEEIE (Modification: Tyr-1 is N-[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl]-)-pTyr)[1]
CAS Number 507471-72-9[1]
Purity ≥95%[1]
Solubility Soluble to 2 mg/mL in PBS[1]
Storage Store at -20°C[1]

Mechanism of Action

This compound functions as a competitive inhibitor of the Src SH2 domain. By binding to the phosphotyrosine-binding pocket of the SH2 domain, it prevents the interaction of Src with its natural upstream activators and downstream substrates. This disruption of protein-protein interactions is central to its inhibitory effect on Src signaling.

Src SH2 Domain Inhibition

The primary mechanism of action of this compound is its high-affinity binding to the SH2 domain of Src family kinases, such as Src and Lck.[2] This interaction has been quantified, demonstrating a significant improvement in binding affinity over related compounds.

CompoundTargetIC₅₀Fold Improvement vs. Ac-pYEEIEReference
This compound Src SH2 domain42 nM~30-fold[1]
N-acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu (Ac-pYEEIE) Src SH2 domain~1.26 µM (estimated)1-fold[1]

This enhanced binding affinity is attributed to the presence of the caffeic acid moiety, which likely forms additional favorable interactions within the SH2 domain binding pocket.

Downstream Signaling Pathway

By inhibiting the Src SH2 domain, this compound is expected to disrupt the downstream signaling cascades regulated by Src. The binding of the SH2 domain to phosphotyrosine residues is a critical event for the activation and localization of Src, which in turn phosphorylates a wide array of substrate proteins involved in cell growth, survival, and metastasis. The anticipated downstream effect of this compound is the attenuation of these oncogenic signaling pathways.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src Src Kinase Growth_Factor_Receptor->Src Activation Downstream_Substrates Downstream Substrates (e.g., FAK, STAT3) Src->Downstream_Substrates Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis, Metastasis) Downstream_Substrates->Gene_Expression Caffeic_acid_pYEEIE This compound Caffeic_acid_pYEEIE->Src Inhibition (binds SH2 domain)

Figure 1: Proposed mechanism of action of this compound on the Src signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively available in the public domain. The primary reference for this compound is the publication by See-Hyoung Park, et al. in Bioorganic & Medicinal Chemistry Letters. The following are generalized protocols based on the information available and standard biochemical techniques.

Synthesis of this compound

The synthesis of this compound involves the coupling of caffeic acid to the N-terminus of the phosphopeptide pYEEIE. While the specific details of the synthetic route are not fully disclosed, a plausible approach would involve standard solid-phase peptide synthesis (SPPS) for the pYEEIE peptide, followed by the solution-phase coupling of caffeic acid to the deprotected N-terminus of the resin-bound or purified peptide.

Synthesis_Workflow Start Start: Solid-Phase Peptide Synthesis (SPPS) of pYEEIE SPPS Sequential coupling of Fmoc-protected amino acids (Glu, Ile, Glu, Glu, pTyr) Start->SPPS Deprotection N-terminal Fmoc deprotection SPPS->Deprotection Coupling Coupling of activated Caffeic Acid Deprotection->Coupling Cleavage Cleavage from resin and deprotection of side chains Coupling->Cleavage Purification Purification by HPLC Cleavage->Purification Characterization Characterization by Mass Spectrometry and NMR Purification->Characterization End End: this compound Characterization->End

Figure 2: A logical workflow for the synthesis of this compound.
Src SH2 Domain Binding Assay (ELISA-based)

The binding affinity of this compound to the Src SH2 domain can be determined using a competitive enzyme-linked immunosorbent assay (ELISA).

Principle: A biotinylated phosphopeptide corresponding to a known Src SH2 binding motif is immobilized on a streptavidin-coated plate. A GST-tagged Src SH2 domain protein is then incubated with the immobilized peptide in the presence of varying concentrations of the test compound (this compound). The amount of bound GST-Src SH2 is detected using an anti-GST antibody conjugated to horseradish peroxidase (HRP), followed by the addition of a colorimetric HRP substrate. The signal intensity is inversely proportional to the binding affinity of the test compound.

Brief Protocol:

  • Coat a 96-well streptavidin plate with a biotinylated phosphopeptide.

  • Wash the plate to remove unbound peptide.

  • Prepare a series of dilutions of this compound.

  • In a separate plate, pre-incubate the GST-Src SH2 domain with the this compound dilutions.

  • Transfer the pre-incubated mixtures to the peptide-coated plate and incubate.

  • Wash the plate to remove unbound protein.

  • Add an HRP-conjugated anti-GST antibody and incubate.

  • Wash the plate to remove unbound antibody.

  • Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.

  • Stop the reaction with a stop solution.

  • Read the absorbance at the appropriate wavelength.

  • Calculate the IC₅₀ value by plotting the absorbance against the log of the inhibitor concentration.

Conclusion and Future Directions

This compound is a potent and selective ligand for the Src SH2 domain, demonstrating significantly higher affinity than its parent peptide. This property makes it a valuable research tool for probing the function of Src family kinases in cellular signaling. The available data strongly suggest its potential as a lead compound for the development of novel therapeutics targeting diseases driven by aberrant Src activity, such as cancer.

Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes a more detailed characterization of its binding to other SH2 domains to confirm its selectivity, an investigation of its effects on Src kinase activity in enzymatic and cell-based assays, and an evaluation of its anti-proliferative and pro-apoptotic effects in cancer cell lines. Moreover, studies on its cellular uptake, metabolic stability, and in vivo efficacy are necessary to advance this promising compound towards clinical applications. The development of non-phosphopeptide analogs, as suggested in the original research, could also lead to compounds with improved drug-like properties.

References

A Technical Guide to Caffeic Acid-pYEEIE: A Potent Inhibitor of the Src SH2 Domain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src signaling is frequently implicated in the pathogenesis of various human cancers, making it a critical target for therapeutic intervention. The Src Homology 2 (SH2) domain is a structurally conserved module that is essential for the function of Src and other signaling proteins. It recognizes and binds to specific phosphotyrosine-containing motifs on partner proteins, thereby mediating the assembly of signaling complexes and propagating downstream signals. Consequently, the development of inhibitors that specifically target the Src SH2 domain represents a promising strategy for the selective modulation of Src-mediated signaling pathways.

This technical guide provides an in-depth overview of Caffeic acid-pYEEIE, a potent, non-phosphopeptide inhibitor of the Src SH2 domain. This document details its biochemical activity, the experimental protocols for its characterization, and its role within the broader context of Src signaling.

Quantitative Data Summary

This compound has been characterized as a high-affinity ligand for the Src family SH2 domains. The available quantitative data for its binding affinity is summarized in the table below.

InhibitorTarget DomainIC50 (nM)Assay TypeReference
This compoundLck SH242ELISA-based competition assay[1]
This compoundSrc SH2Not explicitly quantified, but reported to have similar affinity to Lck SH2ELISA-based competition assay[1]
This compoundFyn SH2Not explicitly quantified, but reported to have similar affinity to Lck SH2ELISA-based competition assay[1]
Ac-pYEEIELck SH2~1260ELISA-based competition assay[1]

Note: The IC50 value for the Src SH2 domain is inferred from the original publication which states "similar binding affinity" to the Lck SH2 domain. Further direct quantitative analysis is recommended for precise determination.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a combination of solid-phase peptide synthesis and subsequent conjugation with caffeic acid.

Materials:

  • Fmoc-Glu(OtBu)-OH

  • Fmoc-Ile-OH

  • Fmoc-pTyr(tBu)-OH

  • Rink Amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Caffeic acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • HPLC grade acetonitrile and water

Protocol:

  • Peptide Synthesis:

    • The pentapeptide H₂N-pYEEIE-CONH₂ is synthesized on Rink Amide MBHA resin using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[2][3][4][5]

    • Each amino acid is coupled using DIC and HOBt as activating agents in DMF.

    • The Fmoc protecting group is removed with 20% piperidine in DMF.

    • The coupling and deprotection steps are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • The peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.

    • The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed with cold ether.

    • The crude peptide is dissolved in a water/acetonitrile mixture and lyophilized.

  • Purification of the Peptide:

    • The crude peptide is purified by reverse-phase HPLC on a C18 column using a linear gradient of acetonitrile in water containing 0.1% TFA.

    • Fractions containing the pure peptide are collected and lyophilized.

  • Conjugation with Caffeic Acid:

    • The purified peptide is dissolved in DMF.

    • Caffeic acid (1.2 equivalents), HBTU (1.2 equivalents), and DIPEA (2.5 equivalents) are added to the peptide solution.

    • The reaction mixture is stirred at room temperature for 4-6 hours.

  • Final Purification:

    • The reaction mixture is diluted with water and purified by reverse-phase HPLC as described above.

    • The fractions containing the final product, this compound, are collected and lyophilized to yield a white powder.

    • The final product should be characterized by mass spectrometry and NMR to confirm its identity and purity.

Fluorescence Polarization (FP) Assay for Src SH2 Domain Binding

This protocol describes a representative fluorescence polarization assay to determine the binding affinity of this compound to the Src SH2 domain.[6][7][8]

Materials:

  • Recombinant human Src SH2 domain

  • Fluorescently labeled probe peptide (e.g., 5-FAM-G-pY-E-E-I, where 5-FAM is 5-carboxyfluorescein)

  • Assay buffer: 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 0.05% Tween-20, 1 mM DTT

  • This compound

  • 384-well, low-volume, black microplates

  • A microplate reader capable of measuring fluorescence polarization

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the Src SH2 domain in assay buffer.

    • Prepare a stock solution of the fluorescent probe in assay buffer. The final concentration in the assay should be in the low nanomolar range and should be optimized to give a stable and robust fluorescence signal.

    • Prepare a serial dilution of this compound in assay buffer.

  • Assay Procedure:

    • Add a fixed concentration of the Src SH2 domain and the fluorescent probe to each well of the 384-well plate.

    • Add varying concentrations of this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the fluorescent probe (minimum polarization).

    • Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for 5-FAM).

  • Data Analysis:

    • The data is plotted as fluorescence polarization (in millipolarization units, mP) versus the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

    • The dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe and its concentration are known.

Mandatory Visualizations

Src Signaling Pathway and Inhibition by this compound

Src_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_inhibitor Inhibition RTK RTK Src_inactive Src (inactive) pY527 RTK->Src_inactive Activation Integrin Integrin Integrin->Src_inactive Activation Src_active Src (active) pY416 Src_inactive->Src_active Dephosphorylation of pY527 CSK CSK Src_active->CSK Phosphorylates pY527 FAK FAK Src_active->FAK STAT3 STAT3 Src_active->STAT3 PI3K PI3K Src_active->PI3K Ras Ras/MAPK Src_active->Ras PTP PTP PTP->Src_active Dephosphorylates pY527 CSK->Src_inactive Cell Migration Cell Migration FAK->Cell Migration Gene Transcription Gene Transcription STAT3->Gene Transcription Cell Survival Cell Survival PI3K->Cell Survival Cell Proliferation Cell Proliferation Ras->Cell Proliferation Inhibitor Caffeic acid- pYEEIE Inhibitor->Src_active Binds to SH2 Domain

Caption: Src signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Characterization

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_binding Binding Affinity Determination cluster_cellular Cellular Activity Assessment SPPS Solid-Phase Peptide Synthesis (pYEEIE) Conjugation Caffeic Acid Conjugation SPPS->Conjugation Purification HPLC Purification Conjugation->Purification FP_Assay Fluorescence Polarization Assay Purification->FP_Assay Cell_Uptake Cellular Uptake Studies Purification->Cell_Uptake Data_Analysis IC50/Ki Determination FP_Assay->Data_Analysis Signaling_Assay Western Blot for p-Src & Downstream Targets Cell_Uptake->Signaling_Assay Functional_Assay Proliferation/Migration Assays Signaling_Assay->Functional_Assay

Caption: Workflow for the synthesis and characterization of this compound.

Biological Activity and Cellular Effects

This compound is a synthetic molecule designed to mimic the phosphotyrosine-containing peptide pYEEI, which is a known high-affinity ligand for the Src SH2 domain. By replacing the N-acetyl group with caffeic acid, the binding affinity was significantly enhanced.[1]

The inhibitory mechanism of this compound is based on its ability to competitively bind to the SH2 domain of Src. This binding event prevents the recruitment of Src to its phosphorylated protein partners, thereby disrupting the formation of signaling complexes and inhibiting the propagation of downstream signals.

While specific studies on the cellular effects of this compound are not extensively available in the public domain, the known functions of its components and its target suggest its potential biological activities. Caffeic acid itself is known to possess antioxidant, anti-inflammatory, and anti-cancer properties.[9][10][11] Inhibition of the Src SH2 domain is expected to lead to the downregulation of key signaling pathways that control cell proliferation, survival, and migration. Therefore, it is hypothesized that this compound would exhibit anti-proliferative and anti-migratory effects in cancer cell lines where Src signaling is hyperactivated. Further research is required to fully elucidate the cellular uptake, metabolic stability, and specific downstream effects of this potent inhibitor in a cellular context.

Conclusion

This compound is a valuable research tool for studying the role of the Src SH2 domain in cellular signaling. Its high affinity and non-phosphopeptide nature make it an attractive lead compound for the development of novel therapeutics targeting Src-dependent pathologies. This technical guide provides a comprehensive overview of the current knowledge on this inhibitor and offers detailed protocols to facilitate its synthesis and characterization in a research setting. Further investigations into its cellular and in vivo efficacy are warranted to fully realize its therapeutic potential.

References

Synthesis and Characterization of Caffeic acid-pYEEIE: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and biological activity of Caffeic acid-pYEEIE, a potent phosphopeptide ligand for the Src SH2 domain. The information is compiled to assist researchers and professionals in the fields of kinase signaling, drug discovery, and cancer biology.

Introduction

This compound is a synthetic molecule that combines the natural phenol, caffeic acid, with a phosphopeptide sequence (pYEEIE). This compound has garnered significant interest as a high-affinity ligand for the Src Homology 2 (SH2) domain of the Src family of kinases.[1][2] SH2 domains are critical modules in intracellular signaling pathways, recognizing and binding to phosphotyrosine residues on target proteins, thereby mediating a cascade of downstream cellular events.[3][4][5] By selectively targeting the Src SH2 domain, this compound serves as a valuable tool for studying Src-mediated signaling and as a potential starting point for the development of therapeutic agents that modulate these pathways.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 923.82 g/mol [1][2]
Molecular Formula C₃₉H₅₀N₅O₁₉P[1][2]
Sequence Tyr-Glu-Glu-Ile-Glu (pYEEIE) with N-terminal Caffeic acid modification[1][2]
Purity ≥95% (as determined by HPLC)[1][2]
Biological Activity Phosphopeptide ligand for the Src SH2 domain[1][2][6]
IC₅₀ 42 nM for the Src SH2 domain[1][2][6]
Binding Affinity Displays 30-fold higher affinity than N-acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu (Ac-pYEEIE)[1][2][6]
Solubility Soluble to 2 mg/ml in PBS[2]
Storage Store at -20°C[1][2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the solid-phase peptide synthesis (SPPS) of the phosphopeptide backbone followed by the conjugation of caffeic acid to the N-terminus.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of pYEEIE

This protocol is based on established methods for the synthesis of phosphotyrosine-containing peptides.[7][8][9]

  • Resin Preparation: A Rink Amide resin is typically used as the solid support to generate a C-terminally amidated peptide. The resin is swelled in a suitable solvent such as dimethylformamide (DMF).

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Glu(OtBu)-OH) is activated using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid is then added to the resin.

  • Iterative Cycles: The steps of Fmoc deprotection and amino acid coupling are repeated for each subsequent amino acid in the sequence (isoleucine, glutamic acid, glutamic acid, and phosphotyrosine). For the phosphotyrosine residue, a protected form such as Fmoc-Tyr(PO(OBzl)OH)-OH is used.

  • Capping: After each coupling step, any unreacted amino groups are capped using acetic anhydride to prevent the formation of deletion sequences.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the benzyl group on the phosphate) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in water, and purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Synthesis_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_Glu Couple Fmoc-Glu(OtBu)-OH Deprotection1->Coupling_Glu Deprotection2 Fmoc Deprotection Coupling_Glu->Deprotection2 Coupling_Ile Couple Fmoc-Ile-OH Deprotection2->Coupling_Ile Deprotection3 Fmoc Deprotection Coupling_Ile->Deprotection3 Coupling_Glu2 Couple Fmoc-Glu(OtBu)-OH Deprotection3->Coupling_Glu2 Deprotection4 Fmoc Deprotection Coupling_Glu2->Deprotection4 Coupling_Glu3 Couple Fmoc-Glu(OtBu)-OH Deprotection4->Coupling_Glu3 Deprotection5 Fmoc Deprotection Coupling_Glu3->Deprotection5 Coupling_pTyr Couple Fmoc-Tyr(P(OBzl)OH)-OH Deprotection5->Coupling_pTyr Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Coupling_pTyr->Cleavage Purification RP-HPLC Purification Cleavage->Purification pYEEIE Purified pYEEIE Peptide Purification->pYEEIE

Solid-Phase Peptide Synthesis Workflow for pYEEIE.
Experimental Protocol: Caffeic Acid Conjugation

This protocol outlines the coupling of caffeic acid to the N-terminus of the purified pYEEIE peptide.[6][10]

  • Activation of Caffeic Acid: Caffeic acid is activated at its carboxylic acid group. This can be achieved using a standard coupling reagent such as HBTU and DIPEA in an anhydrous solvent like DMF. The hydroxyl groups on the catechol moiety of caffeic acid may need to be protected (e.g., with acetyl groups) prior to activation to prevent side reactions, followed by a deprotection step after conjugation.

  • Coupling Reaction: The purified pYEEIE peptide is dissolved in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8) or an organic solvent mixture. The activated caffeic acid is then added to the peptide solution and allowed to react at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by RP-HPLC or mass spectrometry to ensure complete conjugation.

  • Purification: The final product, this compound, is purified from the reaction mixture using RP-HPLC.

  • Lyophilization: The purified product is lyophilized to obtain a stable, powdered form.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized this compound.

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is used for both purification and purity assessment.[11][12]

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.

  • Gradient: A linear gradient from a low to a high concentration of acetonitrile is run to elute the compound. For example, a gradient of 5% to 95% acetonitrile over 30 minutes.

  • Detection: The elution profile is monitored using a UV detector, typically at wavelengths of 214 nm (for the peptide backbone) and 325 nm (characteristic of the caffeoyl moiety).

  • Purity Assessment: The purity of the final product is determined by integrating the peak area of the main compound relative to the total peak area in the chromatogram. A purity of ≥95% is generally required for biological assays.

Experimental Protocol: Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.[13][14][15]

  • Technique: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for analyzing peptides and peptide conjugates.

  • Sample Preparation: The purified sample is dissolved in a solvent compatible with ESI-MS, such as a mixture of acetonitrile and water with a small amount of formic acid.

  • Analysis: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) is measured. The observed molecular weight should match the calculated theoretical mass of this compound (923.82 Da). High-resolution mass spectrometry can be used for accurate mass determination and confirmation of the elemental composition.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the structure of the final compound, although it is more commonly used for smaller molecules due to the complexity of peptide spectra.[6]

  • Technique: ¹H NMR and ¹³C NMR can provide information about the chemical environment of the protons and carbons in the molecule, confirming the presence of both the caffeic acid and peptide moieties.

  • Sample Preparation: The lyophilized product is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

  • Analysis: The NMR spectra are recorded, and the chemical shifts and coupling constants are analyzed to confirm the structure.

Biological Activity and Signaling Pathway

This compound functions as a competitive inhibitor of the Src SH2 domain. In normal cellular signaling, growth factor receptor tyrosine kinases (RTKs) become autophosphorylated upon ligand binding. The resulting phosphotyrosine residues serve as docking sites for proteins containing SH2 domains, such as Src. The binding of Src's SH2 domain to these phosphotyrosine sites is a critical step in its activation and the subsequent phosphorylation of downstream substrates, leading to cellular responses like proliferation, migration, and survival.[1][2][3]

This compound mimics the phosphotyrosine-containing peptide that the Src SH2 domain recognizes. By binding with high affinity to the SH2 domain, it prevents Src from interacting with its natural binding partners on activated receptors, thereby inhibiting the downstream signaling cascade.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Src Src Kinase RTK->Src Recruits & Activates via SH2 domain GrowthFactor Growth Factor GrowthFactor->RTK Binds Downstream Downstream Substrates Src->Downstream Phosphorylates Response Cellular Response (Proliferation, Migration) Downstream->Response Leads to pYEEIE This compound pYEEIE->Src Inhibits SH2 domain binding

Inhibition of Src Signaling by this compound.
Experimental Protocol: Src SH2 Domain Binding Assay

A common method to determine the binding affinity of this compound to the Src SH2 domain is a competitive binding assay, often using fluorescence polarization (FP).[16][17]

  • Reagents:

    • Recombinant, purified Src SH2 domain protein.

    • A fluorescently labeled peptide probe with known affinity for the Src SH2 domain (e.g., a fluorescein-labeled version of a high-affinity phosphopeptide).

    • This compound as the competitor.

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

  • Assay Principle: The fluorescent probe, when unbound, tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger Src SH2 domain, its tumbling is slowed, leading to high fluorescence polarization. This compound will compete with the fluorescent probe for binding to the SH2 domain.

  • Procedure:

    • A fixed concentration of the Src SH2 domain and the fluorescent probe are incubated together to establish a baseline high polarization signal.

    • Increasing concentrations of this compound are added to the mixture.

    • As the concentration of this compound increases, it displaces the fluorescent probe from the SH2 domain, causing a decrease in the fluorescence polarization signal.

  • Data Analysis: The data are plotted as fluorescence polarization versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, from which the IC₅₀ value (the concentration of competitor that displaces 50% of the bound probe) can be calculated. The IC₅₀ value is indicative of the binding affinity of this compound for the Src SH2 domain.

Conclusion

This compound is a well-characterized, high-affinity inhibitor of the Src SH2 domain. Its synthesis, while requiring expertise in peptide chemistry, is achievable through standard solid-phase and solution-phase methodologies. The detailed protocols and characterization data provided in this guide are intended to facilitate the use of this compound as a research tool and to support further investigations into the therapeutic potential of targeting Src family kinases. The provided workflows and signaling pathway diagrams offer a clear visual representation of the key processes involved in the synthesis and biological action of this important chemical probe.

References

Probing the Binding Dynamics of Caffeic Acid-pYEEIE with the Lck-SH2 Domain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the binding affinity between a hypothetical caffeic acid-pYEEIE conjugate and the SH2 domain of the Lymphocyte-specific protein tyrosine kinase (Lck). While direct experimental data for this specific conjugate is not presently available in the public domain, this document synthesizes known binding characteristics of the high-affinity pYEEI phosphopeptide to the Lck-SH2 domain with the biochemical properties of caffeic acid derivatives that act as non-phosphopeptide inhibitors. This analysis provides a foundational framework for future research and drug development endeavors targeting the Lck-SH2 domain, a critical node in T-cell receptor signaling pathways.

Core Concepts: Lck-SH2 Domain and Ligand Binding

The Lck protein is a pivotal enzyme in T-lymphocyte signaling, and its Src Homology 2 (SH2) domain plays a crucial role in mediating protein-protein interactions.[1][2] SH2 domains are highly conserved protein modules that recognize and bind to specific phosphotyrosine (pTyr) motifs on other proteins.[3][4] The interaction between the Lck-SH2 domain and its binding partners is essential for the initiation and propagation of the T-cell antigen receptor (TCR) signaling cascade.[1][2]

The tetrapeptide motif pYEEI (phospho-Tyrosine-Glutamic acid-Glutamic acid-Isoleucine) is a well-established high-affinity ligand for the Lck-SH2 domain.[5][6] The binding specificity is dictated by the amino acid sequence C-terminal to the phosphotyrosine. For the Lck-SH2 domain, the presence of glutamic acid at the pY+1 and pY+2 positions and a hydrophobic residue like isoleucine at the pY+3 position are key determinants of high-affinity binding.[6]

Caffeic acid and its derivatives, such as rosmarinic acid, have been investigated as potential non-phosphopeptide inhibitors of SH2 domains.[7] These molecules can mimic the phosphotyrosine and interact with the binding pocket of the SH2 domain, thereby disrupting its natural protein-protein interactions. The hypothetical conjugate of caffeic acid with the pYEEIE peptide could therefore represent a novel class of potent and specific Lck-SH2 inhibitors.

Quantitative Data on Lck-SH2 Binding

The following tables summarize the binding affinities of various pYEEI-containing peptides to the Lck-SH2 domain, as determined by different experimental techniques. This data provides a baseline for understanding the binding potency that could be expected from a this compound conjugate.

LigandMethodDissociation Constant (Kd)Reference
Ac-pYEEINot Specified0.1 µM[5]
FTATEC(AANS)QpYEEIPFluorescence Assay39.8 nM[8]
Fluorescent pYEEI peptidesFluorescence Assay40 - 500 nM[8]

Signaling Pathway and Experimental Workflow Visualizations

To contextualize the role of the Lck-SH2 domain and the methodologies used to study its interactions, the following diagrams are provided.

Lck_Signaling_Pathway cluster_activation TCR Activation cluster_signaling Signal Propagation cluster_inhibition Inhibition by this compound TCR T-Cell Receptor (TCR) Lck_inactive Lck (inactive) pY505 TCR->Lck_inactive engagement CD45 CD45 CD45->Lck_inactive dephosphorylates pY505 Lck_active Lck (active) pY394 Lck_inactive->Lck_active autophosphorylation of pY394 ZAP70 ZAP-70 Lck_active->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates Downstream Downstream Signaling (e.g., IL-2 production) LAT->Downstream recruits adaptors Inhibitor This compound Inhibitor->Lck_active binds to SH2 domain SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis Protein Purify Lck-SH2 Domain Immobilize Immobilize Lck-SH2 on Chip Protein->Immobilize Ligand Synthesize this compound Inject Inject this compound (analyte) at various concentrations Ligand->Inject Chip Activate Sensor Chip Surface Chip->Immobilize Immobilize->Inject Measure Measure Change in Refractive Index (RU) Inject->Measure Sensorgram Generate Sensorgram Measure->Sensorgram Fit Fit Data to Binding Model Sensorgram->Fit Calculate Calculate ka, kd, and KD Fit->Calculate

References

In-Depth Technical Guide: Physicochemical Properties of Caffeic Acid-pYEEIE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeic acid-pYEEIE is a synthetic phosphopeptide mimetic designed as a high-affinity ligand for the Src Homology 2 (SH2) domain of Src family kinases. This document provides a comprehensive overview of its known physicochemical properties, likely experimental methodologies for its characterization, and its primary biological activity. The information presented is intended to support further research and development of this and similar compounds as targeted inhibitors of protein-protein interactions in cell signaling pathways.

Physicochemical Properties

This compound is a complex molecule comprising a caffeic acid moiety linked to a five-amino-acid peptide (pYEEIE), where the tyrosine residue is phosphorylated. This structure is crucial for its high-affinity binding to the Src SH2 domain. The key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₉H₅₀N₅O₁₉P[1][2]
Molecular Weight 923.82 g/mol [1][2]
Sequence Tyr(N-[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl])-pTyr-Glu-Glu-Ile-Glu[1][2]
CAS Number 507471-72-9[1]
Purity ≥95% (typically analyzed by HPLC)[1][2]
Solubility Soluble to 2 mg/mL in PBS[1]
Appearance White to off-white solid
Storage Store at -20°C. For the TFA salt in solution, store at -80°C for up to 6 months or -20°C for up to 1 month.[1][3]
Computed XLogP3 -0.4
Topological Polar Surface Area 402 Ų[4]

Experimental Protocols

Synthesis and Purification

The synthesis of this compound would likely involve a multi-step process combining solid-phase peptide synthesis (SPPS) and solution-phase chemistry.

2.1.1. Peptide Synthesis: The pentapeptide backbone (pYEEIE) is likely synthesized using standard Fmoc-based solid-phase peptide synthesis. Fmoc-protected amino acids, including a pre-phosphorylated tyrosine (Fmoc-Tyr(PO(OBzl)OH)-OH), would be sequentially coupled to a resin.

2.1.2. Caffeic Acid Coupling: Following the synthesis of the peptide, the N-terminal Fmoc group of the final tyrosine is removed, and caffeic acid is coupled to the free amine. The hydroxyl groups of caffeic acid would likely be protected during this step to prevent side reactions.

2.1.3. Cleavage and Deprotection: The completed molecule is then cleaved from the resin, and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

2.1.4. Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity of the final product is typically assessed by analytical HPLC and its identity confirmed by mass spectrometry.

Characterization

2.2.1. Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the synthesized this compound, matching the theoretical value of 923.82 g/mol .

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR spectroscopy would be employed to confirm the structure of the molecule, ensuring the correct connectivity of the caffeic acid moiety, the peptide sequence, and the presence of the phosphate group on the tyrosine residue. While specific spectral data for this compound is not publicly available, the spectra would be complex, showing characteristic signals for the aromatic protons of caffeic acid and the amino acid residues.

Biological Activity Assay: Src SH2 Domain Binding

The primary biological activity of this compound is its ability to bind to the Src SH2 domain. This is typically quantified using a competitive binding assay.

2.3.1. Principle: The assay measures the ability of this compound to compete with a known high-affinity fluorescently labeled phosphopeptide for binding to a recombinant Src SH2 domain protein.

2.3.2. Methodology:

  • A recombinant GST-tagged Src SH2 domain protein is incubated with a fluorescently labeled high-affinity phosphopeptide probe.

  • Increasing concentrations of this compound (or other test compounds) are added to the mixture.

  • The binding of the fluorescent probe to the SH2 domain is measured using techniques such as fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • As the concentration of this compound increases, it displaces the fluorescent probe, leading to a decrease in the measured signal.

  • The IC₅₀ value, the concentration of this compound required to inhibit 50% of the fluorescent probe binding, is calculated.

For this compound, the reported IC₅₀ for the Src SH2 domain is 42 nM, indicating a high binding affinity.[1][2] This affinity is approximately 30-fold higher than that of the parent phosphopeptide, Ac-pYEEIE.[1][2]

Signaling Pathways and Biological Effects

The primary and well-characterized biological effect of this compound is the direct inhibition of the interaction between the Src SH2 domain and its phosphotyrosine-containing binding partners.

Src Signaling Pathway Inhibition

Src family kinases are non-receptor tyrosine kinases that play crucial roles in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. The SH2 domain is essential for the localization and activation of Src, mediating its interaction with activated receptor tyrosine kinases and other signaling proteins. By binding to the Src SH2 domain, this compound acts as a competitive inhibitor, preventing Src from binding to its endogenous ligands and thereby disrupting downstream signaling.

Src_Signaling_Inhibition RTK Activated Receptor Tyrosine Kinase (pY) Src Src Kinase RTK->Src SH2 domain binding Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K/Akt) Src->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation CA_pYEEIE This compound CA_pYEEIE->Src Inhibition

Caption: Inhibition of Src signaling by this compound.

Broader Signaling Context (Inferred from Related Compounds)

While the direct target of this compound is the Src SH2 domain, it is important to consider the broader biological activities of its constituent parts, caffeic acid and its derivatives, to anticipate potential off-target or secondary effects. It must be emphasized that the following signaling pathways have not been directly demonstrated to be modulated by this compound itself.

  • Caffeic Acid: Has been shown to regulate LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells. It has also been implicated in the activation of PKA, MEK 1/2, PKC, and MAPK pathways in the context of its antidepressant-like effects.

  • Caffeic Acid Phenethyl Ester (CAPE): This well-studied derivative of caffeic acid is known to inhibit NF-κB and Akt signaling pathways. It has also been shown to modulate the SIRT1/PGC1α/DRP1 and Nrf2-mediated MAPK signaling pathways.

A study investigating the role of c-Src in opioid tolerance found that this compound did not affect the recruitment of β-arrestin2, suggesting that in this context, it does not interfere with the non-catalytic scaffolding functions of c-Src.

Experimental Workflow Visualization

The characterization of a novel compound like this compound typically follows a structured workflow from synthesis to biological evaluation.

Experimental_Workflow Synthesis Chemical Synthesis (SPPS & Solution Phase) Purification Purification (RP-HPLC) Synthesis->Purification Characterization Structural Characterization (MS, NMR) Purification->Characterization BindingAssay In Vitro Binding Assay (Src SH2 Domain, IC50) Characterization->BindingAssay CellularAssay Cell-Based Assays (e.g., Inhibition of Src-dependent phosphorylation) BindingAssay->CellularAssay InVivo In Vivo Studies (Animal Models) CellularAssay->InVivo

Caption: General experimental workflow for novel compound characterization.

Conclusion

This compound is a potent and specific inhibitor of the Src SH2 domain, demonstrating high-affinity binding in in vitro assays. Its physicochemical properties are well-defined, making it a valuable tool for studying Src-mediated signaling pathways. While detailed synthesis protocols are not publicly available, established methods in peptide and organic chemistry provide a clear path for its preparation. Further research is warranted to explore its effects in cellular and in vivo models to fully elucidate its therapeutic potential. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in the further investigation of this compound and the development of next-generation SH2 domain inhibitors.

References

Caffeic Acid-pYEEIE: A Potent Non-Phosphopeptide Mimetic Targeting Src Family Kinase SH2 Domains

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Protein-tyrosine kinases, particularly members of the Src family, are pivotal regulators of cellular signaling pathways, and their dysregulation is frequently implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. The Src Homology 2 (SH2) domain is a structurally conserved protein module that plays a critical role in mediating the protein-protein interactions that drive these signaling cascades, recognizing and binding to specific phosphotyrosine (pTyr)-containing sequences. Consequently, the development of inhibitors that can selectively block these interactions is a promising therapeutic strategy. This technical guide provides an in-depth overview of caffeic acid-pYEEIE, a novel non-phosphopeptide mimetic that demonstrates high-affinity binding to the SH2 domains of Src family kinases. We will detail its mechanism of action, present key quantitative data, outline experimental protocols for its synthesis and evaluation, and visualize the relevant signaling pathways and experimental workflows.

Introduction: The Role of SH2 Domains in Cellular Signaling

Src family kinases (SFKs), such as Src, Lck, and Fyn, are non-receptor tyrosine kinases that act as molecular switches in a multitude of cellular processes, including proliferation, differentiation, survival, and migration. The activity of SFKs is intricately regulated, in part, by intramolecular interactions involving their SH2 and SH3 domains. The SH2 domain, a module of approximately 100 amino acids, specifically recognizes and binds to short peptide sequences containing a phosphorylated tyrosine residue. This interaction is crucial for the recruitment of SFKs to activated receptor tyrosine kinases and other signaling proteins, thereby propagating downstream signaling events.

The development of small molecule inhibitors targeting SH2 domains has been a long-standing goal in drug discovery. While phosphopeptide-based inhibitors have been instrumental in studying SH2 domain function, their therapeutic potential is often limited by poor cell permeability and rapid degradation by phosphatases. This has spurred the development of non-phosphopeptide mimetics that can overcome these limitations while retaining high affinity and selectivity.

This compound: A High-Affinity Non-Phosphopeptide Mimetic

This compound is a novel compound designed as a non-phosphopeptide mimetic to target the SH2 domains of Src family kinases. It consists of the phosphopeptide sequence pYEEIE, known to bind with high affinity to the Src SH2 domain, conjugated at its N-terminus with caffeic acid. This modification has been shown to significantly enhance the binding affinity of the peptide.

Mechanism of Action

This compound acts as a competitive inhibitor, binding to the SH2 domain of Src family kinases and preventing its interaction with natural phosphotyrosine-containing ligands. By occupying the binding pocket of the SH2 domain, it effectively disrupts the downstream signaling cascades mediated by these kinases. The caffeic acid moiety is believed to contribute to the increased binding affinity through additional interactions with the SH2 domain surface.

Quantitative Data

The inhibitory potency and selectivity of this compound have been evaluated using various biochemical assays. The following table summarizes the key quantitative data available for this compound.

Target DomainAssay TypeParameterValueReference
Src SH2Biochemical AssayIC5042 nM[1]
Src SH2Comparative BindingRelative Affinity30-fold higher than Ac-pYEEIE[1]
GST-Lck-SH2ELISABinding AffinitySimilar to GST-Src-SH2 and GST-Fyn-SH2
GST-Src-SH2ELISABinding AffinitySimilar to GST-Lck-SH2 and GST-Fyn-SH2
GST-Fyn-SH2ELISABinding AffinitySimilar to GST-Lck-SH2 and GST-Src-SH2

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a combination of solid-phase peptide synthesis (SPPS) for the pYEEIE peptide backbone, followed by the conjugation of caffeic acid to the N-terminus.

4.1.1. Solid-Phase Peptide Synthesis of pYEEIE

  • Resin Preparation: Start with a Rink Amide resin as the solid support. Swell the resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating with 20% piperidine in DMF.

  • Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Glu(OtBu), Ile, Glu(OtBu), Tyr(PO(OBzl)OH)) using a standard coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Monitor the completion of each coupling reaction using a ninhydrin test.

  • Fmoc Deprotection and Coupling Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

4.1.2. Caffeic Acid Conjugation

  • Activation of Caffeic Acid: Dissolve caffeic acid in DMF and activate it with HBTU and DIPEA.

  • Conjugation to Peptide: Add the activated caffeic acid solution to the resin-bound peptide and allow the reaction to proceed to completion.

  • Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol to remove excess reagents.

4.1.3. Cleavage and Deprotection

  • Cleavage Cocktail: Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold ether.

Purification and Characterization
  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

SH2 Domain Binding Assay (ELISA-based)

This protocol is adapted from a general method for screening SH2 domain inhibitors.

  • Plate Coating: Coat a 96-well microtiter plate with streptavidin.

  • Immobilization of Biotinylated Peptide: Add a biotinylated phosphopeptide ligand (e.g., biotin-pYEEI) to the wells and incubate to allow binding to the streptavidin. Wash the wells to remove unbound peptide.

  • Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., BSA in PBS).

  • Competition Assay:

    • Prepare serial dilutions of the test compound (this compound) and a control compound.

    • In separate tubes, pre-incubate the GST-tagged Src SH2 domain with the different concentrations of the test compound.

    • Add the pre-incubated mixtures to the peptide-coated wells and incubate.

  • Detection:

    • Wash the wells to remove unbound SH2 domain.

    • Add an anti-GST antibody conjugated to horseradish peroxidase (HRP).

    • Wash the wells again.

    • Add a TMB substrate solution and stop the reaction with sulfuric acid.

  • Data Analysis: Measure the absorbance at 450 nm. The signal will be inversely proportional to the binding of the test compound. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and the experimental workflow for the synthesis and evaluation of this compound.

Src Signaling Pathway and Inhibition by this compound

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) pY_site Phosphotyrosine (pY) RTK->pY_site autophosphorylates GrowthFactor Growth Factor GrowthFactor->RTK binds Src_inactive Src (inactive) Src_active Src (active) Src_inactive->Src_active SH2 domain binding to pY Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Src_active->Downstream phosphorylates pY_site->Src_inactive Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation activates Inhibitor This compound Inhibitor->Src_inactive binds to SH2 domain

Caption: Inhibition of the Src signaling pathway by this compound.

Lck Signaling Pathway in T-Cell Activation and Inhibition

Lck_Signaling_Pathway TCR T-Cell Receptor (TCR) CD4_CD8 CD4/CD8 TCR->CD4_CD8 associates with Lck_inactive Lck (inactive) CD4_CD8->Lck_inactive recruits Lck_active Lck (active) Lck_inactive->Lck_active activation ITAMs ITAMs Lck_active->ITAMs phosphorylates ZAP70 ZAP-70 ITAMs->ZAP70 recruits and activates Downstream Downstream Signaling (e.g., LAT, SLP-76) ZAP70->Downstream phosphorylates Activation T-Cell Activation Downstream->Activation leads to Inhibitor This compound Inhibitor->Lck_inactive binds to SH2 domain

Caption: Inhibition of the Lck signaling pathway by this compound.

Experimental Workflow for Synthesis and Evaluation

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation SPPS Solid-Phase Peptide Synthesis (pYEEIE) Conjugation Caffeic Acid Conjugation SPPS->Conjugation Cleavage Cleavage and Deprotection Conjugation->Cleavage HPLC RP-HPLC Purification Cleavage->HPLC MS Mass Spectrometry (Characterization) HPLC->MS ELISA SH2 Domain Binding Assay (ELISA) MS->ELISA IC50 IC50 Determination ELISA->IC50

Caption: Experimental workflow for this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of non-phosphopeptide mimetics targeting Src family kinase SH2 domains. Its high affinity and potential for improved cellular permeability and stability make it a valuable tool for studying SFK signaling and a promising lead compound for the development of novel therapeutics. Further research should focus on a comprehensive evaluation of its selectivity across the entire SH2 domain family, assessment of its efficacy in cell-based and in vivo models of diseases driven by aberrant SFK activity, and structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties. The detailed experimental protocols and conceptual frameworks presented in this guide are intended to facilitate these future investigations and accelerate the translation of this promising compound into clinical applications.

References

The Discovery and Development of Caffeic acid-pYEEIE: A High-Affinity Ligand for the Src SH2 Domain

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeic acid-pYEEIE is a synthetic phosphopeptide mimetic that has garnered attention in signal transduction research due to its high affinity and specificity for the Src Homology 2 (SH2) domain of the Src family of protein tyrosine kinases. This technical guide provides a comprehensive overview of the discovery, development, and core functionalities of this compound. It includes a summary of its binding affinity, detailed experimental protocols for its characterization, and visualizations of its interaction within the Src signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell signaling, oncology, and drug discovery.

Introduction

Protein-protein interactions are fundamental to cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer. The Src family of non-receptor tyrosine kinases are key regulators of a multitude of cellular processes, such as proliferation, differentiation, migration, and survival.[1][2] The activity of Src kinases is, in part, modulated by intramolecular interactions involving their SH2 and SH3 domains. The SH2 domain, in particular, plays a critical role by recognizing and binding to specific phosphotyrosine (pTyr) motifs on target proteins, thereby mediating the assembly of signaling complexes.[3][4]

The development of specific ligands that can modulate the activity of SH2 domains is a promising therapeutic strategy. This compound was designed as a high-affinity phosphopeptide ligand for the Src SH2 domain, demonstrating a significant increase in binding affinity compared to its predecessors.[3] This guide delves into the technical aspects of this compound, from its rational design to its application as a tool in studying Src-mediated signaling.

Discovery and Development

The development of this compound stemmed from the need for more potent and specific inhibitors of the Src family SH2 domains. The foundational peptide, pYEEIE, was known to bind to the Src SH2 domain. The innovation in the design of this compound involved the strategic addition of a caffeic acid moiety to the N-terminus of the pYEEIE peptide.[3]

A study by Park et al. (2002) described the systematic approach of appending various commercially available hydroxyl aromatic acids to the N-terminus of pYEEIE.[3] The resulting library of compounds was then screened for their binding affinity to the GST-Lck-SH2 domain, a member of the Src family. Among the tested compounds, this compound emerged as the most potent inhibitor.[3]

Further investigation involved the synthesis of a non-phosphopeptide analog, Caffeic acid-DOPA-EEIE, where the phosphotyrosine was replaced with 3,4-dihydroxyphenylalanine (DOPA). This analog exhibited a significantly reduced binding affinity, highlighting the critical role of the phosphotyrosine residue in the interaction with the SH2 domain.[3]

Logical Workflow for Discovery

Discovery_Workflow A Identify baseline phosphopeptide (pYEEIE) for Src SH2 domain B Hypothesize that N-terminal modification can enhance binding affinity A->B C Synthesize a library of pYEEIE analogs with N-terminal hydroxyl aromatic acids B->C D Screen library for binding affinity to GST-Lck-SH2 domain via ELISA C->D E Identify this compound as the most potent inhibitor D->E F Synthesize non-phospho analog (Caffeic acid-DOPA-EEIE) to validate pTyr importance E->F G Confirm reduced binding of non-phospho analog F->G

Figure 1: Discovery workflow for this compound.

Quantitative Data

The primary quantitative data available for this compound is its binding affinity for the Src family SH2 domains. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to displace 50% of a labeled ligand from the SH2 domain.

Compound Target Domain IC50 (nM) Relative Affinity vs. Ac-pYEEIE
This compoundSrc SH242[5]~30-fold higher[3]
N-acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu (Ac-pYEEIE)Src SH2~12601x
Caffeic acid-DOPA-EEIEGST-Lck-SH2>25,200>20-fold lower[3]

Table 1: Quantitative Binding Affinity Data

Experimental Protocols

Synthesis of this compound

While the precise, step-by-step synthesis protocol from the original publication is not publicly available, a general method for the synthesis of such N-terminally modified peptides involves solid-phase peptide synthesis (SPPS) followed by the coupling of the modifying acid.

Materials:

  • Fmoc-protected amino acids (Glu(OtBu), Ile, Tyr(PO(OBzl)OH))

  • Rink Amide resin

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxybenzotriazole (HOBt)

  • Piperidine solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Caffeic acid

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • High-performance liquid chromatography (HPLC) system

General Protocol:

  • Peptide Synthesis: The peptide pYEEIE is synthesized on a Rink Amide resin using standard Fmoc-based solid-phase peptide synthesis.

  • Fmoc Deprotection: The N-terminal Fmoc group of the fully assembled peptide is removed using a 20% piperidine solution in DMF.

  • Caffeic Acid Coupling: Caffeic acid is activated with DCC and HOBt and then coupled to the N-terminus of the resin-bound peptide.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and all protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Purification: The crude peptide is purified by reverse-phase HPLC.

  • Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Src SH2 Domain Binding Assay (ELISA-based)

This protocol is a representative method for determining the binding affinity of this compound to a Src family SH2 domain.

Materials:

  • GST-tagged Src SH2 domain (e.g., GST-Lck-SH2)

  • Biotinylated phosphopeptide probe with high affinity for Src SH2 (e.g., Biotin-pYEEI)

  • Streptavidin-coated 96-well plates

  • This compound and other competitor compounds

  • Anti-GST antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

Protocol:

  • Plate Preparation: Wash the streptavidin-coated 96-well plates with wash buffer.

  • Probe Immobilization: Add the biotinylated phosphopeptide probe to the wells and incubate to allow binding to the streptavidin. Wash the plates to remove any unbound probe.

  • Competitive Binding: Prepare serial dilutions of this compound and control compounds in assay buffer. Add the diluted compounds to the wells.

  • SH2 Domain Addition: Add the GST-Src SH2 domain to the wells and incubate to allow binding to the immobilized probe.

  • Detection: Wash the plates to remove unbound SH2 domain. Add the anti-GST-HRP antibody and incubate.

  • Signal Development: Wash the plates and add the TMB substrate. Allow the color to develop.

  • Measurement: Stop the reaction with the stop solution and read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ELISA_Workflow A Immobilize Biotin-pYEEI probe on Streptavidin plate B Add serial dilutions of This compound A->B C Add GST-Src SH2 domain B->C D Incubate for competitive binding C->D E Wash to remove unbound components D->E F Add anti-GST-HRP antibody E->F G Wash to remove unbound antibody F->G H Add TMB substrate and develop color G->H I Stop reaction and measure absorbance H->I J Calculate IC50 I->J

Figure 2: ELISA workflow for SH2 domain binding assay.

Signaling Pathway

This compound acts as an antagonist of the Src SH2 domain. By binding to the SH2 domain, it prevents the recruitment of Src to its phosphorylated target proteins, thereby inhibiting downstream signaling. The Src signaling pathway is initiated by the activation of various cell surface receptors, such as receptor tyrosine kinases (RTKs) and integrins. Upon activation, these receptors create docking sites for the Src SH2 domain, leading to the activation of Src kinase activity. Activated Src then phosphorylates a variety of downstream substrates, leading to the activation of multiple signaling cascades, including the Ras-MAPK and PI3K-Akt pathways, which promote cell proliferation, survival, and migration.

Src_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src pTyr binding Integrin Integrin Integrin->Src Activation Grb2 Grb2 Src->Grb2 PI3K PI3K Src->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK mTOR mTOR Akt->mTOR Proliferation Gene Expression (Proliferation, Survival, Migration) ERK->Proliferation mTOR->Proliferation Caffeic_acid_pYEEIE This compound Caffeic_acid_pYEEIE->Src Inhibition

Figure 3: Inhibition of Src signaling by this compound.

Conclusion

This compound represents a significant advancement in the development of high-affinity ligands for the Src SH2 domain. Its rational design, culminating in a 30-fold increase in binding affinity over its predecessor, underscores the potential of N-terminal modification of phosphopeptides as a strategy for developing potent and specific inhibitors of protein-protein interactions. This technical guide provides researchers with the fundamental knowledge of this compound's discovery, quantitative binding data, and relevant experimental protocols. The visualization of its mechanism of action within the Src signaling pathway further elucidates its potential as a valuable tool for studying Src-mediated cellular processes and as a lead compound for the development of novel therapeutics targeting diseases driven by aberrant Src signaling.

References

The Biological Activity of Caffeic Acid-pYEEIE: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid-pYEEIE is a synthetic phosphopeptide mimetic that has garnered significant interest within the scientific community for its potent and selective interaction with the Src Homology 2 (SH2) domain of Src family kinases. This technical guide provides an in-depth overview of the biological activity of this compound, presenting key quantitative data, detailed experimental protocols, and a visualization of its role in the Src signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell signaling, oncology, and drug discovery.

Core Biological Activity: A Potent Src SH2 Domain Ligand

This compound is a phosphopeptide ligand designed to target the SH2 domain of Src family kinases.[1][2] It exhibits a high binding affinity for the Src SH2 domain, with a reported IC50 value of 42 nM.[1][2] This affinity is approximately 30-fold higher than that of N-acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu (Ac-pYEEIE).[1] The molecule is also characterized as a non-phosphopeptide inhibitor of the GST-Lck-SH2 domain.[3][4][5]

Quantitative Data Summary

The following tables summarize the known quantitative data regarding the biological activity of this compound.

Table 1: Binding Affinity of this compound for Src Family Kinase SH2 Domains

Target DomainAssay TypeReported ValueReference
Src SH2Inhibition AssayIC50 = 42 nM[1][2]
GST-Lck-SH2Binding AssayPotent inhibitor[3][4][5]
FYN SH2SH2scanKd = 0.53 nM[6]

Table 2: Selectivity Profile of this compound across a Panel of SH2 Domains (SH2scan Assay)

ParameterResultReference
Number of SH2 Domains Bound71 out of 102[6]
Percentage of Panel Bound~70%[6]
Number of Interactions with Kd < 1 µM47[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Src SH2 Domain Competition Binding Assay (SH2scan)

This protocol is based on the SH2scan platform, a high-throughput competition binding assay.[6]

Objective: To quantify the binding affinity (Kd) of this compound to a large panel of SH2 domains.

Materials:

  • This compound (MedChemExpress)[7]

  • SH2 domain-containing protein constructs fused to the NFκB DNA binding domain

  • Exogenous double-stranded DNA (dsDNA) probe

  • Streptavidin-coated magnetic beads

  • Biotinylated phosphopeptide capture ligands

  • Assay buffer

  • qPCR reagents

Procedure:

  • Bead Preparation: Incubate streptavidin-coated magnetic beads with biotinylated phosphopeptide capture ligands at 25°C for 30 minutes to allow for immobilization. Wash the beads to remove unbound ligand and reduce non-specific binding.

  • Protein Tagging: Tag the SH2 domain-NFκB fusion proteins with the dsDNA probe.

  • Competition Assay:

    • Dispense the SH2 domain-NFκB-DNA probe complexes into assay wells.

    • Add a serial dilution of this compound to the wells.

    • Add the phosphopeptide-coated magnetic beads to initiate the competition.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Washing: Wash the beads to remove unbound protein complexes.

  • Quantification: Elute the bound protein-DNA complexes and quantify the amount of DNA probe using qPCR. The amount of captured protein is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: Plot the qPCR signal against the concentration of this compound and fit the data to a dose-response curve to calculate the dissociation constant (Kd).

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study investigating neuronal cell death.[8]

Objective: To assess the effect of this compound on cell viability.

Materials:

  • This compound (Tocris)[8]

  • Primary hippocampal neurons or other cell line of interest

  • Chariot transfection reagent (Active Motif)[8]

  • Neurobasal medium

  • MTT (3-(4,5-dimethyl-thiazol-2-yl)-2,5- diphenyltetrazolium bromide) solution (0.75 mg/ml in serum-free medium)

  • Solubilization solution (1N HCl:isopropyl alcohol, 1:24)

  • 96-well plates

  • Multiscan plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Compound Delivery:

    • Incubate 10 µg/ml this compound with the Chariot transfection reagent at room temperature for 30 minutes to form a complex.[8]

    • Dilute the complex in Neurobasal medium and overlay it onto the cells.

    • Incubate at 37°C for 1 hour to allow for delivery of the compound into the cells.[8]

  • Treatment: Remove the transfection medium and replace it with fresh culture medium. Treat cells with the desired experimental conditions (e.g., with or without a toxic stimulus).

  • MTT Incubation: At the end of the treatment period, add the MTT solution to each well and incubate for 3 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 560 nm using a Multiscan reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

In-Cell c-Src Activation Assay (FACE™ c-Src ELISA)

This protocol is based on a fast-activated cell-based ELISA for quantifying activated c-Src.[9]

Objective: To determine the effect of this compound on the activation state of c-Src within cells.

Materials:

  • This compound

  • HEK-Blue mTLR4 cells or other suitable cell line

  • Poly-L-lysine coated 96-well plate

  • Serum-free medium

  • Stimulating agents (e.g., LPS-EK or PPC)

  • FACE™ c-Src ELISA kit (containing primary antibody against pTyr-418 c-Src and HRP-conjugated secondary antibody)

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Plate reader

Procedure:

  • Cell Seeding: Seed HEK-Blue mTLR4 cells at a density of 2.5 × 104 cells/well in a poly-lysine coated 96-well plate and serum-starve overnight.[9]

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 30 minutes.[9]

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., 1 µg/ml LPS-EK or 5 µM PPC) for 20 minutes to induce c-Src activation.[9]

  • Fixation and Permeabilization: Fix and permeabilize the cells according to the FACE™ kit instructions.

  • Immunostaining:

    • Incubate the cells with the primary antibody specific for the activated form of c-Src (phosphorylated at Tyr418).

    • Wash the cells and incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Wash the cells and add the substrate solution.

    • Stop the reaction with the stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Quantify the level of activated c-Src relative to control cells.

Signaling Pathway Visualization

This compound exerts its biological activity by interfering with the Src signaling pathway. The following diagram, generated using Graphviz (DOT language), illustrates the central role of Src kinase and the point of intervention for this compound.

Src_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Src_inactive Inactive Src (pY527) RTK->Src_inactive Activation Signal Integrin Integrin Integrin->Src_inactive Activation Signal Src_active Active Src (pY416) Src_inactive->Src_active Conformational Change SH2_domain SH2 Domain Src_active->SH2_domain FAK FAK Src_active->FAK Ras Ras/MAPK Pathway Src_active->Ras PI3K PI3K/Akt Pathway Src_active->PI3K STAT3 STAT3 Src_active->STAT3 Caffeic_acid_pYEEIE This compound Caffeic_acid_pYEEIE->SH2_domain Inhibits Binding PTP Phosphatase PTP->Src_inactive Dephosphorylates Y527 CSK C-terminal Src Kinase (CSK) CSK->Src_active Phosphorylates Y527 Migration Migration FAK->Migration Proliferation Proliferation Ras->Proliferation Survival Survival PI3K->Survival STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis

Caption: Src signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a valuable research tool for investigating Src family kinase signaling. Its high affinity and selectivity for the Src SH2 domain make it a potent inhibitor of Src-mediated cellular processes. The experimental protocols and signaling pathway diagram provided in this guide offer a framework for researchers to further explore the biological activities and therapeutic potential of this compound. As research in this area continues, a deeper understanding of the nuanced effects of this compound on various signaling networks will undoubtedly emerge.

References

The Target Specificity of Caffeic Acid-pYEEIE: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the target specificity of Caffeic acid-pYEEIE, a synthetic molecule designed as a non-phosphopeptide mimetic to target Src Homology 2 (SH2) domains. This document is intended for researchers, scientists, and drug development professionals working in the fields of signal transduction, kinase inhibitor development, and targeted therapeutics.

Introduction

Protein-protein interactions (PPIs) are fundamental to cellular signaling. The Src Homology 2 (SH2) domain is a structurally conserved protein domain of approximately 100 amino acids that plays a pivotal role in mediating these interactions. SH2 domains recognize and bind to specific phosphotyrosine (pTyr) motifs on partner proteins, thereby recruiting signaling molecules to activated receptor tyrosine kinases and other phosphoproteins. This recruitment is a critical step in the propagation of signals that regulate cell growth, differentiation, and migration.

The peptide sequence pTyr-Glu-Glu-Ile (pYEEI) is a well-established high-affinity ligand for the SH2 domain of Src family kinases.[1] However, the therapeutic application of phosphopeptides is often limited by their poor cell permeability and susceptibility to dephosphorylation by cellular phosphatases. To overcome these limitations, researchers have focused on developing non-phosphopeptide mimetics that can effectively and specifically target SH2 domains.

This compound is one such molecule, where the phosphotyrosine residue of the pYEEIE peptide is N-terminally conjugated to caffeic acid. The rationale behind this design is to utilize the catechol group of caffeic acid as a phosphotyrosine mimetic, thereby creating a stable, non-hydrolyzable SH2 domain inhibitor.[2] This guide will delve into the target specificity, quantitative binding data, relevant experimental protocols, and the signaling pathways influenced by this compound.

Quantitative Binding Data

The binding affinity of this compound for various SH2 domains has been characterized using different experimental approaches. The data reveals a broader specificity than initially anticipated, with high-affinity binding to numerous SH2 domains beyond the Src family.

Target SH2 DomainMethodReported Affinity (IC₅₀)Reported Affinity (Kd)Reference
GST-Lck-SH2ELISA42 nM-[3][4]
Ac-pYEEIE (control)ELISA1.2 µM-[3][4]
FYNSH2scan-0.53 nM[5]
FESSH2scan-4200 nM[5]
PIK3R3 (C-term)SH2scan-14900 nM[5]
YESSH2scan-3800 nM[5]
Multiple othersSH2scan-Sub-µM to µM range[5]

A recent comprehensive screen (SH2scan) revealed that this compound binds to 71 out of 102 tested SH2 domain constructs, with 47 of these interactions having Kd values in the submicromolar range.[5] This indicates a significant degree of promiscuity for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for the synthesis of this compound and for assessing its binding to SH2 domains, based on established techniques in the field.

Synthesis of Caffeic Acid-Peptide Conjugates

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) followed by the coupling of caffeic acid to the N-terminus of the peptide.

General Protocol:

  • Peptide Synthesis: The peptide backbone (YEEIE) is assembled on a solid support resin (e.g., Wang resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminal amino acid is removed using a piperidine solution.

  • Caffeic Acid Coupling: Caffeic acid, with its hydroxyl groups protected, is activated using a coupling agent (e.g., HOBt/DIC) and reacted with the deprotected N-terminus of the resin-bound peptide.

  • Cleavage and Deprotection: The peptide conjugate is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and purity.

G Resin Solid Support Resin Fmoc_Peptide Fmoc-Y(PO3H2)-E-E-I-E-Resin Resin->Fmoc_Peptide SPPS Deprotected_Peptide H2N-Y(PO3H2)-E-E-I-E-Resin Fmoc_Peptide->Deprotected_Peptide Piperidine Coupled_Product CA-Y(PO3H2)-E-E-I-E-Resin Deprotected_Peptide->Coupled_Product Caffeic_Acid Protected Caffeic Acid + Coupling Agents Caffeic_Acid->Coupled_Product Cleavage Cleavage Cocktail (TFA) Coupled_Product->Cleavage Crude_Product Crude this compound Cleavage->Crude_Product HPLC RP-HPLC Purification Crude_Product->HPLC Final_Product Pure this compound HPLC->Final_Product

General workflow for the synthesis of this compound.
SH2 Domain Binding Assay (ELISA-based)

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to determine the inhibitory concentration (IC₅₀) of this compound for the interaction between an SH2 domain and its phosphopeptide ligand.

General Protocol:

  • Plate Coating: A streptavidin-coated microtiter plate is incubated with a biotinylated phosphopeptide corresponding to the target SH2 domain's binding motif.

  • Blocking: The plate is washed and blocked with a suitable blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Competition Reaction: A fixed concentration of a GST-tagged SH2 domain is pre-incubated with varying concentrations of the inhibitor (this compound). This mixture is then added to the coated wells.

  • Detection: The plate is washed, and the amount of bound GST-SH2 domain is detected using a primary antibody against GST, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Development: A chromogenic HRP substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.

  • Data Analysis: The absorbance is read at the appropriate wavelength, and the IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

G cluster_well Streptavidin-Coated Well Biotin_pPeptide Biotinylated Phosphopeptide Primary_Ab Anti-GST Antibody Biotin_pPeptide->Primary_Ab Detection of Bound SH2 GST_SH2 GST-SH2 Domain GST_SH2->Biotin_pPeptide Binding Complex [GST-SH2]-[Inhibitor] Complex GST_SH2->Complex Inhibitor This compound Inhibitor->Complex Complex->Biotin_pPeptide Competition for Binding Secondary_Ab HRP-conjugated Secondary Ab Primary_Ab->Secondary_Ab Substrate HRP Substrate (TMB) Secondary_Ab->Substrate Signal Colorimetric Signal Substrate->Signal

Workflow for an ELISA-based SH2 domain binding assay.

Signaling Pathways and Target Specificity

This compound was designed to act as a competitive inhibitor at the SH2 domain, thereby disrupting the downstream signaling cascades initiated by tyrosine phosphorylation. The primary targets were anticipated to be members of the Src family of kinases (e.g., Src, Lck, Fyn), which are crucial regulators of numerous cellular processes.

The binding of this compound to the SH2 domain of a Src family kinase is expected to prevent the recruitment of the kinase to its activated upstream receptors or scaffolding proteins. This would, in turn, inhibit the phosphorylation of downstream substrates and attenuate the signal.

G cluster_src Src Kinase RTK Activated Receptor Tyrosine Kinase (pY) SH2 SH2 Domain RTK->SH2 Recruitment Src_Kinase Src Family Kinase (Inactive) Kinase_Domain Kinase Domain SH2->Kinase_Domain Activation Substrate Downstream Substrate Kinase_Domain->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Signaling Downstream Signaling pSubstrate->Signaling Inhibitor This compound Inhibitor->SH2 Inhibition

Proposed mechanism of action for this compound.

However, the recent discovery of its broad-spectrum binding to a multitude of SH2 domains suggests that its effects in a cellular context could be far more complex.[5] This promiscuity implies that this compound may simultaneously inhibit multiple signaling pathways that are dependent on SH2 domain-mediated interactions. While this could be advantageous for targeting diseases with redundant signaling pathways, it also raises concerns about off-target effects and potential toxicity.

For instance, a study investigating the role of c-Src in opioid receptor signaling utilized this compound to probe the non-catalytic, scaffolding functions of c-Src.[6] The results of this study should be interpreted in light of the compound's known promiscuity, as it may have affected other SH2 domain-containing proteins involved in the pathway.

Conclusion

This compound is a potent inhibitor of SH2 domain-phosphopeptide interactions. While it was initially designed to target Src family kinases, recent evidence demonstrates a much broader target profile. This technical guide provides a summary of the available quantitative data, outlines general experimental protocols for its study, and discusses its implications for cellular signaling. Researchers and drug developers should consider the promiscuous nature of this compound when interpreting experimental results and designing future studies. The development of more selective second-generation inhibitors based on the this compound scaffold could be a promising avenue for future research.

References

Theoretical Modeling of Caffeic Acid Docking to the pYEEIE-Bound SH2 Domain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a theoretical framework for the computational modeling of caffeic acid's interaction with the Src Homology 2 (SH2) domain, specifically when the SH2 domain is in complex with its cognate high-affinity phosphopeptide, pYEEIE (phosphorylated Tyrosine-Glutamic acid-Glutamic acid-Isoleucine-Glutamic acid). This document provides a comprehensive overview of the underlying signaling context, proposes a detailed in-silico modeling workflow, and describes experimental protocols for the validation of the computational predictions.

Introduction: The SH2 Domain as a Therapeutic Target

Src Homology 2 (SH2) domains are crucial modules in intracellular signal transduction, recognizing and binding to specific phosphotyrosine (pTyr) motifs on activated proteins. This interaction is a pivotal event in numerous signaling pathways that regulate cell growth, differentiation, and survival. The Src family of protein tyrosine kinases (SFKs) are key players in these pathways, and their SH2 domains are essential for their function. Dysregulation of SFK signaling is implicated in various diseases, including cancer and inflammatory disorders, making the SH2 domain an attractive target for therapeutic intervention.

The pYEEI peptide is a well-characterized high-affinity ligand for the Src SH2 domain, and understanding its interaction provides a basis for the design of small molecule inhibitors. Caffeic acid, a natural phenolic compound, has been shown to exhibit inhibitory effects on various signaling pathways, some of which are mediated by SH2 domains. This guide proposes a theoretical model to investigate the potential of caffeic acid to act as an inhibitor of the Src SH2 domain by docking it to the pYEEIE-bound structure.

Quantitative Data Summary

While a direct experimental value for the binding of caffeic acid to the Src SH2 domain is not available in the current literature, we can compile relevant quantitative data from existing studies to inform our theoretical model.

Table 1: Binding Affinities for Ligands to the Src SH2 Domain

LigandBinding Affinity (Kd)Binding Affinity (IC50)Reference
pYEEI100 nM6.5 µM[1]
Ac-pYEEI1.7 µM-[2]
Ac-K(IDA)pYEEIEK(IDA)0.6 µM-[2]

Table 2: Reported Binding Energies of Caffeic Acid with Various Protein Targets (for comparative context)

Protein TargetBinding Energy (kcal/mol)Inhibition Constant (Ki)Reference
HER2-5.6572.38 µM[3]
P-Glycoprotein-44.4058-[4]
Acetylcholinesterase-8.022-[5]
COX-2-210.23 (E-total)-[6]

Proposed Signaling Pathway and Inhibition Model

The following diagram illustrates the canonical Src signaling pathway initiated by the binding of a growth factor to its receptor, leading to autophosphorylation and the recruitment of Src via its SH2 domain. The proposed inhibitory action of caffeic acid is also depicted.

cluster_membrane Cell Membrane Receptor Growth Factor Receptor pYEEIE pYEEIE motif on activated receptor Receptor->pYEEIE 2. Autophosphorylation GF Growth Factor GF->Receptor 1. Binding Src_inactive Inactive Src pYEEIE->Src_inactive 3. Src SH2 domain binding & activation Src_active Active Src Src_inactive->Src_active Downstream Downstream Signaling (e.g., Ras-MAPK) Src_active->Downstream 4. Phosphorylation of downstream targets Caffeic_acid Caffeic Acid Caffeic_acid->pYEEIE Proposed Inhibition

Src Signaling Pathway and Proposed Inhibition by Caffeic Acid.

Theoretical Modeling Workflow

A computational approach to model the interaction between caffeic acid and the pYEEIE-bound Src SH2 domain would involve molecular docking followed by molecular dynamics simulations.

PDB 1. Protein Preparation (Src SH2-pYEEIE complex from PDB) Docking 3. Molecular Docking (e.g., AutoDock Vina) PDB->Docking Ligand 2. Ligand Preparation (Caffeic Acid 3D structure) Ligand->Docking MD 4. Molecular Dynamics Simulation (e.g., GROMACS, AMBER) Docking->MD Analysis 5. Binding Free Energy Calculation (MM-PBSA/GBSA) MD->Analysis

Proposed Computational Workflow for Caffeic Acid-SH2 Docking.

Detailed Methodologies

Computational Modeling Protocol
  • Protein and Ligand Preparation:

    • The crystal structure of the Src SH2 domain in complex with the pYEEI peptide will be obtained from the Protein Data Bank (PDB).

    • The protein structure will be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using software like AutoDock Tools or Maestro.

    • The 3D structure of caffeic acid will be obtained from a database like PubChem and optimized for its geometry and energy.

  • Molecular Docking:

    • Molecular docking simulations will be performed using software such as AutoDock Vina to predict the binding pose of caffeic acid within the pYEEI binding site of the Src SH2 domain.

    • The docking grid will be centered on the pYEEI binding pocket to encompass the key interacting residues.

    • The docking results will be analyzed based on the binding energy scores and the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions).

  • Molecular Dynamics (MD) Simulations:

    • The top-ranked docked complex of Caffeic acid-pYEEIE-SH2 will be subjected to MD simulations using packages like GROMACS or AMBER.

    • The system will be solvated in a water box with appropriate counter-ions to neutralize the charge.

    • The simulation will be run for a sufficient duration (e.g., 100 ns) to assess the stability of the complex and the dynamics of the interactions.

  • Binding Free Energy Calculation:

    • The binding free energy of the Caffeic acid-SH2 domain interaction will be calculated from the MD simulation trajectory using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM-GBSA).

Experimental Validation Protocol

The computational predictions should be validated through in-vitro binding assays. Fluorescence Polarization (FP) is a suitable high-throughput method for this purpose.

Start Start Reagents Prepare Reagents: - Fluorescently labeled pYEEIE peptide - Purified Src SH2 domain protein - Caffeic acid dilutions Start->Reagents Assay Perform FP Assay: - Mix labeled peptide and SH2 domain - Add varying concentrations of Caffeic acid - Incubate and measure fluorescence polarization Reagents->Assay Data Data Analysis: - Plot FP signal vs. Caffeic acid concentration - Determine IC50 value Assay->Data End End Data->End

References

Initial Studies on Caffeic Acid-pYEEIE Cellular Effects: A Lack of Available Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and research databases has revealed no initial studies specifically investigating the cellular effects of a Caffeic acid-pYEEIE conjugate.

While the individual components, caffeic acid and peptides containing the YEEIE sequence, have been the subject of research in various biological contexts, their combined effects as a single molecular entity have not been documented in the available scientific literature. Caffeic acid and its derivatives, such as Caffeic Acid Phenethyl Ester (CAPE), are well-known for their antioxidant, anti-inflammatory, and anti-cancer properties. Similarly, various peptides are explored for their therapeutic potential. However, the specific conjugation of caffeic acid to the pYEEIE peptide and its subsequent cellular impact remains an uninvestigated area of research.

Therefore, it is not possible to provide an in-depth technical guide, quantitative data, experimental protocols, or signaling pathway diagrams specifically for "this compound" as requested. Any attempt to do so would be speculative and not based on published scientific evidence.

For researchers, scientists, and drug development professionals interested in this area, this represents a novel and unexplored field of study. Future research could focus on the synthesis of a this compound conjugate and subsequent investigation of its cellular effects, including but not limited to:

  • Cytotoxicity and Cell Viability Assays: To determine the effect of the conjugate on various cell lines.

  • Antioxidant Activity Assays: To assess its potential to scavenge free radicals.

  • Anti-inflammatory Assays: To investigate its ability to modulate inflammatory pathways.

  • Signaling Pathway Analysis: To identify the molecular mechanisms through which the conjugate exerts its effects.

Given the absence of specific data, we are unable to fulfill the request for a technical guide on the initial studies of this compound cellular effects. We recommend that researchers interested in this specific conjugate initiate foundational studies to generate the necessary data.

Methodological & Application

Application Note: Caffeic Acid as a Potential Inhibitor of the pYEEIE-SH2 Domain Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a fluorescence polarization (FP)-based binding assay to investigate the inhibitory potential of caffeic acid on the interaction between a phosphotyrosine-containing peptide (pYEEIE) and the Src Homology 2 (SH2) domain of the Src proto-oncogene, a non-receptor tyrosine kinase. SH2 domains are crucial modules in intracellular signaling pathways, recognizing phosphotyrosine residues and mediating protein-protein interactions. The dysregulation of Src kinase activity is implicated in various cancers, making its SH2 domain an attractive target for therapeutic intervention. This document provides a comprehensive protocol for a competitive binding assay, data analysis, and interpretation, along with relevant signaling pathway and workflow diagrams.

Introduction

Src Homology 2 (SH2) domains are highly conserved protein modules of approximately 100 amino acids that play a pivotal role in signal transduction. They specifically recognize and bind to phosphorylated tyrosine (pTyr) residues within particular sequence contexts on target proteins. This interaction is fundamental for the assembly of signaling complexes downstream of receptor tyrosine kinases and other phosphotyrosine-generating enzymes. The Src family of kinases (SFKs), including the proto-oncogene c-Src, are key regulators of a multitude of cellular processes such as proliferation, differentiation, survival, and migration. The SH2 domain of Src is essential for its proper localization and for mediating its interactions with upstream activators and downstream substrates.

The peptide sequence pYEEIE (phospho-Tyrosine-Glutamic acid-Glutamic acid-Isoleucine) is a high-affinity ligand for the SH2 domain of Src family kinases. Caffeic acid, a naturally occurring phenolic compound, and its derivatives have been explored as potential inhibitors of protein-protein interactions, including those mediated by SH2 domains. This application note describes a robust and quantitative in vitro assay to screen for and characterize inhibitors, such as caffeic acid, that disrupt the pYEEIE-Src SH2 domain interaction. The described fluorescence polarization assay is a homogeneous, solution-based technique that is well-suited for high-throughput screening and detailed mechanistic studies.

Signaling Pathway

The Src signaling pathway is a central hub in cellular communication, integrating signals from various cell surface receptors, including receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins. Upon activation, Src phosphorylates a multitude of downstream targets, initiating cascades that control diverse cellular functions. The SH2 domain of Src is critical for its recruitment to activated receptors and other phosphorylated adaptor proteins, thereby propagating the signal.

Src_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activation Integrin Integrin FAK FAK Integrin->FAK GPCR GPCR GPCR->Src Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Cell_Migration Cell Migration Src->Cell_Migration pYEEIE pYEEIE Peptide (Ligand) pYEEIE->Src Binds to SH2 domain Caffeic_Acid Caffeic Acid (Inhibitor) Caffeic_Acid->Src Inhibits Binding FAK->Src MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Gene_Expression Gene Expression STAT3->Gene_Expression Akt_Pathway Akt Pathway PI3K->Akt_Pathway MAPK_Pathway->Gene_Expression Cell_Proliferation Cell Proliferation Akt_Pathway->Cell_Proliferation Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_buffer Prepare Assay Buffer prep_protein Dilute Src SH2 Domain prep_buffer->prep_protein prep_peptide Prepare Fluorescent pYEEIE Peptide prep_buffer->prep_peptide prep_inhibitor Prepare Caffeic Acid Serial Dilution prep_buffer->prep_inhibitor add_reagents Add Reagents to 384-well Plate prep_protein->add_reagents prep_peptide->add_reagents prep_inhibitor->add_reagents incubate Incubate at Room Temperature add_reagents->incubate read_plate Read Fluorescence Polarization incubate->read_plate calc_ic50 Calculate IC50 Value read_plate->calc_ic50 plot_data Plot Dose-Response Curve calc_ic50->plot_data Assay_Principle cluster_low_fp Low Fluorescence Polarization cluster_high_fp High Fluorescence Polarization cluster_competition Competition by Inhibitor free_peptide Fluorescent pYEEIE Peptide (Tumbles Rapidly) bound_complex [Src SH2] : [Fluorescent pYEEIE] (Tumbles Slowly) bound_complex->free_peptide + Caffeic Acid (Displacement) inhibitor_complex [Src SH2] : [Caffeic Acid] displaced_peptide Fluorescent pYEEIE Peptide (Released, Tumbles Rapidly) inhibitor_complex->displaced_peptide No Binding of Fluorescent Peptide Src_SH2 Src SH2 Domain Src_SH2->bound_complex + Fluorescent pYEEIE Src_SH2->inhibitor_complex + Caffeic Acid

Application Notes and Protocols for Caffeic acid-pYEEIE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeic acid-pYEEIE is a synthetic phosphopeptide that acts as a high-affinity ligand for the Src Homology 2 (SH2) domain of the Src family of protein tyrosine kinases. With an IC50 of 42 nM, it demonstrates a 30-fold higher affinity than its acetylated counterpart, Ac-pYEEIE.[1] While its primary application has been in biochemical and biophysical assays to study Src SH2 domain interactions, its potential as a modulator of Src signaling in a cellular context remains largely unexplored in published literature. This document provides a comprehensive overview of this compound, its mechanism of action, and detailed hypothetical protocols for its application in cell culture-based assays.

Product Information

PropertyValueReference
Full Name N-[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl]-O-phosphono-L-tyrosyl-L-glutamyl-L-glutamyl-L-isoleucyl-L-glutamic acid[2]
Molecular Formula C39H50N5O19P[1]
Molecular Weight 923.82 g/mol [1]
Appearance White to off-white solid[3]
Solubility Soluble in PBS (up to 2 mg/ml) and water (up to 25 mg/mL with sonication). Also soluble in DMSO.[1][3][4]
Purity ≥95%[1]
Storage Store at -20°C. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[3][4]

Mechanism of Action: Targeting the Src SH2 Domain

Src family kinases are non-receptor tyrosine kinases that play pivotal roles in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[5][6] The activity of Src kinases is, in part, regulated by intramolecular interactions involving their SH2 and SH3 domains. The SH2 domain specifically recognizes and binds to phosphotyrosine (pY) residues within specific peptide sequences on target proteins.[2][7] This interaction is crucial for the recruitment of Src to activated receptor tyrosine kinases and other signaling complexes, thereby propagating downstream signaling cascades.[8][9]

This compound acts as a competitive antagonist of the Src SH2 domain. By mimicking the natural phosphopeptide ligands, it is hypothesized to bind to the SH2 domain of Src, thereby preventing its interaction with endogenous binding partners. This disruption is expected to inhibit the downstream signaling pathways regulated by Src.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Src Src Receptor_Tyrosine_Kinase->Src pY SH2_Domain SH2 Domain Src->SH2_Domain Grb2_Sos Grb2/Sos Src->Grb2_Sos PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 FAK FAK Src->FAK SH2_Domain->Receptor_Tyrosine_Kinase Binds to pY Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors STAT3->Transcription_Factors FAK->Grb2_Sos Gene_Expression Gene Expression (Proliferation, Survival, Migration, Angiogenesis) Transcription_Factors->Gene_Expression Caffeic_acid_pYEEIE This compound Caffeic_acid_pYEEIE->SH2_Domain Inhibits binding Experimental_Workflow Start Start: Select Cell Line with High Src Activity Dose_Response Dose-Response & Time-Course (MTT/CellTiter-Glo Assay) Start->Dose_Response Determine_IC50 Determine IC50 for Cell Viability/Proliferation Dose_Response->Determine_IC50 Western_Blot Western Blot Analysis (p-Src, p-FAK, p-Akt, p-ERK) Determine_IC50->Western_Blot Use IC50 and sub-IC50 conc. Functional_Assays Functional Assays (Migration, Invasion) Determine_IC50->Functional_Assays Use IC50 and sub-IC50 conc. Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Functional_Assays->Data_Analysis

References

Application Notes and Protocols for Caffeic Acid-pYEEIE Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Caffeic acid (3,4-dihydroxycinnamic acid) is a naturally occurring phenolic compound found in various plant sources, including coffee, fruits, and vegetables.[1][2] It has demonstrated a range of pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer effects.[2] A key mechanism of its anti-cancer activity involves the inhibition of critical cellular signaling pathways, such as the JAK/STAT3 and MAPK pathways.[1][3] Caffeic acid has been shown to directly inhibit the kinase activity of Fyn, a member of the Src family of non-receptor tyrosine kinases, and can suppress the phosphorylation of STAT3, a crucial transcription factor involved in cell proliferation, survival, and angiogenesis.[1][4][5][6]

The peptide pYEEIE (phospho-Tyrosine-Glutamic acid-Glutamic acid-Isoleucine-Glutamic acid) is a phosphopeptide sequence known to bind with high affinity to the SH2 domain of Src family kinases.[7][8] The SH2 domain is a structurally conserved protein domain that recognizes and binds to phosphorylated tyrosine residues on other proteins, a critical step in many signal transduction pathways. By targeting the Src SH2 domain, the pYEEIE peptide can act as a competitive inhibitor, potentially blocking the downstream signaling cascades initiated by Src activation.

Given that both caffeic acid and the pYEEIE peptide target components of the Src-STAT3 signaling axis, studying their combined effects is of significant interest for developing novel therapeutic strategies, particularly in oncology. This document provides a detailed experimental design to investigate the individual and synergistic effects of caffeic acid and the pYEEIE peptide on this signaling pathway.

Experimental Design and Workflow

The overall experimental strategy is to first assess the cytotoxic effects of caffeic acid and pYEEIE, individually and in combination, on a relevant cancer cell line. Subsequently, the molecular mechanisms will be elucidated by examining the direct effects on Src family kinase activity and the modulation of key signaling proteins within the Src-STAT3 pathway.

G A Cell Culture (e.g., PC-3, Caki-I) B Treatment Caffeic Acid, pYEEIE, Combination A->B C MTT Assay (Cell Viability) B->C D Determine IC50 Values & Synergy C->D F Western Blot Analysis (p-Src, p-STAT3) D->F Use sub-lethal concentrations G Co-Immunoprecipitation (Src-STAT3 interaction) D->G E In Vitro Kinase Assay (Src/Fyn) H Data Analysis & Mechanism Elucidation E->H F->H G->H

Figure 1: Overall experimental workflow for Caffeic acid-pYEEIE studies.

Signaling Pathway of Interest

The primary signaling pathway under investigation is the Src-STAT3 axis. Src family kinases, upon activation by various upstream signals (e.g., growth factor receptors), phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[4] This phosphorylation event leads to STAT3 dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell proliferation, survival, and angiogenesis. Caffeic acid is hypothesized to inhibit the kinase activity of Src directly, while the pYEEIE peptide is expected to competitively block the SH2 domain, preventing STAT3 from binding to activated Src.

G cluster_cytosol Cytosol cluster_nucleus Nucleus Upstream Upstream Signals (e.g., Growth Factors, Cytokines) Src Src Kinase Upstream->Src pSrc p-Src (Active) Src->pSrc Activation STAT3_cyt STAT3 (Cytosol) pSrc->STAT3_cyt Phosphorylation (Tyr705) pSTAT3_cyt p-STAT3 (Cytosol) pSTAT3_dimer p-STAT3 Dimer pSTAT3_cyt->pSTAT3_dimer Dimerization pSTAT3_nuc p-STAT3 (Nucleus) pSTAT3_dimer->pSTAT3_nuc Nuclear Translocation Genes Target Gene Transcription (Proliferation, Survival, Angiogenesis) pSTAT3_nuc->Genes CA Caffeic Acid CA->pSrc Inhibits Kinase Activity pYEEIE pYEEIE Peptide pYEEIE->pSrc Blocks SH2 Domain

Figure 2: Proposed mechanism of inhibition of the Src-STAT3 pathway.

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of caffeic acid and pYEEIE peptide, both individually and in combination, on cancer cell lines with active STAT3 signaling (e.g., PC-3 prostate cancer cells).[1]

Materials:

  • Caffeic Acid (CA)

  • pYEEIE Peptide

  • Cancer cell line (e.g., PC-3)

  • Complete culture medium (e.g., MEM)

  • Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Prepare serial dilutions of Caffeic Acid (e.g., 0, 10, 20, 40, 80, 160 µM) and pYEEIE peptide in serum-free media.[11] For combination studies, treat cells with a fixed concentration of one agent and varying concentrations of the other.

  • Aspirate the old medium from the wells and add 100 µL of the respective treatments. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.[11][12]

  • MTT Addition: After incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.[13]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Data Presentation:

Treatment GroupCell LineIncubation Time (h)IC50 (µM)
Caffeic AcidPC-372[Value]
pYEEIE PeptidePC-372[Value]
CA + pYEEIE (Combo 1)PC-372[Value]
CA + pYEEIE (Combo 2)PC-372[Value]

Protocol 2: In Vitro Kinase Assay

Objective: To directly measure the inhibitory effect of caffeic acid on the enzymatic activity of a Src family kinase, such as Fyn.[5]

Materials:

  • Recombinant active Fyn kinase[5]

  • Kinase buffer

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • [γ-³²P]ATP[14]

  • Caffeic Acid

  • pYEEIE Peptide

  • P81 phosphocellulose paper[14]

  • Phosphoric acid (0.75%)

  • Acetone

  • Scintillation counter

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, recombinant Fyn kinase, and the substrate peptide.

  • Inhibitor Addition: Add varying concentrations of Caffeic Acid (e.g., 0, 10, 50, 100 µM) or pYEEIE peptide to the reaction tubes.[5][14] Include a no-inhibitor control.

  • Pre-incubation: Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10 µM.

  • Incubation: Incubate the reaction at 30°C for 10-20 minutes.

  • Stop Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by one wash with acetone.[14]

  • Quantification: Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control. Determine the IC50 value for caffeic acid.

Data Presentation:

CompoundTarget KinaseSubstrateIC50 (µM)
Caffeic AcidFynpoly(Glu, Tyr)[Value]
pYEEIE PeptideFynpoly(Glu, Tyr)[Value]
Positive Control (e.g., PP2)Fynpoly(Glu, Tyr)[Value]

Protocol 3: Western Blot Analysis

Objective: To assess the effect of caffeic acid and pYEEIE on the phosphorylation status of Src and STAT3 in whole-cell lysates.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p-Src (Tyr416), anti-Src, anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Protocol:

  • Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to their respective total protein levels. Use β-actin as a loading control.

Data Presentation:

Treatmentp-Src / Total Src (Relative Fold Change)p-STAT3 / Total STAT3 (Relative Fold Change)
Control1.01.0
Caffeic Acid[Value][Value]
pYEEIE Peptide[Value][Value]
Combination[Value][Value]

References

Application Notes and Protocols: Caffeic Acid-pYEEIE in Pull-Down Assays for SH2 Domains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src Homology 2 (SH2) domains are crucial protein-protein interaction modules that recognize and bind to specific phosphotyrosine (pTyr) motifs, playing a pivotal role in intracellular signal transduction.[1] Dysregulation of SH2 domain-mediated signaling is implicated in various diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention. Caffeic acid-pYEEIE is a non-phosphopeptide mimetic designed to target the SH2 domains of Src family kinases with high affinity.[2][3][4] This molecule serves as a powerful tool for studying SH2 domain-dependent signaling pathways and for the discovery of novel therapeutic agents.

These application notes provide a comprehensive guide to utilizing this compound in pull-down assays to isolate and identify SH2 domain-containing proteins from complex biological mixtures. Detailed protocols for the immobilization of this compound and the execution of the pull-down assay are provided, along with data on its binding affinity and diagrams of relevant signaling pathways.

Data Presentation

The binding affinity of this compound and related phosphopeptides for SH2 domains is a critical parameter for designing and interpreting pull-down experiments. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinity of this compound and a Related Peptide to Src Family Kinase SH2 Domains

CompoundTarget SH2 DomainAssay TypeAffinity (IC50/Kd)Reference
This compoundSrcCompetitive Binding Assay42 nM (IC50)[3][4]
Ac-pYEEIESrcCompetitive Binding Assay~1.26 µM (IC50)[3][4]
FTATEC(AANS)QpYEEIPLckFluorescence Binding Assay39.8 nM (Kd)[5]

Ac-pYEEIE (N-acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu) is a related phosphopeptide. This compound displays a 30-fold higher affinity for the Src SH2 domain.[3][4]

Experimental Protocols

Protocol 1: Immobilization of this compound on Amine-Reactive Agarose Beads

This protocol describes the covalent coupling of this compound to NHS-activated agarose beads. The primary amine group on the peptide backbone of pYEEIE allows for its efficient immobilization.

Materials:

  • This compound

  • NHS-activated Sepharose 4 Fast Flow (or similar amine-reactive agarose beads)

  • Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0

  • Wash Buffer A: 0.1 M acetate, 0.5 M NaCl, pH 4.0

  • Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

  • Storage Buffer: 1x PBS with 20% ethanol

  • Spin columns or microcentrifuge tubes

  • End-over-end rotator

Procedure:

  • Bead Preparation:

    • Resuspend the NHS-activated agarose beads by gentle inversion.

    • Transfer the desired volume of bead slurry to a spin column or microcentrifuge tube.

    • Wash the beads with 3 volumes of ice-cold 1 mM HCl. Centrifuge at 500 x g for 1 minute and discard the supernatant. Repeat this step twice.

  • Ligand Preparation:

    • Immediately before use, dissolve this compound in coupling buffer to a final concentration of 1-5 mg/mL.

  • Coupling Reaction:

    • Add the this compound solution to the washed beads.

    • Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C on an end-over-end rotator.

  • Blocking Unreacted Groups:

    • Pellet the beads by centrifugation (500 x g for 1 minute) and discard the supernatant.

    • Add 10 volumes of blocking buffer and incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing to block any remaining active sites on the beads.

  • Washing:

    • Wash the beads by alternating between Wash Buffer A and Wash Buffer B. Perform three cycles of washes, each with 10 bead volumes.

  • Storage:

    • Resuspend the this compound-coupled beads in storage buffer.

    • Store at 4°C until use.

Protocol 2: Pull-Down Assay for SH2 Domain-Containing Proteins

This protocol outlines the procedure for using this compound-coupled beads to isolate SH2 domain-containing proteins from cell lysates.

Materials:

  • This compound-coupled agarose beads (from Protocol 1)

  • Control beads (un-coupled, blocked agarose beads)

  • Cell lysate (prepared in a suitable lysis buffer containing protease and phosphatase inhibitors)

  • Binding/Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors.

  • Elution Buffer: 0.1 M glycine-HCl, pH 2.5 or SDS-PAGE sample buffer.

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Microcentrifuge tubes

  • End-over-end rotator

Procedure:

  • Bead Equilibration:

    • Transfer an appropriate amount of this compound-coupled beads and control beads to separate microcentrifuge tubes.

    • Wash the beads three times with 1 mL of ice-cold Binding/Wash Buffer. Centrifuge at 500 x g for 1 minute at 4°C between washes.

  • Binding of SH2 Proteins:

    • Pre-clear the cell lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

    • Add 0.5-1 mg of pre-cleared cell lysate to the equilibrated beads.

    • Incubate for 2-4 hours at 4°C on an end-over-end rotator.

  • Washing:

    • Pellet the beads by centrifugation (500 x g for 1 minute at 4°C).

    • Carefully remove the supernatant (this can be saved for analysis of unbound proteins).

    • Wash the beads three to five times with 1 mL of cold Binding/Wash Buffer. After the final wash, remove as much of the supernatant as possible.

  • Elution:

    • For Mass Spectrometry: Add 2-3 bead volumes of Elution Buffer (0.1 M glycine-HCl, pH 2.5) and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and immediately transfer the supernatant to a new tube containing Neutralization Buffer to adjust the pH.

    • For Western Blotting: Add 2x SDS-PAGE sample buffer directly to the beads. Boil the samples for 5-10 minutes to elute and denature the bound proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Coomassie staining, or by Western blotting using antibodies specific for known SH2 domain-containing proteins.

    • For identification of novel interacting partners, eluted proteins can be subjected to mass spectrometry analysis.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving Src family kinases and the experimental workflow for the pull-down assay.

G RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src pY Integrin Integrin Integrin->Src Grb2 Grb2 Src->Grb2 pY STAT3 STAT3 Src->STAT3 pY PI3K PI3K Src->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Migration ERK->Proliferation STAT3->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified Src signaling pathway.

G TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck pY CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 pY LAT LAT ZAP70->LAT pY SLP76 SLP-76 ZAP70->SLP76 pY PLCg1 PLCγ1 LAT->PLCg1 Itk Itk SLP76->Itk Activation T-Cell Activation PLCg1->Activation Itk->PLCg1

Caption: Lck signaling in T-cell activation.

G start Start immobilize Immobilize Caffeic acid-pYEEIE on Beads start->immobilize incubate Incubate Beads with Cell Lysate immobilize->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound SH2 Proteins wash->elute analyze Analyze by SDS-PAGE, Western Blot, or MS elute->analyze end End analyze->end

Caption: Pull-down assay workflow.

References

Application of Caffeic Acid-pYEEIE in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. The development of specific and potent kinase inhibitors is a major focus of modern drug discovery. Caffeic acid-pYEEIE is a high-affinity phosphopeptide ligand for the Src Homology 2 (SH2) domain of Src family kinases.[1] This mimetic of the optimal binding sequence pTyr-Glu-Glu-Ile (pYEEI) serves as an invaluable tool in the screening and characterization of novel kinase inhibitors, particularly those that target the SH2 domain, a critical protein-protein interaction module in signal transduction. This document provides detailed application notes and protocols for the use of this compound in kinase inhibitor screening campaigns.

Principle of Application

This compound's primary application in kinase inhibitor screening is as a high-affinity probe or competitor in binding assays targeting the SH2 domains of Src family kinases (e.g., Src, Lck, Fyn). The core principle involves a competitive binding format where the displacement of a labeled probe (often a fluorescently tagged version of a pYEEI-containing peptide) from the SH2 domain by a test compound is measured. A reduction in the signal generated by the probe-SH2 domain interaction indicates that the test compound is a potential inhibitor.

Quantitative Data Summary

The following tables summarize the binding affinities and inhibitory concentrations of pYEEI-related peptides and caffeic acid derivatives, providing a reference for assay development and data interpretation.

Table 1: Binding Affinities of pYEEI Peptides to SH2 Domains

Peptide/CompoundTarget SH2 DomainAssay TypeKd (nM)IC50 (µM)Reference
pYEEISrc1006.5[2]
Ac-pYEEISrcFluorescence Polarization1700-[3]
FTATEC(AANS)QpYEEIPLckFluorescence Binding Assay39.8-[4][5]
This compoundSrc-0.042[1]

Table 2: Inhibitory Activity of Caffeic Acid and Derivatives

CompoundTarget/Cell LineAssay TypeIC50Reference
Caffeic AcidHeLa, CaCo2, HT29, PC3, HuH7MTT Assay110.2 - 1496 µg/ml (48h)
Caffeic AcidDNA, RNA, Protein Expression1.0, 0.5, 1.5 µM[6]
Caffeic Acid Phenethyl Ester (CAPE)TPC-1 cells25 µM (48h)

Experimental Protocols

Protocol 1: Competitive Fluorescence Polarization (FP) Assay for Src SH2 Domain Inhibitor Screening

This protocol describes a homogeneous, high-throughput compatible assay to screen for inhibitors of the Src SH2 domain using a fluorescently labeled pYEEI peptide probe.

Materials and Reagents:

  • Recombinant Src SH2 domain protein

  • Fluorescently labeled pYEEI peptide probe (e.g., FAM-GpYEEI)

  • This compound (as a positive control)

  • Test compounds library

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Experimental Workflow:

FP_Assay_Workflow cluster_prep Preparation cluster_dispensing Dispensing cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis Reagents Prepare Reagents: - Src SH2 Domain - FAM-GpYEEI Probe - this compound - Test Compounds Assay_Plate Prepare Assay Plate: - Add Assay Buffer Reagents->Assay_Plate Add_SH2 Add Src SH2 Domain Assay_Plate->Add_SH2 To all wells Add_Probe Add FAM-GpYEEI Probe Add_SH2->Add_Probe To all wells Add_Inhibitor Add Test Compound or Control Add_Probe->Add_Inhibitor Variable Incubate Incubate at RT (e.g., 30 min) Add_Inhibitor->Incubate Read_FP Measure Fluorescence Polarization (mP) Incubate->Read_FP Analyze Calculate % Inhibition Determine IC50 Read_FP->Analyze

Caption: Workflow for a competitive fluorescence polarization assay.

Procedure:

  • Reagent Preparation:

    • Prepare a 2X working solution of Src SH2 domain in Assay Buffer.

    • Prepare a 2X working solution of the fluorescently labeled pYEEI probe (e.g., FAM-GpYEEI) in Assay Buffer.

    • Prepare serial dilutions of this compound in Assay Buffer to serve as a positive control for inhibition.

    • Prepare dilutions of test compounds in Assay Buffer.

  • Assay Plate Setup (384-well format):

    • Test Wells: Add 5 µL of test compound solution.

    • Positive Control Wells: Add 5 µL of this compound dilution series.

    • Negative Control (High mP) Wells: Add 5 µL of Assay Buffer (or vehicle, e.g., DMSO).

    • Blank (Low mP) Wells: Add 10 µL of the fluorescent probe solution and 10 µL of Assay Buffer (no SH2 domain).

  • Reaction Assembly:

    • To all wells except the Blank, add 5 µL of the 2X Src SH2 domain solution.

    • To all wells, add 10 µL of the 2X fluorescent probe solution.

    • The final reaction volume will be 20 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature for 30 minutes to 1 hour, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using a suitable plate reader. Excitation and emission wavelengths should be appropriate for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FAM).

  • Data Analysis:

    • Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Alternative Method - TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another powerful technology for kinase inhibitor screening. This method can be used to measure either direct kinase activity or binding events.

Principle:

A TR-FRET kinase assay typically involves a biotinylated peptide substrate and a phospho-specific antibody labeled with a fluorescent acceptor (e.g., d2). The kinase phosphorylates the biotinylated substrate. A lanthanide-labeled streptavidin (donor, e.g., Europium cryptate) is then added along with the acceptor-labeled antibody. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation and thus reduce the FRET signal.

Signaling Pathway Visualization:

The following diagram illustrates the signaling cascade involving Src kinase, a primary target for inhibitors screened using pYEEI-based assays.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation Grb2 Grb2 (Adaptor) Src->Grb2 pY -> SH2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation Inhibitor Caffeic Acid Derivatives Inhibitor->Src Inhibition

Caption: Simplified Src kinase signaling pathway.

Protocol 3: Alternative Method - ELISA-based Kinase Assay

An Enzyme-Linked Immunosorbent Assay (ELISA) can also be adapted for kinase inhibitor screening.

Principle:

A peptide substrate is coated onto the wells of a microplate. The kinase reaction is carried out in the wells in the presence of ATP and test compounds. After the reaction, the wells are washed, and a phospho-specific antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) is added. Following another wash step, a chromogenic or fluorogenic substrate for the enzyme is added, and the resulting signal is measured. A decrease in signal indicates kinase inhibition.

Logical Relationship of this compound as a Tool:

Logical_Relationship cluster_assay_components Assay Components cluster_interaction Binding Interaction cluster_screening Inhibitor Screening cluster_outcome Assay Outcome SH2 Src SH2 Domain Binding SH2-Probe Complex (High FP Signal) SH2->Binding Probe Fluorescent pYEEI Probe Probe->Binding Displacement Displacement of Probe (Low FP Signal) Binding->Displacement If Compound Binds Test_Compound Test Compound Test_Compound->Binding Competes with Probe CA_pYEEIE This compound (Positive Control) CA_pYEEIE->Binding Competes with Probe Hit_ID Hit Identification Displacement->Hit_ID

References

Application Notes and Protocols for Assessing Caffeic Acid-pYEEIE Cell Permeability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for assessing the cell permeability of the phenolic compound, Caffeic acid, and the synthetic peptide, pYEEIE. The methodologies outlined are essential for preclinical drug development and research, offering insights into the bioavailability and cellular uptake of these compounds.

Introduction

Understanding the ability of a compound to traverse cellular barriers is a cornerstone of drug discovery and development. Caffeic acid, a natural polyphenol, and pYEEIE (phosphorylated Tyrosine-Glutamic acid-Glutamic acid-Isoleucine-Glutamic acid), a synthetic phosphopeptide, represent two distinct classes of molecules with therapeutic potential. Assessing their cell permeability is crucial for predicting their in vivo efficacy. This application note details two primary methods for evaluating cell permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell monolayer assay for a comprehensive assessment of passive and active transport mechanisms.

Data Presentation

Table 1: Apparent Permeability Coefficients (Papp) of Caffeic Acid

Assay SystemDirectionPapp (x 10-6 cm/s)Transport MechanismReference
Caco-2 MonolayerApical to Basolateral (A-B)Low (qualitative)Paracellular and Active Transport (MCT)[1][2]
Caco-2 MonolayerBasolateral to Apical (B-A)Not Reported-

Note: The permeability of Caffeic acid across Caco-2 monolayers is generally reported as low, with transport occurring via both paracellular diffusion and, to a lesser extent, through the Monocarboxylic Acid Transporter (MCT).[1][2]

Table 2: Qualitative Permeability Assessment of pYEEIE

Assay SystemPredicted PermeabilityRationaleReference
General Cell-Based AssaysPoorThe peptide's charge and size likely hinder passive diffusion across the cell membrane.[3][3]

Note: Specific quantitative permeability data for pYEEIE is limited. However, studies involving similar phosphopeptides suggest poor cell penetration.[3]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive transcellular permeability.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Lecithin/dodecane solution (or other suitable lipid mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (Caffeic acid, pYEEIE)

  • Control compounds (high and low permeability)

  • LC-MS/MS or UV-Vis spectrophotometer

Procedure:

  • Membrane Coating: Carefully apply 5 µL of the lipid solution to the membrane of each well in the filter plate. Allow the solvent to evaporate completely.

  • Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Donor Plate Preparation: Dissolve the test and control compounds in PBS to the desired concentration (e.g., 100 µM). Add 150 µL of the compound solutions to the corresponding wells of the coated filter plate (donor plate).

  • Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter plate is in contact with the buffer in the acceptor plate. Incubate the assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = [ - (VD * VA) / ((VD + VA) * Area * Time) ] * ln(1 - [CA]t / [Ceq])

    • Where VD and VA are the volumes of the donor and acceptor wells, Area is the effective surface area of the membrane, Time is the incubation time, [CA]t is the compound concentration in the acceptor well at time t, and [Ceq] is the equilibrium concentration.

Protocol 2: Caco-2 Cell Monolayer Permeability Assay

This assay assesses both passive and active transport across a model of the intestinal epithelium.[4]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • Test compounds (Caffeic acid, pYEEIE)

  • Control compounds (e.g., propranolol for high permeability, Lucifer yellow for monolayer integrity)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells in T-75 flasks. Once confluent, trypsinize and seed the cells onto the Transwell® inserts at a density of approximately 6 x 104 cells/cm2.

  • Monolayer Differentiation: Culture the cells on the inserts for 18-21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayers. Values should be >250 Ω·cm2. Additionally, perform a Lucifer yellow rejection test to confirm monolayer integrity.

  • Transport Experiment (Apical to Basolateral - A-B):

    • Wash the monolayers twice with pre-warmed HBSS (pH 7.4 for basolateral, pH 6.5 or 7.4 for apical).

    • Add 0.5 mL of the test compound solution in HBSS to the apical (upper) chamber.

    • Add 1.5 mL of fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Transport Experiment (Basolateral to Apical - B-A):

    • Follow the same procedure as the A-B transport, but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the compounds in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the insert, and C0 is the initial concentration of the compound in the donor chamber.

  • Calculation of Efflux Ratio:

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

    • An efflux ratio > 2 suggests the involvement of active efflux transporters.

Visualizations

G cluster_0 PAMPA Workflow prep Prepare Lipid Membrane Plate donor Add Compound to Donor Well prep->donor acceptor Add Buffer to Acceptor Well donor->acceptor incubate Incubate (e.g., 4-18h) acceptor->incubate analyze Analyze Compound Concentration (LC-MS/MS) incubate->analyze calc Calculate Papp analyze->calc G cluster_1 Caco-2 Assay Workflow seed Seed Caco-2 cells on Transwell inserts differentiate Differentiate for 18-21 days seed->differentiate integrity Check Monolayer Integrity (TEER, Lucifer Yellow) differentiate->integrity transport Perform Bidirectional Transport Assay (A-B & B-A) integrity->transport analyze Analyze Samples (LC-MS/MS) transport->analyze calc Calculate Papp and Efflux Ratio analyze->calc G cluster_2 Caffeic Acid Cellular Uptake cluster_membrane Cell Membrane CA_ext Caffeic Acid (Extracellular) Paracellular Paracellular Pathway CA_ext->Paracellular Passive Diffusion MCT Monocarboxylic Acid Transporter (MCT) CA_ext->MCT Active Transport CA_int Caffeic Acid (Intracellular) Paracellular->CA_int MCT->CA_int Membrane G cluster_3 pYEEIE Cellular Interaction (Conceptual) cluster_membrane Cell Membrane pYEEIE_ext pYEEIE (Extracellular) Poor_Permeability Poor Cell Permeability pYEEIE_ext->Poor_Permeability Membrane Src_SH2 Src SH2 Domain (Intracellular Target) Poor_Permeability->Src_SH2 Limited Interaction Signaling Downstream Signaling Src_SH2->Signaling

References

Application Notes and Protocols for Studying Protein-Protein Interactions Using Caffeic acid-pYEEIE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid-pYEEIE is a potent, non-phosphopeptide inhibitor designed to target the Src Homology 2 (SH2) domain of Src family kinases. SH2 domains are critical modules in intracellular signaling pathways, recognizing and binding to phosphorylated tyrosine residues on other proteins. This interaction is a key mechanism for the assembly of signaling complexes and the propagation of cellular signals. Dysregulation of Src family kinase signaling is implicated in various diseases, including cancer and inflammatory disorders.

This compound serves as a valuable tool for studying and inhibiting protein-protein interactions mediated by Src family SH2 domains. Its high binding affinity and specificity make it an excellent probe for investigating the roles of individual SH2 domains in complex biological processes. These application notes provide detailed protocols for utilizing this compound in common biochemical and biophysical assays to characterize protein-protein interactions.

Core Applications

  • Inhibition of Src Family SH2 Domain Interactions: this compound can be used to competitively inhibit the binding of phosphotyrosine-containing proteins to the SH2 domains of Src family kinases such as Src, Lck, and Fyn.

  • Validation of SH2 Domain-Mediated Interactions: This inhibitor can be employed to validate whether a specific protein-protein interaction is dependent on an SH2 domain.

  • High-Throughput Screening: Due to its high affinity, this compound can be used as a reference compound in high-throughput screening campaigns to identify novel small molecule inhibitors of SH2 domains.

  • Biophysical Characterization of Binding Kinetics: The interaction of this compound with SH2 domains can be quantitatively analyzed using techniques like Surface Plasmon Resonance (SPR) to determine binding affinities (Kd) and kinetic rate constants (ka and kd).

Quantitative Data

The following table summarizes the binding affinity of this compound for the SH2 domain of a key Src family kinase. This data is essential for designing experiments and interpreting results.

Target ProteinMethodParameterValueReference
Src SH2 DomainBiochemical AssayIC5042 nM[1][2]

Note: Further research is ongoing to establish a comprehensive profile of this compound's binding affinities across all Src family SH2 domains. Researchers are encouraged to determine the specific binding constants for their SH2 domain of interest using the protocols outlined below.

Experimental Protocols

Here, we provide detailed protocols for three common experimental techniques to study protein-protein interactions using this compound: Fluorescence Polarization (FP) Assay, GST Pull-Down Assay, and Surface Plasmon Resonance (SPR) Analysis.

Protocol 1: Fluorescence Polarization (FP) Assay

This assay measures the disruption of the interaction between a fluorescently labeled phosphopeptide and an SH2 domain by this compound.

Workflow Diagram:

FP_Workflow cluster_prep Preparation cluster_assay Assay cluster_read Measurement & Analysis Reagents Prepare Assay Buffer, Fluorescent Peptide, SH2 Domain, and This compound Incubate Incubate Fluorescent Peptide with SH2 Domain Reagents->Incubate Step 1 Add_Inhibitor Add Serial Dilutions of This compound Incubate->Add_Inhibitor Step 2 Incubate_Again Incubate to Reach Equilibrium Add_Inhibitor->Incubate_Again Step 3 Measure_FP Measure Fluorescence Polarization Incubate_Again->Measure_FP Step 4 Analyze Calculate IC50 Value Measure_FP->Analyze Step 5 GST_Pull_Down_Workflow cluster_prep Preparation cluster_binding Binding & Inhibition cluster_analysis Analysis Reagents Prepare GST-SH2 Domain, Cell Lysate, and this compound Bind_Bait Incubate GST-SH2 with Beads Reagents->Bind_Bait Beads Prepare Glutathione-Sepharose Beads Beads->Bind_Bait Incubate_All Incubate Beads-Bait Complex with Lysate Bind_Bait->Incubate_All Add_Inhibitor Add this compound to Cell Lysate Add_Inhibitor->Incubate_All Wash Wash Beads Incubate_All->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE and Western Blot Elute->Analyze SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilize Immobilize SH2 Domain on Sensor Chip Association Inject this compound (Association Phase) Immobilize->Association Prepare_Analyte Prepare Serial Dilutions of This compound Prepare_Analyte->Association Dissociation Inject Running Buffer (Dissociation Phase) Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Fit_Data Fit Sensorgrams to a Binding Model Dissociation->Fit_Data Regeneration->Association Next Cycle Calculate_Kinetics Determine ka, kd, and Kd Fit_Data->Calculate_Kinetics

References

Caffeic Acid-pYEEIE: A Novel Probe for Interrogating T-Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Caffeic acid-pYEEIE is a synthetic phosphopeptide mimetic that demonstrates high-affinity binding to the Src Homology 2 (SH2) domain of Src family kinases. This characteristic positions it as a valuable chemical tool for investigating the intricate signaling cascades that govern T-cell activation. The Src family kinases, particularly Lck and Fyn in T-cells, are pivotal initiators of the signaling cascade downstream of the T-cell receptor (TCR). By competitively inhibiting the binding of phosphorylated signaling partners to the SH2 domain of these kinases, this compound offers a mechanism to dissect the contribution of these interactions to T-cell function.

The parent compound, Caffeic Acid Phenethyl Ester (CAPE), has been shown to inhibit T-cell activation by targeting the NF-κB and NFAT (Nuclear Factor of Activated T-cells) transcription factors.[1] While this compound is structurally related, its primary mode of action is anticipated to be the disruption of proximal TCR signaling events mediated by Src family kinases. This allows for a more targeted investigation into the early stages of T-cell activation compared to broader-acting immunosuppressants.

Potential applications for this compound in T-cell research include:

  • Elucidating the role of Src family kinases in T-cell activation: By observing the functional consequences of inhibiting SH2 domain interactions, researchers can gain a deeper understanding of the specific roles of Lck and Fyn in T-cell proliferation, cytokine production, and differentiation.

  • Identifying novel therapeutic targets: As a selective inhibitor, this compound can be used to validate the SH2 domains of Src family kinases as potential drug targets for autoimmune diseases and transplant rejection.

  • Screening for novel immunomodulators: The compound can serve as a reference in high-throughput screening assays designed to identify new small molecules that disrupt T-cell activation pathways.

Quantitative Data

While specific quantitative data on the effects of this compound on T-cell activation are not extensively available in the public domain, the following table summarizes the key binding affinity data for the compound. Researchers can use the provided protocols to generate dose-response curves and determine key metrics such as IC50 and EC50 for various T-cell functions.

ParameterValueTargetReference
IC50 42 nMSrc SH2 domain binding--INVALID-LINK--, --INVALID-LINK--

Signaling Pathways and Experimental Workflow

To visualize the theoretical mechanism of action and the experimental approaches to study the effects of this compound, the following diagrams are provided.

T_Cell_Activation_Pathway T-Cell Receptor Signaling Pathway Inhibition TCR_CD3 TCR/CD3 Complex Lck Lck (Src Family Kinase) TCR_CD3->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 DAG_IP3 DAG / IP3 PLCg1->DAG_IP3 NFkB NF-κB DAG_IP3->NFkB NFAT NFAT DAG_IP3->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFkB->Gene_Expression NFAT->Gene_Expression Caffeic_Acid_pYEEIE This compound Caffeic_Acid_pYEEIE->Lck Inhibits SH2 domain

Caption: Inhibition of T-cell signaling by this compound.

Experimental_Workflow Workflow for T-Cell Activation Studies cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Functional Assays Isolate_TCells Isolate Primary T-Cells or Culture Jurkat Cells Treat_Cells Treat with this compound (Dose-Response) Isolate_TCells->Treat_Cells Activate_TCells Activate T-Cells (e.g., anti-CD3/CD28) Treat_Cells->Activate_TCells Proliferation_Assay Proliferation Assay (e.g., CFSE) Activate_TCells->Proliferation_Assay Cytokine_Assay Cytokine Release Assay (e.g., IL-2 ELISA) Activate_TCells->Cytokine_Assay Activation_Marker_Assay Activation Marker Analysis (e.g., CD25/CD69 Flow Cytometry) Activate_TCells->Activation_Marker_Assay Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot for p-Lck) Activate_TCells->Signaling_Analysis

References

Application Notes and Protocols for the Detection of Caffeic acid-pYEEIE in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid-pYEEIE is a synthetic, non-phosphopeptide inhibitor that demonstrates a high binding affinity for the Src Homology 2 (SH2) domain of Src family kinases, such as Lck.[1][2] It is a valuable tool in cell biology and pharmacology research for investigating signal transduction pathways mediated by these kinases. Given its potential use in preclinical and clinical studies, robust and validated methods for its quantification in biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicology assessments.

This document provides detailed, proposed methodologies for the detection and quantification of this compound in common biological samples. As of the writing of this document, there are no standardized, commercially available kits for the detection of this specific molecule. Therefore, the following protocols are based on established principles of bioanalytical chemistry for peptide-like molecules and can be used as a starting point for method development and validation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the development of analytical methods, including the selection of appropriate solvents, and the optimization of extraction and detection parameters.

PropertyValueReference
Molecular Weight 923.82 g/mol [3][4]
Molecular Formula C39H50N5O19P[3][4]
Solubility Soluble to 2 mg/ml in PBS. Soluble in DMSO.[5]
Structure A pentapeptide (YEEIE) modified at the N-terminus with a caffeic acid moiety and a phosphorylated tyrosine.
IC50 for Src SH2 domain 42 nM[3]

Proposed Analytical Methods

Two primary methods are proposed for the quantification of this compound in biological samples: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS offers high sensitivity and specificity, making it the gold standard for the quantification of small molecules and peptides in complex matrices. A competitive ELISA, while requiring the development of a specific antibody, can be a high-throughput and cost-effective alternative for routine analysis.

Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method describes a general procedure for the extraction and quantification of this compound from plasma/serum and tissue samples.

1. Sample Preparation

  • Plasma/Serum:

    • Thaw plasma or serum samples on ice.

    • To 100 µL of plasma/serum, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar peptide).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Tissue Homogenates:

    • Weigh a portion of the frozen tissue (e.g., 50-100 mg).

    • Add homogenization buffer (e.g., phosphate-buffered saline) at a 1:3 (w/v) ratio.

    • Homogenize the tissue on ice using a mechanical homogenizer.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and proceed with the protein precipitation step as described for plasma/serum.

2. Liquid Chromatography Conditions (Example)

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions (Hypothetical)

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be determined empirically).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Precursor ion (Q1): The [M+H]+ or [M-H]- of this compound (m/z to be determined).

    • Product ions (Q3): At least two characteristic fragment ions to be determined by infusion of a standard solution.

  • Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for maximal signal intensity.

Method 2: Development of a Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the steps for developing a competitive ELISA to quantify this compound. This method requires the generation of a specific polyclonal or monoclonal antibody against this compound.

1. Antibody Production

  • Conjugate this compound to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to make it immunogenic.

  • Immunize animals (e.g., rabbits or mice) with the conjugate.

  • Screen the resulting antisera or hybridomas for antibodies that bind to free this compound.

  • Purify the specific antibodies using affinity chromatography.

2. ELISA Protocol

  • Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: In a separate plate or tubes, pre-incubate the standards, quality controls, and unknown samples with a limited amount of the anti-Caffeic acid-pYEEIE antibody for 1 hour at room temperature.

  • Transfer: Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of an HRP substrate (e.g., TMB). Incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2 N H2SO4).

  • Reading: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

Hypothetical Method Performance Characteristics

The following table outlines the potential performance characteristics of the proposed analytical methods. These values are estimates and would need to be confirmed during method validation.

ParameterLC-MS/MSCompetitive ELISA
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL1 - 10 ng/mL
Upper Limit of Quantification (ULOQ) 100 - 1000 ng/mL100 - 500 ng/mL
Dynamic Range 3 - 4 orders of magnitude2 orders of magnitude
Precision (%CV) < 15%< 20%
Accuracy (%Bias) ± 15%± 20%
Specificity High (based on mass-to-charge ratio)Moderate to High (dependent on antibody specificity)
Throughput ModerateHigh

Visualizations

Signaling Pathway

Src_Signaling_Pathway cluster_activation Src Kinase Activation cluster_downstream Downstream Signaling cluster_inhibition Inhibition RTK Receptor Tyrosine Kinase (RTK) Src_inactive Inactive Src (pY527) RTK->Src_inactive Recruitment PTP Protein Tyrosine Phosphatase (PTP) PTP->Src_inactive Dephosphorylates Y527 CSK C-terminal Src Kinase (CSK) Src_active Active Src (pY416) CSK->Src_active Phosphorylates Y527 (Inactivation) Src_inactive->Src_active Autophosphorylation at Y416 Substrate Substrate Protein Src_active->Substrate Phosphorylates Substrate SH2_domain SH2 Domain of Adaptor Protein Adaptor Adaptor Protein (e.g., Grb2) SH2_domain->Adaptor Pathway Downstream Pathways (e.g., Ras-MAPK) Adaptor->Pathway Substrate->SH2_domain Creates pY Docking Site Inhibitor This compound Inhibitor->SH2_domain Blocks Binding

Caption: Src Kinase Signaling and Inhibition by this compound.

Experimental Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma, Serum, or Tissue Homogenate) precipitation Protein Precipitation (with Acetonitrile & Internal Standard) start->precipitation centrifugation1 Centrifugation precipitation->centrifugation1 evaporation Supernatant Evaporation centrifugation1->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution centrifugation2 Final Centrifugation reconstitution->centrifugation2 final_sample Sample for Analysis centrifugation2->final_sample lc Liquid Chromatography (Reversed-Phase C18) final_sample->lc ms Tandem Mass Spectrometry (ESI, MRM Mode) lc->ms data Data Acquisition and Quantification ms->data

Caption: Experimental Workflow for LC-MS/MS Detection.

References

Application Notes and Protocols: Elucidating the Downstream Effects of Src Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Src, a non-receptor tyrosine kinase, is a pivotal signaling molecule that governs a multitude of cellular activities, including proliferation, survival, adhesion, migration, and invasion. Its dysregulation is a frequent event in a wide array of human cancers, rendering it an attractive target for therapeutic intervention. The inhibition of Src kinase activity can trigger a cascade of downstream effects, ultimately impacting tumor progression and metastasis. These application notes provide a comprehensive overview of the key downstream effects of Src inhibition and offer detailed protocols for their investigation.

Downstream Effects of Src Inhibition

Inhibition of Src kinase activity perturbs several critical signaling pathways, leading to a variety of cellular responses. The primary consequences of Src inhibition include:

  • Reduced Cell Proliferation and Survival: Src is a key transducer of mitogenic and survival signals from receptor tyrosine kinases (RTKs) like EGFR and HER2.[1] Its inhibition can disrupt downstream pathways such as the Ras-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[2] This often leads to cell cycle arrest, typically at the G1 phase, and induction of apoptosis.[3][4]

  • Impaired Cell Adhesion, Migration, and Invasion: Src plays a central role in regulating the dynamics of the cytoskeleton and focal adhesions, which are essential for cell motility.[5] Inhibition of Src disrupts the phosphorylation of key substrates like Focal Adhesion Kinase (FAK) and paxillin, leading to reduced cell adhesion, migration, and invasion.[6][7] This can also reverse the epithelial-mesenchymal transition (EMT), a process critical for metastasis.[3]

  • Induction of Apoptosis: By inhibiting survival signals, Src inhibitors can sensitize cancer cells to programmed cell death (apoptosis).[8] This can occur through the modulation of pro- and anti-apoptotic proteins.[9]

  • Alterations in the Cell Cycle: Src inhibition can lead to cell cycle arrest, preventing cancer cells from progressing through the division cycle.[10] A common observation is an increase in the proportion of cells in the G1 phase and a decrease in the S and G2/M phases.[11]

Quantitative Data on the Effects of Src Inhibitors

The following tables summarize the inhibitory concentrations (IC50) of various Src inhibitors on the proliferation of different cancer cell lines.

Table 1: IC50 Values of Dasatinib in Various Cancer Cell Lines

Cell LineCancer TypeIC50Assay Type
K562Chronic Myeloid Leukemia4.6 nMNot Specified
Mo7e-KitD816HMyeloid Leukemia5 nMMTT Assay
MCF-7Breast Cancer2100 nMNot Specified
SK-BR-3Breast Cancer4000 nMNot Specified
NCI-H23Non-small Cell Lung Carcinoma4.5 µMATP content
NCI-H460Non-small Cell Lung Carcinoma0.3 µMATP content
A498Renal Cell Carcinoma>10 µMATP content

Data sourced from multiple studies.[1][12][13][14]

Table 2: IC50 Values of Saracatinib (AZD0530) in Ovarian Cancer Cell Lines

Cell LineIC50 (µM)
OVCAR-3~0.5
SKOV-3~0.8
A2780~1.0
IGROV-1~2.5
OVCAR-5~3.0
OVCAR-8~5.0
CAOV-3~8.0

Data represents approximate values from graphical representations.[2]

Table 3: IC50 Values of Bosutinib in Various Cancer Cell Lines

Cell LineCancer TypeIC50
K562Chronic Myeloid Leukemia250 nM (at 48h)
HCT116Colon Cancer8.6 µg/mL
Ba/F3 (with BCR-ABL mutations)LeukemiaVaries (nM to µM range)

Data sourced from multiple studies.[10][15][16]

Table 4: IC50 Values of PP2 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Type
A549Lung Cancer0.01MTT Assay
HT29Colon Cancer>20In vitro toxicology assay
SW480Colon Cancer>100In vitro toxicology assay

Data sourced from BenchChem application notes.[6]

Experimental Protocols

Herein, we provide detailed protocols for key experiments to study the downstream effects of Src inhibition.

Protocol 1: Western Blot Analysis of Src and Downstream Target Phosphorylation

This protocol allows for the qualitative and semi-quantitative analysis of protein phosphorylation to assess the inhibition of Src signaling pathways.

Materials:

  • Src inhibitor (e.g., Dasatinib, Saracatinib, Bosutinib, PP2)

  • Cell culture reagents

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-Src, anti-phospho-FAK, anti-FAK, anti-phospho-Paxillin, anti-Paxillin, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of the Src inhibitor or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them with RIPA buffer on ice. Scrape the cells and collect the lysate.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them for loading by adding sample buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[18]

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[17]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Wash the membrane again three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a Src inhibitor.

Materials:

  • Src inhibitor

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[19]

  • Drug Treatment: Treat the cells with a serial dilution of the Src inhibitor for 24, 48, or 72 hours. Include untreated and vehicle-treated controls.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[20]

  • Formazan Solubilization: Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the inhibitor.

Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is a simple and widely used method to study directional cell migration in vitro.

Materials:

  • Src inhibitor

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip or a wound-making tool

  • Microscope with a camera

Procedure:

  • Create a Monolayer: Seed cells in a plate and grow them to 90-100% confluency.

  • Create the "Wound": Use a sterile pipette tip to create a straight scratch in the cell monolayer.

  • Treatment: Wash the wells with PBS to remove detached cells and add fresh media containing the Src inhibitor or vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) until the scratch in the control well is nearly closed.[7]

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Protocol 4: Cell Invasion Assay (Boyden Chamber/Transwell Assay)

This assay measures the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.

Materials:

  • Src inhibitor

  • Transwell inserts (8 µm pore size)

  • Matrigel or other basement membrane matrix

  • Serum-free media and media with chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol and crystal violet)

  • Microscope

Procedure:

  • Coat Inserts: Thaw Matrigel on ice and coat the top of the Transwell inserts. Allow it to solidify at 37°C.[22]

  • Cell Seeding: Harvest cells and resuspend them in serum-free media. Seed the cells into the upper chamber of the coated inserts.[22]

  • Treatment and Chemoattraction: Add media containing the Src inhibitor to the upper chamber. Fill the lower chamber with media containing a chemoattractant.[23]

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.[22]

  • Fix and Stain:

    • Remove non-invading cells from the top of the insert with a cotton swab.[22]

    • Fix the invading cells on the bottom of the insert with methanol.

    • Stain the fixed cells with crystal violet.[22]

  • Quantification: Count the number of stained, invaded cells in several fields of view under a microscope.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

This method allows for the quantitative analysis of cell cycle distribution based on DNA content.

Materials:

  • Src inhibitor

  • Flow cytometer

  • Propidium Iodide (PI) staining solution (containing RNase)

  • Ethanol (70%, ice-cold)

  • PBS

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the Src inhibitor for the desired time. Harvest both adherent and floating cells, and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate for at least 30 minutes on ice.[24]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in PI staining solution.[25]

  • Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[26]

Signaling Pathway Overview

The diagram below illustrates the central role of Src in various signaling pathways and how its inhibition can lead to the observed downstream effects.

References

Application Notes and Protocols for Caffeic Acid-pYEEIE in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid-pYEEIE is a synthetic phosphopeptide ligand with high affinity for the Src Homology 2 (SH2) domain of Src family kinases, exhibiting an IC50 of 42 nM. Structurally, it is a derivative of caffeic acid and the pentapeptide Tyr-Glu-Glu-Ile-Glu (YEEIE), where the tyrosine residue is phosphorylated. This modification allows it to bind to the SH2 domain, a critical component in intracellular signal transduction pathways that regulate a wide array of cellular processes, including growth, differentiation, and motility.[1][2][3]

While direct in vivo studies on this compound are not extensively documented in publicly available literature, its close relation to caffeic acid phenethyl ester (CAPE)—a well-researched compound with known antioxidant, anti-inflammatory, and neuroprotective properties—suggests potential therapeutic applications.[4][5][6] The following application notes and protocols are based on the known biochemical properties of this compound and draw from established in vivo methodologies for CAPE and other Src kinase inhibitors. These protocols are intended to serve as a starting point for researchers designing in vivo animal studies with this compound.

Biochemical Profile of this compound

PropertyValueReference
Molecular Formula C39H50N5O19P[7]
Molecular Weight 923.82 g/mol [7]
IC50 (for Src SH2 domain) 42 nM
Solubility Soluble in DMSO and PBS (up to 2 mg/ml)[8]
Storage Store at -20°C[8]

Signaling Pathway

This compound is designed to target the Src SH2 domain. The Src family of non-receptor tyrosine kinases are integral components of signaling pathways initiated by receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins. Upon activation of these receptors, autophosphorylation of tyrosine residues on the receptor or associated proteins creates docking sites for the SH2 domain of Src. This recruitment of Src to the activated receptor complex leads to its own activation and the subsequent phosphorylation of downstream substrates, propagating the signal to various cellular responses. By competitively binding to the SH2 domain, this compound can potentially inhibit the recruitment of Src to its upstream activators, thereby downregulating Src-mediated signaling.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) pTyr Phosphorylated Tyrosine Residue RTK->pTyr Ligand Binding & Autophosphorylation Integrin Integrin Integrin->pTyr ECM Binding GPCR GPCR GPCR->pTyr Ligand Binding Src Src Kinase Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Src->Downstream Phosphorylation Cascade pTyr->Src SH2 Domain Binding & Activation CA_pYEEIE This compound CA_pYEEIE->pTyr Competitive Inhibition

Src Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following are detailed, hypothetical protocols for in vivo studies with this compound, based on established research with the related compound, CAPE. Researchers should optimize these protocols based on their specific experimental goals and animal models.

Protocol 1: Neuroprotective Effects in a Mouse Model of Alzheimer's Disease

This protocol is adapted from studies investigating the neuroprotective effects of CAPE in a mouse model of Alzheimer's disease induced by amyloid-β (Aβ) oligomers.[4][9]

1. Animal Model:

  • Species: C57BL/6 mice, male, 8-10 weeks old.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Experimental Groups:

  • Group 1 (Sham): Intracerebroventricular (i.c.v.) injection of vehicle, followed by intraperitoneal (i.p.) injection of vehicle.

  • Group 2 (AβO + Vehicle): i.c.v. injection of Aβ oligomers, followed by i.p. injection of vehicle.

  • Group 3 (AβO + this compound - Low Dose): i.c.v. injection of Aβ oligomers, followed by i.p. injection of 5 mg/kg this compound.

  • Group 4 (AβO + this compound - High Dose): i.c.v. injection of Aβ oligomers, followed by i.p. injection of 10 mg/kg this compound.

3. Experimental Procedure:

  • Day 0: Induce Alzheimer's-like pathology by a single i.c.v. injection of Aβ1-42 oligomers.

  • Day 1-10: Administer this compound or vehicle daily via i.p. injection.

  • Day 11-16: Conduct behavioral testing (e.g., Morris Water Maze) to assess spatial learning and memory.

  • Day 17: Euthanize animals and collect brain tissue for biochemical and histological analysis.

4. Outcome Measures:

  • Behavioral: Escape latency and time spent in the target quadrant in the Morris Water Maze.

  • Biochemical: Levels of oxidative stress markers (e.g., malondialdehyde (MDA), glutathione (GSH)), and inflammatory cytokines in brain homogenates.

  • Histological: Neuronal apoptosis and neuroinflammation in the hippocampus.

Protocol 2: Hepatoprotective Effects in a Rat Model of Liver Fibrosis

This protocol is based on studies evaluating the anti-fibrotic effects of CAPE in a rat model of liver fibrosis induced by carbon tetrachloride (CCl4).[10]

1. Animal Model:

  • Species: Sprague-Dawley rats, male, 6-8 weeks old.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Experimental Groups:

  • Group 1 (Normal Control): No treatment.

  • Group 2 (Model Control): Subcutaneous injection of CCl4.

  • Group 3 (CCl4 + this compound - Low Dose): CCl4 administration + 6 mg/kg this compound i.p.

  • Group 4 (CCl4 + this compound - High Dose): CCl4 administration + 12 mg/kg this compound i.p.

3. Experimental Procedure:

  • Week 1-10: Induce liver fibrosis by subcutaneous injection of CCl4 (2 ml/kg, 50% in olive oil) twice a week.

  • Week 5-10: Concurrently treat with this compound or vehicle daily via i.p. injection.

  • End of Week 10: Euthanize animals and collect blood and liver tissue.

4. Outcome Measures:

  • Serological: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Biochemical: Liver tissue levels of hydroxyproline, MDA, GSH, and superoxide dismutase (SOD).

  • Histological: Liver sections stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess fibrosis.

  • Molecular: Western blot analysis of α-smooth muscle actin (α-SMA) and Nrf2 expression in liver tissue.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Model Select Animal Model (e.g., Mice, Rats) Disease_Induction Induce Disease Model (e.g., AβO injection, CCl4) Animal_Model->Disease_Induction Grouping Randomize into Experimental Groups Disease_Induction->Grouping Treatment_Admin Administer this compound (Specify Dose and Route) Grouping->Treatment_Admin Behavioral_Tests Conduct Behavioral Assessments (if applicable) Treatment_Admin->Behavioral_Tests Sample_Collection Collect Blood and Tissue Samples Treatment_Admin->Sample_Collection Behavioral_Tests->Sample_Collection Biochemical_Analysis Biochemical Assays (e.g., ELISA, Western Blot) Sample_Collection->Biochemical_Analysis Histology Histological Examination Sample_Collection->Histology Data_Analysis Statistical Analysis of Results Biochemical_Analysis->Data_Analysis Histology->Data_Analysis

General Experimental Workflow for In Vivo Studies.

Quantitative Data Summary (from CAPE Studies)

The following tables summarize quantitative data from in vivo studies using CAPE, which can serve as a reference for expected outcomes with this compound.

Table 1: Neuroprotective Effects of CAPE in an Alzheimer's Disease Mouse Model

ParameterAβO + VehicleAβO + CAPE (10 mg/kg)Reference
Escape Latency (s) Significantly IncreasedSignificantly Decreased[4]
Brain MDA Levels Significantly IncreasedSignificantly Decreased[4]
Brain GSH Levels Significantly DecreasedSignificantly Increased[4]

Table 2: Hepatoprotective Effects of CAPE in a Liver Fibrosis Rat Model

ParameterCCl4 ModelCCl4 + CAPE (6 mg/kg)CCl4 + CAPE (12 mg/kg)Reference
Serum ALT (U/L) Significantly IncreasedSignificantly DecreasedSignificantly Decreased[6]
Serum AST (U/L) Significantly IncreasedSignificantly DecreasedSignificantly Decreased[6]
Liver MDA (nmol/mg prot) Significantly IncreasedSignificantly DecreasedSignificantly Decreased[6]
Liver GSH (mg/g prot) Significantly DecreasedSignificantly IncreasedSignificantly Increased[6]
Liver SOD (U/mg prot) Significantly DecreasedSignificantly IncreasedSignificantly Increased[6]
α-SMA Expression Significantly IncreasedSignificantly DecreasedSignificantly Decreased[6]
Nrf2 Expression DecreasedIncreasedSignificantly Increased[6]

Conclusion

This compound presents an interesting candidate for in vivo research due to its high affinity and specificity for the Src SH2 domain. While direct in vivo data is currently limited, the extensive research on the related compound, CAPE, provides a strong foundation for designing and conducting animal studies. The protocols and data presented here offer a comprehensive starting point for investigating the therapeutic potential of this compound in models of neurodegenerative diseases, fibrotic conditions, and other pathologies where Src kinase signaling plays a significant role. As with any novel compound, careful dose-response studies and thorough pharmacokinetic and toxicological assessments will be crucial for advancing this compound towards clinical applications.

References

Application Notes and Protocols for the Conjugation of Caffeic Acid-pYEEIE to Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The conjugation of bioactive molecules to nanoparticle surfaces is a cornerstone of advanced drug delivery and diagnostic systems. Caffeic acid-pYEEIE, a non-phosphopeptide inhibitor with a strong binding affinity for the GST-Lck-SH2 domain, represents a promising targeting ligand.[1][2][3] This document provides detailed application notes and protocols for three common and effective techniques to conjugate this compound to various nanoparticle platforms. The methods covered are EDC/NHS coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry", and Maleimide-Thiol coupling. Each section includes the underlying principles, detailed experimental protocols, expected quantitative outcomes, and a visual workflow.

Structural Considerations for this compound Conjugation

Based on its chemical structure, the this compound molecule has the caffeic acid moiety acylated to the N-terminal tyrosine of the pYEEIE peptide.[4] This leaves several functional groups available for conjugation:

  • Carboxyl Groups (-COOH): One at the C-terminus of the peptide (glutamic acid) and three additional carboxyl groups in the side chains of the glutamic acid (E) residues. These are primary targets for conjugation to amine-functionalized nanoparticles.

  • Phenolic Hydroxyl Groups (-OH): Two on the caffeic acid moiety and one on the tyrosine (Y) residue. These are less commonly used for direct covalent conjugation under standard bioconjugation conditions but can be targeted with specific chemistries.

Given these available functional groups, the most direct conjugation strategy involves targeting the carboxyl groups.

Application Note 1: EDC/NHS Amide Coupling

Principle: This is one of the most widely used bioconjugation techniques. It facilitates the formation of a stable amide bond between a carboxyl group (-COOH) on the this compound peptide and a primary amine (-NH2) on a functionalized nanoparticle surface. The reaction proceeds in two steps:

  • Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl groups on the peptide to form a highly reactive O-acylisourea intermediate.[5]

  • Stabilization and Coupling: N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added to react with the intermediate, forming a more stable NHS-ester. This ester is less susceptible to hydrolysis in aqueous solutions and reacts efficiently with primary amines on the nanoparticle surface to form a covalent amide bond.[5][6]

Experimental Workflow: EDC/NHS Coupling

EDC_NHS_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_quenching Quenching & Purification Peptide This compound (with -COOH groups) EDC_NHS EDC + Sulfo-NHS in MES Buffer ActivatedPeptide NHS-Ester Activated Peptide EDC_NHS->ActivatedPeptide Activate Carboxyls AmineNP Amine-Functionalized Nanoparticle ActivatedPeptide->AmineNP Mix Conjugate Peptide-Nanoparticle Conjugate AmineNP->Conjugate Form Amide Bond Quench Add Quenching Buffer (e.g., Tris) Conjugate->Quench Quench Reaction Purify Purification (Centrifugation/Dialysis) Quench->Purify FinalProduct Purified Conjugate Purify->FinalProduct Click_Chemistry_Workflow cluster_reactants Reactant Preparation cluster_reaction Click Reaction cluster_purification Purification Alkyne_Peptide Alkyne-Modified This compound Mix Mix Reactants with CuSO4 + Sodium Ascorbate Azide_NP Azide-Functionalized Nanoparticle React Incubate at RT Mix->React Purify Purification (Centrifugation/Dialysis) React->Purify Purify to remove catalyst & excess peptide FinalProduct Purified Conjugate Purify->FinalProduct Maleimide_Thiol_Workflow cluster_reactants Reactant Preparation cluster_reaction Conjugation Reaction (pH 6.5-7.5) cluster_purification Purification Thiol_Peptide Cys-Containing This compound Mix Mix Reactants in Degassed Buffer Maleimide_NP Maleimide-Functionalized Nanoparticle React Incubate at RT Mix->React Purify Purification (Centrifugation/Dialysis) React->Purify Purify to remove excess peptide FinalProduct Purified Conjugate Purify->FinalProduct

References

Application Notes and Protocols: The Experimental Use of Caffeic Acid and its Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Caffeic acid-pYEEIE: Initial searches for "this compound" indicate that this compound is a phosphopeptide ligand for the Src SH2 domain. Currently, there is a lack of published research on its specific experimental use in cancer cell lines. However, the parent molecule, Caffeic Acid (CA), and its well-studied derivative, Caffeic Acid Phenethyl Ester (CAPE), have been extensively investigated for their anti-cancer properties in a multitude of cancer cell lines. This document will focus on providing detailed application notes and protocols for the experimental use of Caffeic Acid and CAPE in cancer research, as these are highly relevant to the likely interests of researchers in this field.

These notes are intended for researchers, scientists, and drug development professionals working in oncology and cancer biology.

Quantitative Data Summary

The following tables summarize the cytotoxic and pro-apoptotic effects of Caffeic Acid (CA) and Caffeic Acid Phenethyl Ester (CAPE) on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Caffeic Acid (CA) in Various Cancer Cell Lines
Cell LineCancer TypeIC50 ValueTreatment DurationCitation
MCF-7Breast Cancer159 µg/mLNot Specified[1]
PC-3Prostate Cancer9.0 µMNot Specified[2]
LNCaPProstate Cancer11.5 µMNot Specified[2]
HeLaCervical Cancer327 ± 11.55 µM24 hours[3]
CaSkiCervical Cancer220 ± 18.03 µM24 hours[3]
SiHaCervical Cancer157 ± 15.28 µM24 hours[3]
C33ACervical Cancer40 ± 3.21 µM24 hours[3]
HT-29Colorectal Adenocarcinoma>80 µMUp to 96 hours[4]
SPC111Malignant Pleural Mesothelioma~100 µM72 hours[5]
SPC212Malignant Pleural Mesothelioma~100 µM72 hours[5]
Table 2: IC50 Values of Caffeic Acid Phenethyl Ester (CAPE) in Various Cancer Cell Lines
Cell LineCancer TypeIC50 ValueTreatment DurationCitation
MDA-MB-231Breast Cancer~15 µM72 hours[6]
MCF-7Breast Cancer~15 µM72 hours[6]
HCT116Colorectal Cancer22.45 mg/L (24h), 12.07 mg/L (48h), 6.47 mg/L (72h), 5.36 mg/L (96h)24-96 hours[7]
RKOColorectal Cancer108 µMNot Specified[8]
TPC-1Thyroid Papillary Carcinoma25 µM48 hours[9]
22Rv1Prostate Cancer~20 µM48 hours[10]
VCaPProstate Cancer~25 µM48 hours[10]
Table 3: Apoptosis Induction by Caffeic Acid (CA) and Caffeic Acid Phenethyl Ester (CAPE)
CompoundCell LineConcentrationApoptosis RateCitation
Caffeic AcidHT-108030 µg/ml68%[11]
Caffeic AcidHT-108040 µg/ml72%[11]
Caffeic AcidHT-108050 µg/ml85%[11]
CAPEMDA-23140 µM28.5% Annexin V-positive cells[6]
CAPEMCF-720 µM66% Annexin V-positive cells[6]
CAPERKONot Specified~40% apoptotic cell death[8]
Caffeic Acid n-butyl esterA43140 µM46.37%[12]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of Caffeic Acid or CAPE on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Caffeic Acid (CA) or Caffeic Acid Phenethyl Ester (CAPE), dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan crystal dissolution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of CA or CAPE in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., 0.1% DMSO).[6]

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Dissolution: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by CA or CAPE using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • CA or CAPE

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment. Allow cells to attach overnight. Treat the cells with the desired concentrations of CA or CAPE for the specified duration. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour of staining.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live cells

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Western Blot Analysis

This protocol provides a general method for analyzing changes in protein expression in cancer cells treated with CA or CAPE.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • CA or CAPE

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p53, Bcl-2, caspases, Akt, ERK) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with CA or CAPE, wash them with cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to the loading control.

Signaling Pathways and Visualizations

Caffeic Acid and CAPE have been shown to modulate several key signaling pathways involved in cancer progression.

Caffeic Acid-Mediated Signaling in Cancer Cells

Caffeic Acid has been reported to exert its anti-cancer effects by targeting multiple signaling pathways. These include the inhibition of the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.[13] CA can also suppress the NF-κB and STAT3 signaling pathways, leading to a reduction in the expression of downstream targets involved in inflammation, angiogenesis, and cell survival.[14][15]

Caffeic_Acid_Signaling CA Caffeic Acid PI3K_Akt PI3K/Akt Pathway CA->PI3K_Akt MAPK MAPK Pathway (ERK1/2) CA->MAPK NFkB NF-κB Pathway CA->NFkB STAT3 STAT3 Pathway CA->STAT3 Apoptosis Apoptosis CA->Apoptosis Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation NFkB->Survival Inflammation Inflammation NFkB->Inflammation STAT3->Proliferation Angiogenesis Angiogenesis (VEGF) STAT3->Angiogenesis CAPE_Apoptosis_Pathway CAPE CAPE NFkB NF-κB CAPE->NFkB p53 p53 CAPE->p53 Bcl2 Bcl-2 CAPE->Bcl2 Survivin Survivin CAPE->Survivin Survival Cell Survival NFkB->Survival Bax_Puma Bax / Puma p53->Bax_Puma Bcl2->Bax_Puma Mitochondria Mitochondria Bax_Puma->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow start Start: Select Cancer Cell Line(s) cell_culture Cell Culture and Maintenance start->cell_culture treatment Treatment with CA or CAPE (Dose- and Time-response) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (e.g., Annexin V/PI) ic50->apoptosis western Western Blot Analysis (Protein Expression) ic50->western pathway Pathway Analysis (e.g., Signaling Molecules) apoptosis->pathway western->pathway end Conclusion: Elucidate Mechanism of Action pathway->end

References

Troubleshooting & Optimization

Technical Support Center: Caffeic Acid-pYEEIE Conjugate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Caffeic Acid-pYEEIE conjugate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stability and solubility of this Src Homology 2 (SH2) domain-targeting phosphopeptide conjugate.

Frequently Asked Questions (FAQs)

Q1: What is the this compound conjugate?

A1: this compound is a phosphopeptide-drug conjugate. It consists of the pentapeptide pYEEIE (phosphorylated Tyrosine-Glutamic Acid-Glutamic Acid-Isoleucine-Glutamic Acid) conjugated to caffeic acid. The pYEEIE peptide is a known ligand for the SH2 domain of Src family kinases, and intracellular application of the (pY)EEI peptide has been shown to activate endogenous c-Src.[1] This conjugate is designed to target the Src SH2 domain, potentially modulating downstream signaling pathways.

Q2: What are the basic physical and chemical properties of the this compound conjugate?

A2: The table below summarizes the key properties of the conjugate.

PropertyValueReference
Molecular Weight 923.82 g/mol [2]
Formula C₃₉H₅₀N₅O₁₉P[2]
Sequence pYEEIE (Tyr-1 is N-[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl]-)-pTyr)[2]
Purity ≥95% (via HPLC)[2]
Appearance Lyophilized powder
Storage Store at -20°C[2]

Q3: What is the expected mechanism of action for the this compound conjugate?

A3: The pYEEIE peptide component of the conjugate is designed to bind to the SH2 domain of Src family kinases.[2] SH2 domains are critical modules in intracellular signaling, recognizing and binding to phosphorylated tyrosine residues on other proteins.[3] By binding to the Src SH2 domain, the conjugate is expected to interfere with or modulate protein-protein interactions, thereby affecting downstream signaling cascades involved in processes like cell proliferation, differentiation, and migration.[1][3] The caffeic acid moiety may contribute its own biological activities, which include antioxidant and anti-inflammatory effects.

Q4: In what solvents is the this compound conjugate soluble?

A4: The supplier indicates that the conjugate is soluble up to 2 mg/mL in Phosphate Buffered Saline (PBS).[2] However, the solubility can be influenced by the specific buffer composition and pH. For guidance on dissolving the conjugate in other solvent systems, please refer to the Troubleshooting Guide for Solubility Issues below.

Q5: How should I store the this compound conjugate?

A5: The lyophilized powder should be stored at -20°C.[2] Once reconstituted in a solvent, it is recommended to make aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions of caffeic acid are not recommended for storage for more than one day, suggesting that reconstituted conjugate solutions may also have limited stability.[4]

Troubleshooting Guides

Solubility Issues

If you are experiencing difficulty dissolving the this compound conjugate, consider the following troubleshooting steps.

Problem: The conjugate does not dissolve in PBS or my desired aqueous buffer.

Possible Cause Suggested Solution
Incorrect pH The pYEEIE peptide has a net negative charge at neutral pH due to the glutamic acid residues and the phosphate group. Acidic peptides are generally more soluble in basic solutions. Try dissolving the conjugate in a buffer with a slightly basic pH (e.g., pH 7.5-8.5). You can also try adding a small amount of a basic solution like 10% ammonium bicarbonate.[5][6][7]
Aggregation Peptides, especially those with hydrophobic residues, can aggregate. Briefly sonicate the solution (e.g., 3 cycles of 10 seconds, keeping the tube on ice in between) to aid dissolution and break up aggregates.[5] Gentle warming can also help, but avoid excessive heat to prevent degradation.[5]
Low Solubility in Aqueous Solutions While the supplier indicates solubility in PBS, the caffeic acid moiety is hydrophobic. If aqueous solubility is limited, you can try dissolving the conjugate in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) first, and then slowly adding the aqueous buffer to the desired concentration.[6][7] Be mindful that high concentrations of organic solvents may affect your experiments.
Stability Issues

The stability of the this compound conjugate can be affected by several factors. Here are some common issues and their solutions.

Problem: Loss of activity or degradation of the conjugate over time.

Possible Cause Suggested Solution
Hydrolysis of the Ester or Amide Bond The linkage between caffeic acid and the peptide may be susceptible to hydrolysis, especially at extreme pH values. Caffeic acid phenethyl ester, for example, is known to be hydrolyzed by plasma esterases.[8] It is recommended to prepare fresh solutions for each experiment and avoid prolonged storage in aqueous buffers. Store stock solutions in aliquots at -80°C.
Oxidation The catechol group of caffeic acid is prone to oxidation. To minimize this, use degassed, oxygen-free buffers for reconstitution.[5] Storing the lyophilized powder and solutions under an inert gas like argon or nitrogen can also improve stability.
Phosphatase Activity If working with cell lysates or in vivo, endogenous phosphatases can cleave the phosphate group from the pYEEIE peptide, rendering it inactive for SH2 domain binding. Include phosphatase inhibitors in your experimental buffers.
Repeated Freeze-Thaw Cycles Repeatedly freezing and thawing solutions can lead to peptide degradation and aggregation.[9] Prepare single-use aliquots of your stock solution to avoid this.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a method to test the solubility of the conjugate in various solvents.

Materials:

  • This compound conjugate

  • Selection of solvents to test (e.g., sterile water, PBS pH 7.4, Tris buffer pH 8.0, 10% Acetic Acid, DMSO, Ethanol)

  • Vortex mixer

  • Sonicator bath

  • Microcentrifuge

Procedure:

  • Aliquot a small amount of the conjugate: Start with a small, known amount of the lyophilized powder (e.g., 1 mg).[5][7]

  • Initial Solvent Addition: Add a small volume of the first test solvent to the aliquot to create a concentrated stock (e.g., 100 µL to 1 mg to test for 10 mg/mL solubility).

  • Vortex and Sonicate: Vortex the sample for 30 seconds. If not fully dissolved, sonicate for 10-15 seconds.[5]

  • Visual Inspection: Visually inspect the solution for any particulate matter. A clear solution indicates that the conjugate is soluble at that concentration.

  • Serial Dilution (if necessary): If the conjugate did not dissolve, add more solvent in a stepwise manner to determine the concentration at which it becomes soluble.

  • Test Different Solvents: Repeat steps 2-5 with different solvents to find the optimal one for your experiment. For hydrophobic peptides, dissolving in a minimal amount of an organic solvent like DMSO before adding aqueous buffer is a common strategy.[6]

  • Centrifugation: Before use in an assay, centrifuge the solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any undissolved material.[5]

Protocol for Assessing the Stability of this compound using HPLC

This protocol provides a general framework for evaluating the stability of the conjugate under different conditions (e.g., temperature, pH).

Materials:

  • This compound conjugate

  • Buffers at different pH values (e.g., pH 4, 7.4, 9)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector

  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)

Procedure:

  • Prepare a Stock Solution: Dissolve the this compound conjugate in a suitable solvent to a known concentration.

  • Set up Stability Samples: Aliquot the stock solution into different buffers and at different temperatures.

  • Time Point Zero (T=0) Analysis: Immediately inject an aliquot of each sample into the HPLC to obtain the initial purity profile. The peak corresponding to the intact conjugate should be identified.

  • Incubate Samples: Store the samples under the specified conditions.

  • Analyze at Subsequent Time Points: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample and analyze by HPLC.

  • Data Analysis: Compare the peak area of the intact conjugate at each time point to the T=0 sample. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products. The stability can be expressed as the percentage of the intact conjugate remaining over time.

Visualizations

Signaling_Pathway Caffeic_acid_pYEEIE This compound Src_SH2_Domain Src SH2 Domain Caffeic_acid_pYEEIE->Src_SH2_Domain Binding Src_Kinase Src Kinase Src_SH2_Domain->Src_Kinase Modulation of Activity Downstream_Substrates Downstream Substrates Src_Kinase->Downstream_Substrates Phosphorylation Cellular_Response Cellular Response (Proliferation, Migration, etc.) Downstream_Substrates->Cellular_Response

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_solubility Solubility Testing cluster_stability Stability Assessment Aliquot Aliquot Conjugate Add_Solvent Add Test Solvent Aliquot->Add_Solvent Vortex_Sonicate Vortex/Sonicate Add_Solvent->Vortex_Sonicate Inspect Visual Inspection Vortex_Sonicate->Inspect Prepare_Stock Prepare Stock Solution Incubate Incubate under Test Conditions Prepare_Stock->Incubate HPLC_Analysis HPLC Analysis at Time Points Incubate->HPLC_Analysis Analyze_Data Analyze Degradation HPLC_Analysis->Analyze_Data

Caption: Workflow for solubility and stability testing.

References

Technical Support Center: Optimizing Caffeic Acid and its Derivatives for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Caffeic Acid (CA) and its derivatives, such as Caffeic Acid Phenethyl Ester (CAPE), in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for Caffeic Acid and CAPE?

Caffeic Acid and its derivatives are polyphenolic compounds known for their antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Their mechanisms of action are multifaceted and can include:

  • Antioxidant Activity: Scavenging of free radicals, which plays a crucial role in its beneficial health effects.[1]

  • Modulation of Signaling Pathways: Influencing various cellular signaling pathways, including MAPK/ERK, PKA, PKC, and Nrf2.[3][4]

  • Enzyme Inhibition: Acting as an inhibitor for certain enzymes involved in inflammatory processes.

  • Membrane Disruption: In some contexts, like antibacterial applications, they can disrupt cell membrane integrity.[5]

Q2: What are the common challenges when working with Caffeic Acid and its derivatives in cell culture?

The primary challenges include:

  • Poor Aqueous Solubility: Caffeic acid and particularly its ester derivatives can have low solubility in aqueous culture media, leading to precipitation and inaccurate concentrations.[6][7]

  • Stability Issues: These compounds can be sensitive to light and may degrade over time in solution.[6][8]

  • Cytotoxicity at High Concentrations: While exhibiting beneficial effects at lower concentrations, they can be cytotoxic to cells at higher doses.

  • Off-Target Effects: As with many bioactive molecules, high concentrations may lead to non-specific effects on cells.

Q3: How can I improve the solubility of Caffeic Acid and CAPE in my cell culture medium?

To improve solubility, consider the following:

  • Use of a Co-solvent: Initially dissolve the compound in a small amount of a biocompatible solvent like DMSO before diluting it to the final concentration in the culture medium.[9] Ensure the final DMSO concentration is non-toxic to your cells (typically ≤0.1%).

  • Encapsulation: For in vivo or long-term in vitro studies, using delivery systems like polymeric micelles or nanoparticles can significantly enhance solubility and stability.[6][7]

  • pH Adjustment: The solubility of caffeic acid is pH-dependent. A slight increase in the pH of the solvent can improve its solubility.

Q4: What is a typical starting concentration range for Caffeic Acid or CAPE in cell-based assays?

The optimal concentration is highly dependent on the cell type and the specific assay being performed. Based on published data, a general starting range would be from 1 µM to 100 µM. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound Precipitation in Culture Medium Poor aqueous solubility of the compound.- Prepare a high-concentration stock solution in DMSO and dilute to the final concentration immediately before use. - Ensure the final DMSO concentration is low and consistent across all treatments. - Warm the medium slightly before adding the compound. - Consider using a delivery system for long-term experiments.[6][7]
High Cell Death in Treated Wells The concentration of the compound is too high, leading to cytotoxicity.- Perform a dose-response curve (e.g., using an MTT assay) to determine the IC50 value and select a non-toxic concentration for your experiments.[10][11] - Reduce the incubation time.
Inconsistent or Non-reproducible Results - Degradation of the compound. - Inaccurate pipetting of viscous stock solutions. - Cell passage number and confluency variations.- Prepare fresh stock solutions and protect them from light.[6] - Use positive displacement pipettes for viscous solutions. - Maintain consistent cell culture practices.
No Observable Effect of the Compound - The concentration used is too low. - The incubation time is too short. - The compound is inactive.- Increase the concentration based on a preliminary dose-response study. - Extend the incubation period. - Verify the purity and activity of your compound from the supplier.

Data Presentation: Recommended Concentration Ranges

The following table summarizes effective concentrations of Caffeic Acid and its derivatives from various studies. Note that the optimal concentration is cell-type and assay-specific.

Compound Cell Line Assay Type Effective Concentration Range Reference
Caffeic AcidMCF-7 (Breast Cancer)MTT AssayIC50: 159 µg/ml[10]
Caffeic AcidHL-60 & Jurkat (Leukemia)MTT & Comet Assay1 - 250 µM (non-cytotoxic)[12]
Caffeic AcidCCD-18Co (Colon Myofibroblasts)PGE2 & IL-8 Inhibition10 - 50 µM[13]
CAPEPancreatic Cancer (AsPC1, BxPC3)MTT AssayIC50: 18 - 37 µM[11]
CAPEOvarian Cancer (OV7, CRL1572)MTT Assay50 - 100 µM[14]
CAPEBladder CarcinomaCell Proliferation & InvasionNot specified[15]
CAPEHepatic Stellate Cells (HSC-T6)Cell ProliferationNot specified[4]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol is used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete culture medium

  • Caffeic Acid or CAPE stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the Caffeic Acid/CAPE stock solution in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol is used to detect changes in protein expression levels in key signaling pathways upon treatment with Caffeic Acid or CAPE.

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • Complete culture medium

  • Caffeic Acid or CAPE

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-ERK, total ERK, etc.)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentration of Caffeic Acid/CAPE for the appropriate duration.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Caffeic Acid / CAPE Caffeic Acid / CAPE Receptor Receptor Caffeic Acid / CAPE->Receptor Nrf2_Keap1 Nrf2-Keap1 Caffeic Acid / CAPE->Nrf2_Keap1 Dissociation TGFb_Receptor TGFβ Receptor Caffeic Acid / CAPE->TGFb_Receptor Inhibition PKA PKA Receptor->PKA PKC PKC Receptor->PKC MAPK_Pathway MAPK/ERK Pathway Receptor->MAPK_Pathway Gene_Expression Target Gene Expression PKA->Gene_Expression Modulation PKC->Gene_Expression Modulation MAPK_Pathway->Gene_Expression Modulation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2->Gene_Expression Antioxidant Response Smad Smad TGFb_Receptor->Smad Smad->Gene_Expression Modulation Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis Cell_Seeding Seed Cells in Multi-well Plate Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Caffeic Acid/CAPE (Dose-response) Incubation_24h->Compound_Treatment Incubation_Time Incubate for Desired Time Compound_Treatment->Incubation_Time MTT_Assay Cell Viability (MTT Assay) Incubation_Time->MTT_Assay Western_Blot Protein Expression (Western Blot) Incubation_Time->Western_Blot Other_Assays Other Assays (e.g., Comet, IF) Incubation_Time->Other_Assays Data_Acquisition Data Acquisition (Plate Reader, Imager) MTT_Assay->Data_Acquisition Western_Blot->Data_Acquisition Other_Assays->Data_Acquisition IC50_Calculation Calculate IC50 Data_Acquisition->IC50_Calculation Protein_Quantification Quantify Protein Bands Data_Acquisition->Protein_Quantification Statistical_Analysis Statistical Analysis IC50_Calculation->Statistical_Analysis Protein_Quantification->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion Troubleshooting_Logic Start Start Problem Encountering Issue? Start->Problem Precipitation Compound Precipitation? Problem->Precipitation Yes End End Problem->End No High_Cell_Death High Cell Death? Precipitation->High_Cell_Death No Solution_Solubility Improve Solubility: - Use DMSO stock - Warm medium - Use delivery system Precipitation->Solution_Solubility Yes Inconsistent_Results Inconsistent Results? High_Cell_Death->Inconsistent_Results No Solution_Cytotoxicity Reduce Cytotoxicity: - Perform dose-response - Lower concentration - Reduce incubation time High_Cell_Death->Solution_Cytotoxicity Yes No_Effect No Observable Effect? Inconsistent_Results->No_Effect No Solution_Inconsistency Ensure Consistency: - Fresh solutions - Consistent cell culture - Calibrate pipettes Inconsistent_Results->Solution_Inconsistency Yes Solution_No_Effect Troubleshoot No Effect: - Increase concentration - Extend incubation - Check compound activity No_Effect->Solution_No_Effect Yes No_Effect->End No Solution_Solubility->End Solution_Cytotoxicity->End Solution_Inconsistency->End Solution_No_Effect->End

References

troubleshooting low signal in Caffeic acid-pYEEIE binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in Caffeic acid-pYEEIE binding assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any signal or a very weak signal in my this compound binding assay. What are the primary reasons for this?

A low or absent signal can stem from several factors, ranging from incorrect instrument settings to issues with the assay components themselves. Key areas to investigate include:

  • Instrument Setup: Incorrect filter sets, dichroic mirrors, or read modes (e.g., top vs. bottom read) are common sources of error, particularly in TR-FRET and fluorescence polarization assays.[1] Always verify that the instrument is configured for the specific assay being performed.

  • Reagent Quality and Concentration: Degradation of reagents, especially fluorescent labels and proteins, can lead to a complete loss of signal. Ensure that all components are stored correctly and that working solutions are freshly prepared.[2] Additionally, the concentrations of both Caffeic acid and the pYEEIE peptide may be too low to generate a detectable signal.

  • Buffer Composition: The assay buffer's pH, ionic strength, and the presence of interfering substances can significantly impact binding and signal generation.[3][4] For instance, components that quench fluorescence or singlet oxygen can diminish the signal in fluorescence-based and AlphaScreen assays, respectively.[3]

  • Binding Interaction: It is possible that the binding affinity between Caffeic acid and the pYEEIE-containing protein is too low to be detected under the current assay conditions.[5][6][7]

Q2: How can I troubleshoot low signal specifically in a Fluorescence Polarization (FP) assay for this compound binding?

In FP assays, a low signal or a small change in polarization (mP) can be due to several factors:

  • Fluorophore Choice and Labeling: The chosen fluorophore might not be suitable for FP measurements, or its mobility may not be significantly restricted upon binding (the "propeller effect").[8] Consider using a different fluorophore or attaching it at a different position on the pYEEIE peptide.

  • Low Fluorescence Intensity: If the overall fluorescence intensity is too low, the polarization measurement will be noisy and unreliable.[8][9] This could be due to a low concentration of the fluorescently labeled peptide or quenching of the fluorophore.

  • Impure Components: Contaminants in the protein or peptide preparation, such as unbound fluorescent dye, can lead to high background and a reduced signal window.[10][11] Similarly, impurities that scatter light can artificially increase the measured polarization.[11]

Q3: What are common pitfalls when setting up a TR-FRET assay for this interaction?

TR-FRET assays are sensitive to specific experimental parameters:

  • Incorrect Filter Selection: Using the wrong emission filters is a primary reason for TR-FRET assay failure.[1] The choice of filters must match the donor and acceptor fluorophores used.

  • Compound Interference: Caffeic acid itself might have fluorescent properties that interfere with the assay signal.[12] Running control experiments with Caffeic acid alone can help identify and correct for such artifacts.

  • Suboptimal Reagent Concentrations: The concentrations of the donor- and acceptor-labeled binding partners need to be carefully titrated to find the optimal assay window.

Q4: My AlphaScreen assay is showing low counts. What should I check?

For AlphaScreen assays, consider the following:

  • Light Exposure: Alpha Donor beads are light-sensitive and can become photobleached if exposed to light for prolonged periods.[3][13]

  • Incompatible Microplates: The use of incorrect microplates, such as black or clear-bottom plates, can significantly reduce the signal. Standard solid opaque white plates are recommended.[3]

  • Buffer Components: Avoid components that can quench singlet oxygen, such as azide and transition metals.[3]

  • Order of Addition: The order in which reagents are added can influence assay sensitivity. It may be necessary to test different addition protocols.[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to low signal in your this compound binding assay.

Table 1: General Troubleshooting Steps
Problem Category Potential Cause Recommended Action Relevant Assay Types
Instrumentation Incorrect plate reader settings (filters, read mode, gain).Consult the instrument manual and assay protocol to verify all settings. Run a positive control plate or standard to confirm instrument performance.[1]FP, TR-FRET, AlphaScreen
Low lamp intensity.Check the lamp usage hours and replace if necessary.FP, TR-FRET
Reagents & Assay Components Degradation of Caffeic acid, pYEEIE peptide, or labeled components.Prepare fresh working solutions from new or properly stored stocks. Avoid repeated freeze-thaw cycles.[2]All
Suboptimal concentrations of binding partners.Perform a titration of both Caffeic acid and the pYEEIE-containing protein to determine their optimal concentrations.All
Impurities in reagents (e.g., unbound dye, aggregated protein).Purify the labeled peptide and protein. Use high-purity reagents.[10][11]All
Assay Conditions Inappropriate buffer composition (pH, salt concentration).Optimize the buffer conditions to ensure they are suitable for the binding interaction.[4]All
Presence of interfering substances (e.g., detergents, DMSO).Test the effect of buffer components on the assay signal. Ensure the final concentration of solvents like DMSO is consistent across all wells and within the recommended tolerance for the assay.All
Insufficient incubation time.Increase the incubation time to allow the binding reaction to reach equilibrium.[3]All
Binding Interaction Weak binding affinity between Caffeic acid and the pYEEIE target.Consider modifying the assay format to a more sensitive one. If possible, use a higher concentration of one of the binding partners.[5][6][7]All
Steric hindrance due to labels or tags.Change the position of the fluorescent label or tag on the binding partners.[3]FP, TR-FRET, AlphaScreen

Experimental Protocols

Protocol 1: Generic Fluorescence Polarization (FP) Binding Assay
  • Reagent Preparation:

    • Prepare a 2X stock solution of the fluorescently labeled pYEEIE peptide in assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).

    • Prepare a serial dilution of Caffeic acid in assay buffer at 2X the final desired concentrations.

    • Prepare a 2X stock solution of the target protein that binds the pYEEIE peptide in assay buffer.

  • Assay Procedure:

    • Add 50 µL of the 2X Caffeic acid dilutions to the wells of a low-binding, black microplate. For control wells, add 50 µL of assay buffer.

    • Add 25 µL of the 2X fluorescently labeled pYEEIE peptide solution to all wells.

    • To initiate the binding reaction, add 25 µL of the 2X target protein solution to all wells. For wells measuring the polarization of the free peptide, add 25 µL of assay buffer.

    • Incubate the plate at room temperature for the desired time (e.g., 30-60 minutes), protected from light.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units as a function of Caffeic acid concentration.

Protocol 2: Generic Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
  • Reagent Preparation:

    • Prepare a 4X stock solution of the donor-labeled binding partner (e.g., an antibody against a tag on the pYEEIE-binding protein) in TR-FRET buffer.

    • Prepare a 4X stock solution of the acceptor-labeled binding partner (e.g., labeled pYEEIE peptide) in TR-FRET buffer.

    • Prepare a serial dilution of Caffeic acid at 4X the final desired concentrations.

    • Prepare a 4X stock of the pYEEIE-binding protein.

  • Assay Procedure:

    • Add 5 µL of the 4X Caffeic acid dilutions or buffer to the wells of a low-volume, black microplate.

    • Add 5 µL of the 4X pYEEIE-binding protein.

    • Add 5 µL of the 4X donor-labeled reagent.

    • Add 5 µL of the 4X acceptor-labeled reagent.

    • Incubate the plate at room temperature for the recommended time, protected from light.

    • Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.

Data Presentation

Table 2: Example of Reagent Concentration Optimization
Reagent Concentration Range to Test Purpose
Fluorescently Labeled pYEEIE Peptide (FP) 1 nM - 100 nMTo find a concentration that gives a stable and sufficiently high fluorescence signal.
pYEEIE-Binding Protein (FP) 0.5x Kd - 5x Kd (if known)To determine the concentration that gives the maximal polarization window.
Donor & Acceptor Reagents (TR-FRET) As per manufacturer's recommendation, then titrateTo optimize the signal-to-background ratio.
Caffeic Acid 10 nM - 100 µM (log dilutions)To determine the IC50 or Kd of the interaction.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_read Data Acquisition cluster_analysis Data Analysis reagent_prep Prepare 2X/4X stocks: - Caffeic Acid dilutions - pYEEIE peptide (labeled) - Target Protein - Assay Buffer plate_addition Dispense reagents into microplate wells reagent_prep->plate_addition Step 1 incubation Incubate at room temp (protected from light) plate_addition->incubation Step 2 plate_reader Read plate using appropriate instrument settings incubation->plate_reader Step 3 data_analysis Calculate signal (mP, TR-FRET ratio, etc.) and plot dose-response curves plate_reader->data_analysis Step 4

Caption: A generalized workflow for a this compound binding assay.

Hypothetical Signaling Pathway

Caffeic acid has been shown to inhibit kinases such as Fyn kinase.[14] The pYEEIE peptide is a substrate motif for many tyrosine kinases. Therefore, a plausible mechanism of action is the direct inhibition of a kinase that would otherwise bind to and phosphorylate a substrate containing the YEEIE motif.

signaling_pathway cluster_inhibition Inhibition by Caffeic Acid cluster_binding Normal Kinase Activity cluster_downstream Downstream Signaling caffeic_acid Caffeic Acid kinase Tyrosine Kinase (e.g., Fyn) caffeic_acid->kinase Inhibits pYEEIE_protein Substrate Protein (with pYEEIE motif) downstream_effect Downstream Cellular Response pYEEIE_protein->downstream_effect kinase_active Active Kinase kinase_active->pYEEIE_protein Binds & Phosphorylates

Caption: Hypothetical pathway of Caffeic acid inhibiting a tyrosine kinase.

References

minimizing off-target effects of Caffeic acid-pYEEIE

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Caffeic acid-pYEEIE. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the experimental use of this peptide-drug conjugate.

Frequently Asked Questions (FAQs)

What is this compound and what is its proposed mechanism of action?

This compound is a peptide-drug conjugate (PDC). It consists of a homing peptide, pYEEIE, which is designed to target specific cellular proteins, conjugated to a caffeic acid-based payload, which is responsible for the therapeutic effect. The pYEEIE peptide is known to bind to the SH2 domain of proteins like Lck, a tyrosine kinase involved in T-cell signaling.[1] Caffeic acid and its derivatives, such as Caffeic Acid Phenethyl Ester (CAPE), are known to have anti-inflammatory, antioxidant, and anti-cancer properties, often acting through the inhibition of signaling pathways like NF-κB, Akt, and p70S6K.[2][3][4][5] The goal of this PDC is to deliver the caffeic acid payload specifically to cells expressing the target of the pYEEIE peptide, thereby increasing its local concentration and minimizing systemic side effects.[6][7][8][9]

What are the potential off-target effects of the caffeic acid payload?

Caffeic acid and its derivatives can interact with multiple intracellular signaling pathways, which can lead to off-target effects. The primary known pathways affected are:

  • NF-κB Signaling: CAPE is a known inhibitor of NF-κB activation, which can have broad effects on inflammation and cell survival.[2][3][4][5]

  • Akt/mTOR Signaling: Caffeic acid and CAPE have been shown to suppress the Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[2][5][10]

  • p70S6K Signaling: Inhibition of this pathway, downstream of Akt/mTOR, has also been observed.[2]

  • STAT3/Plk1 Pathway: CAPE has been shown to regulate this pathway, inducing S phase arrest in some cell types.[11]

Unintended inhibition of these pathways in non-target cells can lead to toxicity.

How can the specificity of the pYEEIE peptide be confirmed?

The pYEEIE peptide is designed to bind to SH2 domains, but it may have affinity for multiple SH2 domain-containing proteins. To confirm its specificity, the following experiments are recommended:

  • Competitive Binding Assays: Use a fluorescently labeled version of the pYEEIE peptide and compete for binding to the target protein with unlabeled pYEEIE or other known SH2 domain-binding peptides.[1]

  • Pull-down Assays followed by Mass Spectrometry: Use biotinylated pYEEIE to pull down interacting proteins from cell lysates and identify them using mass spectrometry.

  • Alanine Scanning: Systematically replace each amino acid in the pYEEIE sequence with alanine to identify key residues for target binding. This can help in designing more specific peptides.[12]

What are the critical considerations for the linker used in this compound?

The linker is a crucial component of any PDC.[7] Key considerations include:

  • Stability: The linker should be stable in circulation to prevent premature release of the caffeic acid payload, which could lead to systemic toxicity.[6][8][9]

  • Cleavage: The linker should be designed to be cleaved specifically at the target site, for example, by enzymes that are overexpressed in the target cells or in response to the intracellular environment (e.g., low pH or high glutathione concentration).[7]

  • Conjugation Chemistry: The method of attaching the linker to the peptide and the drug should not impair the activity of either component.[7]

Troubleshooting Guide

Problem 1: Lower than expected therapeutic efficacy.
Possible Cause Troubleshooting Steps
Inefficient delivery to target cells 1. Confirm Target Expression: Verify the expression level of the pYEEIE target protein on your cell line or in your animal model using techniques like Western Blot, immunohistochemistry, or flow cytometry. 2. Assess Cellular Uptake: Use a fluorescently labeled version of this compound to visualize and quantify its uptake by target cells via confocal microscopy or flow cytometry.
Instability of the conjugate 1. Assess Linker Stability: Incubate the PDC in plasma or serum and measure the release of free caffeic acid over time using HPLC or mass spectrometry. If the linker is unstable, consider using a non-cleavable linker or a more stable cleavable linker.[6] 2. Peptide Stability: Assess the stability of the pYEEIE peptide in the presence of proteases. Modifications like using D-amino acids or cyclization can improve stability.
Reduced payload activity after conjugation 1. In vitro Activity Assay: Compare the activity of free caffeic acid to that of the released payload from the conjugate in a cell-free or cell-based assay. The conjugation or linker chemistry might be affecting the drug's potency.
Problem 2: High off-target toxicity.
Possible Cause Troubleshooting Steps
Premature drug release 1. Evaluate Linker Cleavage: As mentioned above, assess the stability of the linker in circulation. If it's being cleaved prematurely, a more stable linker is needed.[6][8][9]
Non-specific uptake of the PDC 1. PEGylation: Consider adding a polyethylene glycol (PEG) chain to the PDC. PEGylation can reduce non-specific binding and uptake by normal tissues.[13] 2. Charge Modification: Modify the overall charge of the peptide to reduce non-specific interactions with cell membranes.
Off-target binding of the pYEEIE peptide 1. Combinatorial Peptide Library Screening: Screen a combinatorial peptide library to identify other potential binding partners of pYEEIE, which could be present on non-target cells.[12] 2. Affinity Maturation: If off-target binding is confirmed, consider engineering the pYEEIE peptide to have a higher affinity for its intended target.[13]
Inherent toxicity of the caffeic acid payload 1. Dose-Response Studies: Perform careful dose-response studies to determine the maximum tolerated dose (MTD) of the PDC. 2. Modify the Payload: If the inherent toxicity is too high, consider using a less potent derivative of caffeic acid.
Problem 3: Difficulty in synthesizing or purifying the this compound conjugate.
Possible Cause Troubleshooting Steps
Poor solubility of components 1. Optimize Solvents: Experiment with different solvent systems for the conjugation reaction and purification steps. 2. Peptide Modification: Modify the pYEEIE peptide sequence by adding charged or polar amino acids to improve solubility.
Inefficient conjugation reaction 1. Optimize Reaction Conditions: Vary the pH, temperature, and reaction time of the conjugation reaction. 2. Alternative Ligation Chemistries: Explore different conjugation chemistries (e.g., click chemistry, native chemical ligation) that may be more efficient for your specific components.
Difficulty in purification 1. Alternative Purification Methods: If standard methods like HPLC are not providing adequate separation, consider alternative techniques like size-exclusion chromatography or affinity chromatography (if a tag is present).

Quantitative Data Summary

Table 1: IC50 Values of Caffeic Acid and CAPE in Various Cell Lines
CompoundCell LineIC50 (µM)Reference
CAPELNCaP 104-R116.5 (MTT assay)[14]
CAPELNCaP 104-R118.9 (Hoechst assay)[14]
Caffeic AcidLung Cancer Cells (unspecified)29.47[15]
CAPEMCF-70.2 - 0.5[8]
CAPEHT-291 - 3[8]
Table 2: Binding Affinities of pYEEI-related Peptides to Lck SH2 Domain
Peptide SequenceKd (nM)Reference
FTATEC(AANS)QpYEEIP40[1]
Other pYEEI-containing peptides40 - 500[1]

Experimental Protocols

Protocol 1: Competitive Binding Assay for pYEEIE Specificity
  • Reagents and Materials:

    • Fluorescently labeled pYEEIE peptide (e.g., with FITC or a similar fluorophore).

    • Recombinant Lck SH2 domain protein.

    • Unlabeled pYEEIE peptide.

    • A non-related phosphopeptide as a negative control.

    • Binding buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA).

    • 96-well black plates.

    • Fluorescence plate reader.

  • Procedure:

    • Coat the 96-well plate with the recombinant Lck SH2 domain protein and incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

    • Block non-specific binding sites with blocking buffer (binding buffer with 5% BSA) for 1 hour at room temperature.

    • Prepare a series of dilutions of the unlabeled pYEEIE peptide and the negative control peptide in binding buffer.

    • Add a constant concentration of the fluorescently labeled pYEEIE peptide to each well.

    • Add the different concentrations of the unlabeled peptides to the wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Read the fluorescence intensity in each well using a plate reader.

    • Plot the fluorescence intensity against the concentration of the unlabeled peptide to determine the IC50 for binding.

Protocol 2: In Vitro Plasma Stability Assay
  • Reagents and Materials:

    • This compound conjugate.

    • Human or mouse plasma.

    • Acetonitrile.

    • Trifluoroacetic acid (TFA).

    • HPLC system with a C18 column.

  • Procedure:

    • Incubate the this compound conjugate at a final concentration of 10 µM in plasma at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the plasma-conjugate mixture.

    • Quench the reaction by adding three volumes of cold acetonitrile with 0.1% TFA.

    • Centrifuge at high speed to precipitate plasma proteins.

    • Analyze the supernatant by HPLC to quantify the amount of intact conjugate and released caffeic acid.

    • Calculate the half-life of the conjugate in plasma.

Visualizations

Signaling_Pathways_Affected_by_Caffeic_Acid cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K IKK IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates STAT3 STAT3 Plk1 Plk1 STAT3->Plk1 Gene_Expression Gene Expression (Inflammation, Proliferation) NFkB_nuc->Gene_Expression Caffeic_Acid Caffeic Acid Payload Caffeic_Acid->Akt inhibits Caffeic_Acid->IKK inhibits Caffeic_Acid->STAT3 inhibits

Caption: Signaling pathways potentially inhibited by the caffeic acid payload.

Troubleshooting_Workflow_Low_Efficacy Start Low Therapeutic Efficacy Observed Check_Target Confirm Target Expression Start->Check_Target Result_Target_Low Target Expression Low/Absent Check_Target->Result_Target_Low Expression Level? Check_Uptake Assess Cellular Uptake Result_Uptake_Low Low Cellular Uptake Check_Uptake->Result_Uptake_Low Uptake Efficiency? Check_Stability Evaluate PDC Stability (Linker and Peptide) Result_Instability PDC is Unstable Check_Stability->Result_Instability Stability? Check_Payload_Activity Test Payload Activity Result_Payload_Inactive Payload Inactivated Check_Payload_Activity->Result_Payload_Inactive Activity? Result_Target_Low->Check_Uptake Sufficient Solution_Target Select New Target/Model Result_Target_Low->Solution_Target Low Result_Uptake_Low->Check_Stability Sufficient Solution_Uptake Enhance Uptake (e.g., modify peptide) Result_Uptake_Low->Solution_Uptake Low Result_Instability->Check_Payload_Activity Stable Solution_Stability Redesign Linker/Peptide Result_Instability->Solution_Stability Unstable Solution_Payload Modify Conjugation Strategy Result_Payload_Inactive->Solution_Payload Inactive

Caption: Troubleshooting workflow for low therapeutic efficacy.

PDC_Structure cluster_target Target Cell Payload Caffeic Acid (Therapeutic Agent) Linker Linker (Cleavable or Non-cleavable) Payload->Linker Peptide pYEEIE Peptide (Targeting Moiety) Linker->Peptide Target_Protein Target Protein (e.g., Lck SH2 Domain) Peptide->Target_Protein Binds

References

Caffeic acid-pYEEIE degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of caffeic acid and the phosphopeptide pYEEIE.

Caffeic Acid

Caffeic acid (3,4-dihydroxycinnamic acid) is a phenolic compound known for its antioxidant and various biological activities. However, its susceptibility to degradation can be a critical factor in experimental reproducibility.

Frequently Asked Questions (FAQs) - Caffeic Acid

Q1: What are the primary factors that cause caffeic acid degradation?

A1: Caffeic acid is sensitive to several factors that can lead to its degradation:

  • pH: It is more stable in acidic conditions (pH 2-5) and degrades in neutral to alkaline conditions.[1]

  • Light: Exposure to sunlight and UV light can cause isomerization from the trans-form (the predominant natural form) to the cis-form, which can be further converted to aesculetin.[2]

  • Oxygen: Caffeic acid is prone to oxidation, especially in solution. This process can be accelerated by the presence of metal ions.

  • Temperature: High temperatures can accelerate the degradation of caffeic acid.[3]

  • Solvents: The choice of solvent can impact stability. While soluble in ethanol, DMSO, and DMF, aqueous solutions are not recommended for storage for more than a day.[4]

Q2: How should I store caffeic acid?

A2: Proper storage is crucial to maintain the integrity of caffeic acid. Here are the recommended storage conditions:

FormStorage ConditionDuration
Solid (Powder) Room temperature, protected from light and moisture.≥ 4 years[4]
Stock Solution (in organic solvent like ethanol, DMSO) Store at -20°C in aliquots to avoid repeated freeze-thaw cycles. Purge with an inert gas before sealing.Up to 3 months
Aqueous Solution Not recommended for storage. Prepare fresh before each experiment.Use within one day[4]

Q3: My caffeic acid solution has turned brown. Is it still usable?

A3: A brown discoloration indicates oxidation of the caffeic acid. Oxidized caffeic acid may have altered biological activity and can interfere with your experiments. It is highly recommended to discard the discolored solution and prepare a fresh one from a solid stock that has been stored correctly.

Troubleshooting Guide - Caffeic Acid
IssuePotential CauseRecommended Solution
Low or inconsistent bioactivity Degradation of caffeic acid due to improper storage or handling.- Ensure caffeic acid powder is stored in a cool, dark, and dry place. - Prepare fresh stock solutions in an appropriate organic solvent and store them at -20°C in aliquots. - For aqueous solutions, prepare them immediately before use.
Precipitation in aqueous buffer Low solubility of caffeic acid in aqueous solutions, especially at neutral pH.- First, dissolve caffeic acid in a small amount of an organic solvent like ethanol or DMSO.[4] - Then, slowly add this stock solution to your aqueous buffer while vortexing. - Ensure the final concentration of the organic solvent is low enough not to affect your experiment.
Variable results between experiments Inconsistent concentration of caffeic acid stock solution or degradation over time.- Always use a freshly prepared or properly stored and thawed aliquot of the stock solution. - Validate the concentration of your stock solution periodically using HPLC-UV.

pYEEIE Peptide

The pentapeptide pYEEIE (phosphorylated Tyrosine-Glutamic Acid-Glutamic Acid-Isoleucine-Glutamic Acid) is a phosphopeptide, and its stability is influenced by factors common to peptides, with special considerations for the phosphate group.

Frequently Asked Questions (FAQs) - pYEEIE Peptide

Q1: What are the main degradation pathways for the pYEEIE peptide?

A1: As a peptide, pYEEIE is susceptible to several degradation pathways:

  • Hydrolysis: Cleavage of the peptide bonds can occur, especially at acidic or alkaline pH.

  • Oxidation: The tyrosine residue, even when phosphorylated, can be susceptible to oxidation.

  • Deamidation: While pYEEIE does not contain asparagine or glutamine, which are most prone to deamidation, this can still occur at a slower rate for other residues under certain conditions.

  • Dephosphorylation: The phosphate group on the tyrosine is labile and can be removed by phosphatases if present as contaminants, or under certain chemical conditions.

Q2: What are the recommended storage conditions for the pYEEIE peptide?

A2: To ensure the stability of pYEEIE, follow these storage guidelines:

FormStorage ConditionDuration
Lyophilized (Powder) -20°C or -80°C for long-term storage, in a desiccator.Several months to years.
Stock Solution -20°C or -80°C in aliquots. Avoid repeated freeze-thaw cycles.Weeks to months, depending on the solvent and buffer.
Working Solution (in buffer) 4°C for short-term use.A few days. Avoid prolonged storage.

Q3: How can I prevent the degradation of my pYEEIE peptide during experiments?

A3: To minimize degradation during your experiments:

  • Use sterile, high-purity water and buffers.

  • If phosphatase activity is a concern in your experimental system (e.g., cell lysates), include phosphatase inhibitors in your buffers.

  • Avoid prolonged exposure to harsh pH conditions.

  • Work on ice whenever possible to slow down chemical degradation.

Troubleshooting Guide - pYEEIE Peptide
IssuePotential CauseRecommended Solution
Loss of biological activity Degradation of the peptide (hydrolysis, oxidation, or dephosphorylation).- Confirm the integrity of your peptide stock using mass spectrometry. - Ensure proper storage of lyophilized powder and solutions. - Use freshly prepared working solutions and include phosphatase inhibitors if necessary.
Peptide aggregation or precipitation The peptide sequence has hydrophobic (Isoleucine) and charged (Glutamic Acid, phosphotyrosine) residues, which can lead to aggregation under certain conditions.- Test different solvents for initial solubilization (e.g., a small amount of DMSO or DMF followed by dilution in buffer). - Optimize the pH of your buffer, as peptide solubility is often lowest at its isoelectric point. - Consider using a chaotropic agent like guanidinium chloride or urea for initial solubilization, followed by removal during purification.[5]
Inconsistent results in phosphorylation-dependent assays Dephosphorylation of the peptide.- Confirm the phosphorylation status of your peptide stock by mass spectrometry. - Always use buffers containing phosphatase inhibitors. - Minimize incubation times where dephosphorylation could occur.

Experimental Protocols

Protocol 1: Stability Assessment of Caffeic Acid by HPLC-UV

This protocol outlines a method to assess the stability of caffeic acid under various stress conditions.

1. Materials and Equipment:

  • Caffeic acid standard

  • HPLC grade methanol and water

  • Acetic acid

  • HPLC system with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm)[6]

  • pH meter

  • Incubator/water bath

  • UV lamp

2. Procedure:

  • Preparation of Caffeic Acid Stock Solution: Prepare a 1 mg/mL stock solution of caffeic acid in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂.

    • Thermal Degradation: Incubate the stock solution at a specific temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to UV light.

  • Time Points: Take aliquots from each stress condition at different time points (e.g., 0, 1, 2, 4, 8, 24 hours). Neutralize the acid and base hydrolysis samples before injection.

  • HPLC Analysis:

    • Mobile Phase: A mixture of ethanol and purified water (e.g., 40:60 v/v) adjusted to pH 2.5 with acetic acid.[6]

    • Flow Rate: 0.7 mL/min.[6]

    • Detection Wavelength: 325 nm.[6]

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify the peak area of caffeic acid at each time point. Calculate the percentage of degradation over time.

Protocol 2: Stability Assessment of pYEEIE by LC-MS

This protocol provides a general workflow for evaluating the stability of the pYEEIE peptide.

1. Materials and Equipment:

  • pYEEIE peptide

  • LC-MS grade water, acetonitrile, and formic acid

  • Ammonium bicarbonate

  • LC-MS system with a C18 column suitable for peptides

  • Incubator

2. Procedure:

  • Preparation of pYEEIE Stock Solution: Prepare a 1 mg/mL stock solution of pYEEIE in a suitable solvent (e.g., water with a small amount of DMSO if needed for solubility).

  • Incubation: Incubate aliquots of the stock solution under desired conditions (e.g., different pH buffers, temperatures).

  • Time Points: Collect samples at various time points (e.g., 0, 1, 4, 24, 48 hours).

  • Sample Preparation for LC-MS: Dilute the samples in a mobile phase A (e.g., 0.1% formic acid in water).

  • LC-MS Analysis:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Use a suitable gradient to elute the peptide (e.g., 5-50% B over 30 minutes).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode and monitor for the parent ion of pYEEIE and potential degradation products (e.g., dephosphorylated peptide, hydrolysis fragments).

  • Data Analysis: Analyze the extracted ion chromatograms for the parent peptide and any degradation products. Calculate the percentage of intact peptide remaining at each time point.

Visualizations

Signaling Pathway Involving Caffeic Acid

Caffeic_Acid_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Caffeic Acid Caffeic Acid Receptor Receptor Caffeic Acid->Receptor PI3K PI3K Receptor->PI3K MAPKKK MAPKKK Receptor->MAPKKK Akt Akt PI3K->Akt IKK IKK Akt->IKK Inhibits MAPKK MAPKK MAPKKK->MAPKK MAPK_ERK MAPK/ERK MAPKK->MAPK_ERK NFkB_IkB NF-kB IkB IKK->NFkB_IkB Phosphorylates IkB NFkB NF-kB NFkB_IkB->NFkB Releases NF-kB Gene_Expression Gene Expression (e.g., anti-inflammatory, antioxidant) NFkB->Gene_Expression

Caption: Caffeic Acid Signaling Pathways.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation Stock_Solution Prepare Stock Solution (Caffeic Acid or pYEEIE) Acid Acidic pH Stock_Solution->Acid Base Alkaline pH Stock_Solution->Base Oxidation Oxidizing Agent Stock_Solution->Oxidation Temperature Elevated Temperature Stock_Solution->Temperature Light UV Light Stock_Solution->Light Time_Points Collect Aliquots at Different Time Points Acid->Time_Points Base->Time_Points Oxidation->Time_Points Temperature->Time_Points Light->Time_Points HPLC HPLC-UV Analysis (Caffeic Acid) Time_Points->HPLC LCMS LC-MS Analysis (pYEEIE) Time_Points->LCMS Degradation_Kinetics Calculate Degradation Kinetics and Half-life HPLC->Degradation_Kinetics LCMS->Degradation_Kinetics

Caption: General Workflow for Compound Stability Testing.

References

Technical Support Center: Caffeic Acid-pYEEIE Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Caffeic acid-pYEEIE. This resource is designed for researchers, scientists, and drug development professionals working with this novel conjugate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to assist you in your experiments aimed at improving its bioavailability.

I. Troubleshooting Guides

This section addresses common challenges you may encounter during your research with this compound.

Issue 1: Low Aqueous Solubility of this compound

Symptoms:

  • Difficulty dissolving the synthesized conjugate in aqueous buffers for in vitro assays.

  • Precipitation of the compound upon addition to aqueous media.

  • Inconsistent results in biological assays due to poor solubility.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Intrinsic Poor Solubility 1. pH Adjustment: Determine the pKa of the conjugate and assess its pH-solubility profile. Adjust the pH of your buffer to a range where the compound is more ionized and soluble.Increased solubility in aqueous buffers.
2. Co-solvents: Use biocompatible co-solvents such as ethanol, DMSO, or polyethylene glycol (PEG) in your formulations. Start with low percentages and optimize.Enhanced solubilization of the conjugate.
3. Excipients: Incorporate solubility-enhancing excipients like cyclodextrins (e.g., β-cyclodextrin) or surfactants (e.g., Poloxamer 407) into your formulation.[1]Formation of inclusion complexes or micelles that increase apparent solubility.
Aggregation 1. Sonication: Use bath or probe sonication to break up aggregates.A more homogenous and clear solution.
2. Temperature: Gently warm the solution, but monitor for any degradation of the peptide component.Increased kinetic solubility.
Issue 2: Poor Permeability Across Caco-2 Monolayers

Symptoms:

  • Low apparent permeability coefficient (Papp) in Caco-2 permeability assays.

  • High efflux ratio, indicating active transport out of the cells.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Low Passive Diffusion 1. Formulation with Permeation Enhancers: Include permeation enhancers such as medium-chain fatty acids or bile salts in your formulation to transiently open tight junctions.[2]Increased paracellular transport and higher Papp values.
2. Nanoparticle Formulation: Encapsulate the conjugate in nanoparticles (e.g., PLGA, chitosan) to facilitate transport across the epithelial barrier.Improved cellular uptake and transport.
Active Efflux 1. Co-administration with Efflux Pump Inhibitors: Use known inhibitors of P-glycoprotein (P-gp) or other relevant efflux transporters in your Caco-2 assay to confirm active efflux.Increased intracellular concentration and reduced efflux ratio.
2. Structural Modification: If efflux is a major barrier, consider chemical modifications to the peptide that may reduce its affinity for efflux transporters.Reduced active efflux and improved net permeability.

II. Frequently Asked Questions (FAQs)

Q1: What is the rationale for conjugating Caffeic acid with the pYEEIE peptide?

A1: Caffeic acid, a phenolic compound with antioxidant and anti-inflammatory properties, suffers from poor oral bioavailability.[3] The pYEEIE peptide is a ligand for the Src Homology 2 (SH2) domain, which is involved in various cellular signaling pathways.[4][5] The conjugation aims to create a targeted delivery system that can potentially enhance the bioavailability of caffeic acid and deliver it to cells expressing targets with SH2 domains, thereby improving its therapeutic efficacy.

Q2: What are the main barriers to the oral bioavailability of this compound?

A2: The primary barriers include:

  • Low aqueous solubility: Both caffeic acid and peptides can have limited solubility.

  • Enzymatic degradation: Peptides are susceptible to degradation by proteases in the gastrointestinal tract.

  • Poor membrane permeability: The conjugate may have difficulty crossing the intestinal epithelial barrier due to its size and polarity.

Q3: What formulation strategies can be employed to improve the oral absorption of this compound?

A3: Several strategies can be explored:

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of poorly soluble compounds.

  • Polymeric nanoparticles: Encapsulation can protect the conjugate from degradation and enhance its uptake.

  • Mucoadhesive polymers: These can increase the residence time of the formulation in the intestine, allowing for greater absorption.[2]

Q4: How can I assess the in vivo stability of the this compound conjugate?

A4: The stability of the conjugate can be evaluated by incubating it in simulated gastric and intestinal fluids, as well as in plasma, and then quantifying the amount of intact conjugate over time using methods like HPLC or LC-MS/MS.[6][7]

III. Data Presentation

The following tables summarize pharmacokinetic data for caffeic acid and its derivatives from preclinical studies. Note: Specific pharmacokinetic data for the this compound conjugate is not currently available in the public domain. The data below is provided as a reference for the caffeic acid moiety.

Table 1: Pharmacokinetic Parameters of Caffeic Acid in Rats

Parameter Intravenous (2 mg/kg) Oral (10 mg/kg) Reference
Cmax -11.24 µmol/L[8]
Tmax -10 min[8]
AUC (0-t) -585.0 µmol·min/L[8]
Absolute Bioavailability -14.7%[3]

Table 2: Pharmacokinetic Parameters of Caffeic Acid Phenethyl Ester (CAPE) in Rats (Intravenous)

Dose Clearance (mL/min/kg) Volume of Distribution (mL/kg) Elimination Half-life (min) Reference
5 mg/kg 172520921.2[9]
10 mg/kg 70.3240523.7[9]
20 mg/kg 42.1155526.7[9]

IV. Experimental Protocols

Protocol 1: Synthesis of this compound Conjugate

This protocol is a general guideline based on solid-phase peptide synthesis (SPPS) and subsequent conjugation.

Materials:

  • Fmoc-protected amino acids (Tyr(PO(OBzl)OH), Glu(OtBu), Ile)

  • Rink Amide resin

  • Caffeic acid

  • Coupling reagents (e.g., HBTU, HOBt)

  • Piperidine in DMF (20%)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Peptide Synthesis:

    • Swell the Rink Amide resin in DMF.

    • Perform Fmoc deprotection using 20% piperidine in DMF.

    • Couple the Fmoc-protected amino acids sequentially using HBTU/HOBt in the order: Fmoc-Glu(OtBu)-OH, Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Tyr(PO(OBzl)OH)-OH.

    • After the final amino acid coupling, perform a final Fmoc deprotection.

  • Caffeic Acid Conjugation:

    • Activate caffeic acid with HBTU/HOBt.

    • Add the activated caffeic acid to the resin-bound peptide and allow to react.

  • Cleavage and Deprotection:

    • Wash the resin thoroughly.

    • Treat the resin with the TFA cleavage cocktail to cleave the peptide from the resin and remove protecting groups.

  • Purification and Characterization:

    • Precipitate the crude peptide in cold ether.

    • Purify the conjugate using reverse-phase HPLC.

    • Confirm the identity and purity of the this compound conjugate by mass spectrometry.

Protocol 2: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Hank's Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayers.

    • Perform a Lucifer yellow permeability assay to ensure the integrity of the tight junctions.

  • Permeability Assay:

    • Wash the monolayers with pre-warmed HBSS.

    • For apical to basolateral (A-B) transport, add the this compound solution to the apical chamber and fresh HBSS to the basolateral chamber.

    • For basolateral to apical (B-A) transport, add the conjugate solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate at 37°C.

    • At specified time points, collect samples from the receiver chamber and replace with fresh HBSS.

  • Quantification and Data Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)).

V. Mandatory Visualizations

Diagram 1: Signaling Pathway of Src Kinase Inhibition

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation SH2 SH2 Domain Kinase_Domain Kinase Domain SH2->Kinase_Domain Downstream Downstream Signaling Proteins (e.g., STAT3, FAK) Kinase_Domain->Downstream Phosphorylation Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription Signal Transduction CA_pYEEIE This compound CA_pYEEIE->SH2 Inhibition

Caption: Inhibition of Src kinase signaling by this compound.

Diagram 2: Experimental Workflow for Bioavailability Assessment

Bioavailability_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies Synthesis Synthesis & Purification of this compound Formulation Formulation Development Synthesis->Formulation Solubility Solubility Studies Formulation->Solubility Stability GIT & Plasma Stability Formulation->Stability Caco2 Caco-2 Permeability Formulation->Caco2 PK_Study Pharmacokinetic Study (Rodent Model) Caco2->PK_Study Proceed if promising Blood_Sampling Blood Sampling PK_Study->Blood_Sampling Analysis LC-MS/MS Analysis Blood_Sampling->Analysis PK_Parameters Determine PK Parameters (Cmax, Tmax, AUC, F%) Analysis->PK_Parameters

Caption: Workflow for assessing the bioavailability of this compound.

Diagram 3: Troubleshooting Logic for Low Bioavailability

Troubleshooting_Logic Start Low Oral Bioavailability Observed Check_Solubility Assess Aqueous Solubility Start->Check_Solubility Check_Permeability Assess Caco-2 Permeability Start->Check_Permeability Check_Stability Assess GIT Stability Start->Check_Stability Solubility_Low Low Check_Solubility->Solubility_Low Permeability_Low Low Check_Permeability->Permeability_Low Stability_Low Low Check_Stability->Stability_Low Improve_Solubility Improve Formulation: - pH adjustment - Co-solvents - Excipients Solubility_Low->Improve_Solubility Yes Improve_Permeability Improve Formulation: - Permeation enhancers - Nanoparticles Permeability_Low->Improve_Permeability Yes Improve_Stability Improve Formulation: - Enteric coating - Enzyme inhibitors Stability_Low->Improve_Stability Yes Re_evaluate Re-evaluate In Vivo Improve_Solubility->Re_evaluate Improve_Permeability->Re_evaluate Improve_Stability->Re_evaluate

Caption: Troubleshooting flowchart for low oral bioavailability.

References

Technical Support Center: Caffeic Acid-pYEEIE Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation when working with Caffeic acid and the peptide pYEEIE in experimental media.

Troubleshooting Guide

Precipitation of Caffeic acid and pYEEIE in media can significantly impact experimental outcomes by altering the effective concentrations of your compounds and potentially introducing artifacts. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: Immediate Precipitation Upon Mixing Caffeic Acid and pYEEIE in Media

Possible Cause Solution
High Final Concentrations The concentrations of Caffeic acid and/or pYEEIE may exceed their solubility limits in the experimental medium.
* Action: Perform a concentration matrix experiment to determine the optimal soluble concentrations of both Caffeic acid and pYEEIE when combined.
Solvent Shock Rapidly adding a concentrated stock solution (e.g., in DMSO) of either compound to the aqueous medium can cause localized supersaturation and precipitation.
* Action: Pre-warm the medium to 37°C. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid dispersion.
pH-Dependent Solubility The pH of the medium may be close to the isoelectric point (pI) of the pYEEIE peptide or a pH at which Caffeic acid has low solubility. Peptides are least soluble at their pI.[1][2]
* Action: Adjust the pH of the medium. For acidic peptides like pYEEIE (rich in Glutamic Acid), a buffer with a pH above its pI will increase solubility.[1][3] Caffeic acid solubility also increases with pH.[4]
Direct Interaction Caffeic acid can interact with amino acid residues, especially under oxidative conditions, potentially leading to the formation of insoluble complexes.[4][5][6]
* Action: Modify the order of addition. Try adding the component with lower solubility to the media first, ensuring it is fully dispersed before adding the second component.

Problem: Precipitate Forms Over Time During Incubation

Possible Cause Solution
Compound Instability Caffeic acid can degrade in aqueous solutions over time, and peptides can undergo degradation or conformational changes leading to aggregation.
* Action: Prepare fresh solutions of Caffeic acid and pYEEIE immediately before each experiment. Avoid prolonged storage of the complete medium.
Media Component Interaction Components in the cell culture medium, such as salts or proteins in serum, may interact with Caffeic acid or pYEEIE, causing precipitation.[7]
* Action: If using serum, consider reducing the serum concentration or using a serum-free medium for the experiment. Test the solubility in a simpler buffer (e.g., PBS) first.
Temperature Effects Changes in temperature during incubation can affect the solubility and stability of the compounds.
* Action: Ensure stable temperature control during your experiment. If precipitation occurs at 37°C, assess if the experiment can be performed at a lower temperature without compromising the biological system.
Oxidation-Induced Aggregation Caffeic acid can auto-oxidize, and its oxidation products can react with certain amino acid side chains (like Tyrosine in pYEEIE), leading to cross-linking and precipitation.[4][6]
* Action: Consider adding antioxidants to the medium, if compatible with the experimental setup. Work with solutions protected from light to minimize photo-oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Caffeic acid and the pYEEIE peptide that might lead to precipitation?

A1:

  • Caffeic Acid: It is a phenolic acid with limited water solubility that is highly dependent on pH; solubility increases at a more alkaline pH. It is also susceptible to oxidation, especially in solution.

  • pYEEIE Peptide: The exact properties are sequence-dependent. Assuming "p" refers to a standard proline, the presence of two Glutamic acid residues (E) suggests the peptide is acidic and will have a low isoelectric point (pI). Peptides are least soluble at their pI.[1][2] The Tyrosine (Y) residue can be a site for interaction with oxidized Caffeic acid.[6] If "p" signifies a modification like pyroglutamic acid or phosphorylation, the charge and solubility characteristics would be further altered.

Q2: What is the best solvent to prepare stock solutions of Caffeic acid and pYEEIE?

A2:

  • Caffeic Acid: A high-concentration stock solution can be prepared in an organic solvent like DMSO or ethanol.

  • pYEEIE Peptide: The solubility of peptides is sequence-dependent. For an acidic peptide like pYEEIE, initial attempts to dissolve it in a small amount of aqueous buffer with a pH above its theoretical pI would be a good starting point. If it has poor aqueous solubility, a minimal amount of an organic solvent like DMSO can be used.

Q3: How can I determine the optimal conditions to prevent precipitation in my specific experimental setup?

A3: It is highly recommended to perform a preliminary solubility and compatibility test. This involves preparing a matrix of different concentrations of Caffeic acid and pYEEIE in your experimental medium and observing for precipitation over a time course that mimics your experiment. This will help identify the working concentration limits for both compounds.

Q4: Can the type of cell culture medium influence the precipitation?

A4: Yes, different media have varying compositions of salts, amino acids, vitamins, and buffering agents. Some components can interact with your compounds. For instance, high concentrations of divalent cations can sometimes contribute to the precipitation of certain molecules. If you suspect a media-specific issue, you can test the solubility of your compounds in a simpler, defined salt solution like PBS.

Q5: If a precipitate has already formed, can I still use the medium?

A5: It is strongly advised not to use a medium with a visible precipitate. The presence of a precipitate indicates that the actual concentration of your soluble compounds is unknown and lower than intended, which will lead to inaccurate and non-reproducible results. Furthermore, the precipitate itself could have unintended biological effects.

Data Presentation

Table 1: Solubility of Caffeic Acid in Various Solvents

Solvent Approximate Solubility Reference
DMSO~5 mg/mL[8]
Ethanol~25 mg/mL[8]
PBS (pH 7.2)~0.5 mg/mL[8]

Table 2: Physicochemical Properties of Amino Acid Residues in pYEEIE

Amino Acid One-Letter Code Property Potential Role in Precipitation
Proline (assuming 'p')PHydrophobic, disrupts secondary structuresCan influence overall peptide conformation and solubility.
TyrosineYAromatic, Hydrophilic (phenolic hydroxyl group)The phenolic ring can engage in hydrophobic and π-stacking interactions. The hydroxyl group can form hydrogen bonds. Can react with oxidized Caffeic acid.[6]
Glutamic AcidEAcidic, HydrophilicContributes to the overall negative charge of the peptide at neutral pH, influencing its solubility. Key determinant of the peptide's low pI.
IsoleucineIHydrophobic, AliphaticCan contribute to hydrophobic interactions and aggregation, especially at high concentrations or near the pI.

Experimental Protocols

Protocol 1: Small-Scale Solubility and Compatibility Test

Objective: To determine the maximum soluble concentrations of Caffeic acid and pYEEIE when combined in the experimental medium.

Materials:

  • Caffeic acid

  • pYEEIE peptide

  • DMSO (or other appropriate organic solvent)

  • Experimental medium (e.g., DMEM)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Incubator at the experimental temperature (e.g., 37°C)

Procedure:

  • Prepare a high-concentration stock solution of Caffeic acid in DMSO (e.g., 50 mM).

  • Prepare a stock solution of pYEEIE peptide in an appropriate solvent (e.g., sterile water or a buffer with adjusted pH, or a minimal amount of DMSO for a concentrated stock).

  • Set up a matrix of conditions in sterile microcentrifuge tubes with your experimental medium. For example:

    • Vary the final concentration of Caffeic acid (e.g., 10 µM, 50 µM, 100 µM).

    • Vary the final concentration of pYEEIE (e.g., 1 µM, 10 µM, 50 µM).

    • Include controls with each compound alone at the highest concentration.

    • Include a vehicle control with the highest volume of DMSO used.

  • Pre-warm the medium to the experimental temperature.

  • Add the stock solutions to the medium, ensuring the final concentration of any organic solvent is low (typically <0.5%) and consistent across all conditions. Add the stock solutions dropwise while gently vortexing.

  • Incubate the tubes under your experimental conditions (e.g., 37°C for 24 hours).

  • Visually inspect for any precipitate or cloudiness at different time points (e.g., 0, 1, 4, and 24 hours).

Protocol 2: Optimizing the Order of Addition

Objective: To determine if the order of adding Caffeic acid and pYEEIE to the medium affects precipitation.

Procedure:

  • Using the highest desired concentrations of Caffeic acid and pYEEIE that showed precipitation in Protocol 1, prepare two sets of tubes with your pre-warmed experimental medium.

  • Set 1:

    • Add the Caffeic acid stock solution to the medium and mix well.

    • Then, add the pYEEIE stock solution and mix.

  • Set 2:

    • Add the pYEEIE stock solution to the medium and mix well.

    • Then, add the Caffeic acid stock solution and mix.

  • Incubate both sets under experimental conditions and observe for precipitation as in Protocol 1.

Visualizations

G Troubleshooting Workflow for Caffeic Acid-pYEEIE Precipitation cluster_solutions Solutions start Precipitation Observed solubility_check Are concentrations within known solubility limits? start->solubility_check stock_prep Review stock solution preparation and dilution technique solubility_check->stock_prep No ph_issue Is the media pH optimal for both compounds? solubility_check->ph_issue Yes interaction Potential direct interaction or degradation stock_prep->interaction Technique Optimized solution1 Perform concentration matrix to find soluble range stock_prep->solution1 solution2 Use dropwise addition into vortexing media stock_prep->solution2 ph_issue->interaction pH Adjusted solution3 Adjust media pH away from pI of peptide and to favor Caffeic acid solubility ph_issue->solution3 solution4 Modify order of addition; Prepare solutions fresh interaction->solution4 end Precipitation Resolved solution1->end Resolved solution2->end Resolved solution3->end Resolved solution4->end Resolved

Caption: A logical workflow for troubleshooting precipitation issues.

G Potential Mechanisms of this compound Precipitation cluster_caffeic_acid Caffeic Acid ca Caffeic Acid ca_oxidized Oxidized Caffeic Acid ca->ca_oxidized Oxidation in media precipitate Insoluble Precipitate ca->precipitate Exceeding solubility limit ca_oxidized->precipitate Covalent interaction with Tyrosine peptide pYEEIE peptide->precipitate Aggregation near pI

References

Technical Support Center: Synthesis of Caffeic Acid-pYEEIE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Caffeic acid-pYEEIE.

Frequently Asked Questions (FAQs)

Q1: What is the precise chemical structure of this compound?

A1: The chemical name is N-[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl]-O-phospho-L-tyrosyl-L-glutamyl-L-glutamyl-L-isoleucyl-L-glutamic acid. The structure consists of the pentapeptide pYEEIE (phosphorylated Tyrosine-Glutamic acid-Glutamic acid-Isoleucine-Glutamic acid) where the caffeic acid moiety is attached to the N-terminal α-amino group of the phosphorylated tyrosine via an amide bond.

Q2: What is the recommended overall strategy for synthesizing this compound?

A2: The recommended approach is solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][2] The synthesis involves the sequential coupling of Fmoc-protected amino acids, including a protected phosphotyrosine derivative, onto a solid support. Following the assembly of the peptide chain, the N-terminal Fmoc group is removed, and protected caffeic acid is coupled to the free amine. The final step involves cleavage of the peptide from the resin and simultaneous removal of all protecting groups.

Q3: Which protected phosphotyrosine derivative should be used in the synthesis?

A3: For Fmoc-based SPPS, Fmoc-Tyr(PO(OBzl)OH)-OH or Fmoc-Tyr(PO(OBzl)2)-OH are suitable choices.[1] The benzyl (Bzl) protecting groups on the phosphate are stable to the basic conditions used for Fmoc removal (e.g., piperidine) but are cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[1]

Q4: Is it necessary to protect the hydroxyl groups of caffeic acid during its coupling to the peptide?

A4: Yes, it is highly recommended to protect the two hydroxyl groups (the catechol moiety) of caffeic acid before coupling. This prevents potential side reactions, such as O-acylation, and reduces the risk of oxidation of the catechol group under coupling conditions. A common protecting group for catechols is acetonide, which can be formed by reacting caffeic acid with acetone under acidic conditions. This protecting group is stable during coupling and can be removed during the final TFA cleavage.[3]

Q5: What are the most common challenges encountered during the synthesis of this compound?

A5: The most common challenges include:

  • Incomplete coupling reactions: This can be due to steric hindrance, especially during the coupling of the bulky protected phosphotyrosine and the final caffeic acid moiety.

  • Epimerization: Racemization of amino acids can occur during the activation step, particularly for histidine (not present in this peptide) but can also affect other residues.[4]

  • Aspartimide formation: The glutamic acid residues in the sequence are less prone to this than aspartic acid, but it can still be a potential side reaction.

  • Loss of the phosphate group: The phosphate ester bonds are generally stable to the conditions of Fmoc SPPS, but care must be taken during handling and cleavage.[5]

  • Oxidation of caffeic acid: If the catechol group is not properly protected, it can be susceptible to oxidation.

  • Purification challenges: The final product may have a similar retention time to certain impurities, making purification by RP-HPLC challenging.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete coupling at one or more steps.Use a more powerful coupling reagent like HATU or HCTU.[6] Double couple difficult residues (e.g., protected pTyr and caffeic acid). Increase reaction times and/or temperature (use with caution to avoid side reactions).
Premature chain termination.Ensure complete deprotection of the Fmoc group at each step by monitoring with a Kaiser test.
Loss of peptide from the resin during synthesis.Use a more stable linker, such as a 2-chlorotrityl chloride (2-CTC) resin for the first amino acid.
Presence of Deletion Peptides in Mass Spectrum Incomplete coupling of an amino acid.As above, optimize coupling conditions. Consider using a pseudo-proline dipeptide to overcome difficult couplings if applicable in other syntheses.
Mass Spectrum Shows a Peak Corresponding to the Loss of the Phosphate Group Instability of the phosphate protecting groups or the phosphate ester itself.Ensure that the correct protected phosphotyrosine derivative is used. Avoid unnecessarily harsh or prolonged acidic or basic conditions.
Partial dephosphorylation during cleavage.Optimize the cleavage cocktail and time. Ensure scavengers are present to protect the peptide.
Multiple Peaks in HPLC Profile of Crude Product Presence of deletion peptides, incompletely deprotected peptides, or byproducts from side reactions.Optimize synthesis and cleavage conditions. For purification, try different solvent systems or a shallower gradient in RP-HPLC. Consider alternative purification methods like ion-exchange chromatography if RP-HPLC is ineffective.
Product Discoloration (Brownish tint) Oxidation of the caffeic acid catechol moiety.Ensure the catechol group is protected during coupling. Work under an inert atmosphere (e.g., nitrogen or argon) when handling the deprotected product. Add antioxidants like dithiothreitol (DTT) during purification if necessary.

Experimental Protocols

Synthesis of the pYEEIE Peptide on Solid Support

This protocol is based on standard Fmoc SPPS chemistry.

  • Resin Preparation: Start with a Rink Amide resin to obtain a C-terminal amide or a pre-loaded Wang or 2-chlorotrityl resin for a C-terminal carboxylic acid. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • First Amino Acid Coupling:

    • Deprotect the pre-loaded resin if necessary using 20% piperidine in DMF.

    • Couple Fmoc-Glu(OtBu)-OH (4 equivalents) using a coupling reagent like HBTU (3.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF. . Agitate for 2 hours.

    • Wash the resin with DMF, dichloromethane (DCM), and then DMF again.

    • Confirm complete coupling with a Kaiser test.

  • Chain Elongation:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with fresh solution for 15 minutes.

    • Washing: Wash the resin thoroughly with DMF, DCM, and DMF.

    • Amino Acid Coupling: Repeat the coupling step for the subsequent amino acids in the sequence: Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Glu(OtBu)-OH, and finally Fmoc-Tyr(PO(OBzl)2)-OH. Use 4 equivalents of the amino acid and appropriate activating reagents.

  • Final Fmoc Deprotection: After the final coupling of Fmoc-Tyr(PO(OBzl)2)-OH, perform the Fmoc deprotection as described above to expose the N-terminal amine.

  • Washing and Drying: Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.

On-Resin Conjugation of Caffeic Acid
  • Preparation of Protected Caffeic Acid: Protect the catechol of caffeic acid using a suitable protecting group (e.g., acetonide).

  • Activation and Coupling:

    • Swell the dried pYEEIE-resin in DMF.

    • In a separate vial, dissolve the protected caffeic acid (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Add the activated caffeic acid solution to the resin.

    • Agitate at room temperature for 4-6 hours or until the Kaiser test is negative.

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol. Dry the resin under vacuum.

Cleavage and Deprotection
  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol at 82.5:5:5:5:2.5 v/v/w/v/v).[7]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Stir at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of acetonitrile or DMSO).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

    • Use a gradient of acetonitrile in water, both containing 0.1% TFA.

  • Characterization:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the identity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.

Visualizations

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_conjugation On-Resin Conjugation cluster_final_steps Final Steps Resin Start with Resin Glu1 Couple Fmoc-Glu(OtBu)-OH Resin->Glu1 1. Fmoc Deprotection 2. Coupling Ile Couple Fmoc-Ile-OH Glu1->Ile 1. Fmoc Deprotection 2. Coupling Glu2 Couple Fmoc-Glu(OtBu)-OH Ile->Glu2 1. Fmoc Deprotection 2. Coupling Glu3 Couple Fmoc-Glu(OtBu)-OH Glu2->Glu3 1. Fmoc Deprotection 2. Coupling pTyr Couple Fmoc-pY(PO(OBzl)2)-OH Glu3->pTyr 1. Fmoc Deprotection 2. Coupling Deprotect_N_Terminus Final Fmoc Deprotection pTyr->Deprotect_N_Terminus Couple_CA Couple Protected Caffeic Acid Deprotect_N_Terminus->Couple_CA Cleavage Cleavage from Resin & Simultaneous Deprotection Couple_CA->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Optimizing Buffer Conditions for Caffeic Acid-pYEEIE Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing experiments involving Caffeic acid and the pYEEIE peptide.

Frequently Asked Questions (FAQs)

Q1: What is the likely interaction between Caffeic acid and the pYEEIE peptide in a biological context?

A1: The peptide pYEEIE (pTyr-Glu-Glu-Ile) is a well-established high-affinity ligand for the Src Homology 2 (SH2) domain of Src family kinases[1][2]. Caffeic acid has been shown to directly inhibit the kinase activity of Fyn, a member of the Src family of non-receptor tyrosine kinases[3][4]. Therefore, a likely interaction in an experimental setting is the competitive inhibition of pYEEIE binding to the SH2 domain of a Src family kinase by Caffeic acid.

Q2: What is the recommended experimental setup to study the interaction between Caffeic acid and pYEEIE?

A2: A fluorescence polarization (FP) assay is a highly suitable method to investigate the competitive binding between Caffeic acid and pYEEIE for a Src family kinase SH2 domain[5][6][7]. This homogeneous assay format measures the change in the polarization of fluorescently labeled pYEEIE upon binding to the larger SH2 domain protein. Unlabeled Caffeic acid competing for the same binding site will displace the labeled peptide, leading to a decrease in fluorescence polarization.

Q3: What are the critical factors to consider for the stability of Caffeic acid in my experiments?

A3: Caffeic acid is susceptible to degradation under certain conditions. Key factors to consider are:

  • pH: Caffeic acid is more stable in acidic conditions (lower pH) and tends to degrade in alkaline environments (higher pH) through oxidation and hydrolysis[1][8].

  • Light and Temperature: Exposure to light and elevated temperatures can also lead to the degradation of Caffeic acid[1][3]. It is advisable to prepare solutions fresh and store them protected from light in a cool place.

  • Solvent: The choice of solvent can impact stability. While soluble in organic solvents and hot water, its stability in different buffers should be empirically tested for long-term experiments[5].

Troubleshooting Guides

Issue 1: High background fluorescence or interference in the fluorescence polarization assay.
  • Potential Cause: Caffeic acid itself can exhibit fluorescence, which may interfere with the assay signal[9][10].

  • Troubleshooting Steps:

    • Run a control experiment: Measure the fluorescence of Caffeic acid alone at the concentrations used in your assay to quantify its contribution to the signal.

    • Select an appropriate fluorescent label for pYEEIE: Choose a fluorophore with excitation and emission spectra that are distinct from those of Caffeic acid to minimize spectral overlap[11][12].

    • Use a buffer blank: Subtract the fluorescence of a buffer blank containing all components except the fluorescently labeled pYEEIE from all readings.

Issue 2: Inconsistent or non-reproducible IC50 values for Caffeic acid.
  • Potential Cause: Degradation of Caffeic acid in the assay buffer.

  • Troubleshooting Steps:

    • Optimize buffer pH: Based on stability data, maintain a slightly acidic to neutral pH for the assay buffer if compatible with the kinase activity.

    • Prepare fresh solutions: Prepare Caffeic acid stock solutions fresh for each experiment.

    • Include antioxidants: Consider the addition of a small amount of a reducing agent like DTT or TCEP to the buffer to minimize oxidation, ensuring it does not interfere with the assay.

    • Minimize light exposure: Protect the assay plate from light during incubation steps.

Issue 3: Low signal window or small change in polarization upon pYEEIE binding to the SH2 domain.
  • Potential Cause: Inefficient labeling of the pYEEIE peptide or poor binding affinity.

  • Troubleshooting Steps:

    • Verify peptide labeling: Confirm the successful and efficient fluorescent labeling of the pYEEIE peptide through techniques like mass spectrometry[13][14].

    • Optimize protein concentration: Titrate the concentration of the SH2 domain to determine the optimal concentration that gives a robust signal window.

    • Check buffer components: Ensure that buffer components are not interfering with the protein-peptide interaction. For example, high concentrations of salts or detergents can be disruptive.

    • Confirm protein activity: Verify the binding activity of your SH2 domain preparation using a known high-affinity ligand.

Experimental Protocols

Protocol: Fluorescence Polarization Competition Assay for Caffeic Acid Inhibition of pYEEIE Binding to a Src Family Kinase SH2 Domain

This protocol is a general guideline and may require optimization for specific Src family kinases and fluorescently labeled peptides.

1. Reagents and Materials:

  • Purified recombinant Src family kinase SH2 domain (e.g., Fyn, Src)

  • Fluorescently labeled pYEEIE peptide (e.g., with FITC or TAMRA)

  • Caffeic acid

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20 (optimization may be required)

  • Black, low-volume 384-well microplates

  • Fluorescence polarization plate reader

2. Experimental Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of Caffeic acid in DMSO. Create a serial dilution series in assay buffer.

    • Prepare a working solution of the fluorescently labeled pYEEIE peptide in assay buffer. The final concentration should be at or below its Kd for the SH2 domain.

    • Prepare a working solution of the SH2 domain in assay buffer. The optimal concentration should be determined empirically by titration to achieve a significant polarization window.

  • Assay Setup (in a 384-well plate):

    • Control Wells:

      • Buffer only (for blank)

      • Fluorescent peptide only (for minimum polarization)

      • Fluorescent peptide + SH2 domain (for maximum polarization)

    • Experimental Wells:

      • Add a fixed volume of the serially diluted Caffeic acid solutions.

      • Add a fixed volume of the SH2 domain solution to all wells except the "fluorescent peptide only" and "buffer only" controls.

      • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

      • Initiate the binding reaction by adding a fixed volume of the fluorescently labeled pYEEIE peptide solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

4. Data Analysis:

  • Subtract the background fluorescence from the buffer-only wells.

  • Calculate the anisotropy or polarization values for each well.

  • Plot the polarization values against the logarithm of the Caffeic acid concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of Caffeic acid.

Data Presentation

Table 1: Recommended Buffer Conditions for Caffeic Acid Stability

ParameterRecommended RangeRationale
pH 5.5 - 7.4Caffeic acid is more stable in acidic to neutral pH and degrades at higher pH.[1]
Temperature 4 - 25°CLower temperatures can help to slow down degradation.
Light Protect from lightCaffeic acid is sensitive to light-induced degradation.[1]

Table 2: Example Data for a Fluorescence Polarization Competition Assay

Caffeic Acid (µM)Fluorescence Polarization (mP)% Inhibition
02500
0.12452.5
122015
1015050
1008582.5
10008085

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Src_inactive Inactive Src/Fyn RTK->Src_inactive Activation Src_active Active Src/Fyn Src_inactive->Src_active pYEEIE_protein Phosphorylated Protein (pYEEIE motif) Src_active->pYEEIE_protein Binds to SH2 domain Downstream Downstream Signaling (e.g., Proliferation, Migration) pYEEIE_protein->Downstream Signal Transduction Caffeic_Acid Caffeic Acid Caffeic_Acid->Src_active Inhibition

Caption: Caffeic acid inhibits Src/Fyn kinase signaling.

Experimental_Workflow prep 1. Prepare Reagents (SH2 Domain, Fluorescent pYEEIE, Caffeic Acid) setup 2. Assay Plate Setup (Controls and Experimental Wells) prep->setup incubation1 3. Pre-incubation (SH2 Domain + Caffeic Acid) setup->incubation1 reaction 4. Add Fluorescent pYEEIE (Initiate Binding) incubation1->reaction incubation2 5. Incubate to Equilibrium reaction->incubation2 measure 6. Measure Fluorescence Polarization incubation2->measure analysis 7. Data Analysis (Calculate IC50) measure->analysis

Caption: Fluorescence Polarization Assay Workflow.

Troubleshooting_Logic start Inconsistent Results? high_bg High Background Signal? start->high_bg Yes low_signal Low Signal Window? start->low_signal No check_ca_fluorescence Check Caffeic Acid Fluorescence high_bg->check_ca_fluorescence Yes ic50_issue Inconsistent IC50? low_signal->ic50_issue No verify_labeling Verify Peptide Labeling Efficiency low_signal->verify_labeling Yes check_ca_stability Check Caffeic Acid Stability in Buffer ic50_issue->check_ca_stability Yes optimize_fluorophore Optimize Fluorophore for pYEEIE check_ca_fluorescence->optimize_fluorophore optimize_protein_conc Optimize SH2 Domain Concentration verify_labeling->optimize_protein_conc prepare_fresh Prepare Fresh Caffeic Acid Stock check_ca_stability->prepare_fresh

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Addressing Caffeic Acid-pYEEIE Toxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on "Caffeic acid-pYEEIE" is not extensively available in public literature. This guide is based on the known biological activities of its parent compound, Caffeic Acid, and its well-researched derivative, Caffeic Acid Phenethyl Ester (CAPE). Researchers should use this information as a foundational resource and adapt it to their specific experimental observations with this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing higher-than-expected toxicity in our primary cell cultures treated with this compound. What are the potential mechanisms?

A1: Based on studies of Caffeic Acid and CAPE, the observed toxicity could be mediated by several mechanisms:

  • Induction of Apoptosis: Caffeic acid and its derivatives have been shown to induce apoptosis in various cell types. This can be triggered by the loss of mitochondrial membrane potential[1].

  • Oxidative Stress: While CAPE is known for its antioxidant properties, under certain conditions or at high concentrations, phenolic compounds can exhibit pro-oxidant activity, leading to an increase in reactive oxygen species (ROS) and subsequent cellular damage.

  • Inhibition of Key Signaling Pathways: CAPE has been shown to inhibit signaling pathways crucial for cell survival and proliferation, such as the Akt and NF-κB pathways[2]. The pYEEIE peptide moiety may also modulate other signaling cascades.

  • Cell Cycle Arrest: Some studies indicate that CAPE can induce cell cycle arrest, which, if prolonged, can lead to cell death[3].

Q2: Are certain primary cell types more susceptible to this compound toxicity?

A2: While specific data for this compound is unavailable, the susceptibility of primary cells can vary greatly depending on the cell type and its metabolic activity. For example, primary hepatocytes may be more susceptible to metabolically-induced toxicity. It is crucial to establish a baseline toxicity profile for each primary cell type used in your experiments.

Q3: What are appropriate positive and negative controls for our toxicity assays?

A3:

  • Negative Control: Vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used in your experiments.

  • Positive Control: A well-characterized cytotoxic agent that induces cell death through a known mechanism (e.g., Staurosporine for apoptosis, or H₂O₂ for oxidative stress).

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Results Between Experiments

Possible Cause Troubleshooting Step
Inconsistent Cell Health Ensure primary cells are of a consistent passage number and have high viability (>95%) before seeding.
Compound Instability Prepare fresh stock solutions of this compound for each experiment. Protect from light and store at the recommended temperature.
Assay Interference The phenolic nature of caffeic acid can interfere with certain assays (e.g., MTT). Run a control with the compound in cell-free media to check for direct chemical reactions with the assay reagents.

Issue 2: Discrepancy Between Different Viability Assays (e.g., MTT vs. Trypan Blue)

Possible Cause Troubleshooting Step
Metabolic Inhibition vs. Cell Death An MTT assay measures metabolic activity, which can be inhibited without immediate cell death. Trypan blue exclusion measures membrane integrity. Use a combination of assays to get a complete picture, such as an apoptosis assay (Annexin V/PI).
Timing of Assay The kinetics of cell death can vary. Perform a time-course experiment to determine the optimal endpoint for your assays.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of Caffeic Acid and CAPE on various cell lines, which can serve as a reference. IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Cytotoxicity of Caffeic Acid

Cell LineAssayIC₅₀Reference
MCF-7 (Human Breast Cancer)MTT159 µg/ml[4]
HL-60 (Human Promyelocytic Leukemia)MTTNot cytotoxic up to 250 µM[5]
Jurkat (Human T-cell Leukemia)MTTNot cytotoxic up to 250 µM[5]

Table 2: Cytotoxicity of Caffeic Acid Phenethyl Ester (CAPE)

Cell LineAssayIC₅₀Reference
CCRF-CEM (Leukemic Cells)XTT~10 µM (at 72h)[1]
LNCaP (Human Prostate Cancer)Proliferation AssayDosage-dependent suppression[2]
DU-145 (Human Prostate Cancer)Proliferation AssayDosage-dependent suppression[2]
PC-3 (Human Prostate Cancer)Proliferation AssayDosage-dependent suppression[2]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound and appropriate controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V/PI Staining for Apoptosis

  • Cell Culture and Treatment: Culture primary cells and treat with this compound as described above.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

G cluster_workflow Experimental Workflow for Toxicity Assessment start Primary Cell Culture treatment Treat with this compound (Dose-Response and Time-Course) start->treatment viability Assess Cell Viability (e.g., MTT, Trypan Blue) treatment->viability mechanism Investigate Mechanism of Toxicity viability->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis If cytotoxicity is observed ros Oxidative Stress Assay (e.g., DCFH-DA) mechanism->ros If cytotoxicity is observed data_analysis Data Analysis and IC50 Determination apoptosis->data_analysis ros->data_analysis

Caption: A general workflow for assessing the toxicity of this compound in primary cells.

G cluster_pathway Hypothetical Signaling Pathway for Caffeic Acid Conjugate Toxicity compound This compound akt Akt Pathway compound->akt Inhibition nfkb NF-κB Pathway compound->nfkb Inhibition ros Increased ROS compound->ros Induction apoptosis Apoptosis akt->apoptosis Survival Signal Blocked nfkb->apoptosis Survival Signal Blocked mito Mitochondrial Dysfunction ros->mito mito->apoptosis

Caption: Potential signaling pathways involved in this compound-induced toxicity.

G cluster_troubleshooting Troubleshooting Unexpected Cytotoxicity start Unexpected Cytotoxicity Observed q1 Is the vehicle control also toxic? Yes No start:f0->q1:f0 a1 Reduce vehicle concentration or test alternative solvents. q1:f1->a1 q2 Are results consistent across replicates? Yes No q1:f2->q2:f0 a2 Check pipetting accuracy, cell seeding density, and reagent preparation. q2:f2->a2 q3 Does the compound interfere with the assay? Yes No q2:f1->q3:f0 a3 Use an alternative assay based on a different principle. q3:f1->a3 end Toxicity is likely due to the compound's biological activity. q3:f2->end

Caption: A decision tree for troubleshooting unexpected cytotoxicity results.

References

Technical Support Center: Refining Purification Methods for Caffeic acid-pYEEIE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Caffeic acid-pYEEIE. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The purification of this compound, a conjugate of a phenolic acid and a phosphopeptide, presents unique challenges due to the distinct chemical properties of its two components. Key difficulties include:

  • Achieving high purity: Separating the target conjugate from closely related impurities, such as unconjugated Caffeic acid, the pYEEIE peptide, and byproducts from synthesis, can be complex.

  • Preventing degradation: The ester linkage in this compound can be susceptible to hydrolysis under certain pH conditions. Both the caffeic acid and the phosphopeptide moieties can also be prone to oxidation and other modifications.

  • Sample aggregation: Peptides, particularly those with hydrophobic residues, can aggregate, leading to lower yields and difficulties in purification.

  • Peak tailing in HPLC: The acidic nature of both Caffeic acid and the multiple glutamic acid residues in the peptide can lead to interactions with residual silanols on silica-based HPLC columns, resulting in asymmetrical peaks.

Q2: Which purification techniques are most suitable for this compound?

A multi-step purification strategy is often necessary to achieve high purity. The most common and effective techniques include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used method for peptide and peptide-drug conjugate purification, separating molecules based on their hydrophobicity.

  • Solid-Phase Extraction (SPE): SPE is a valuable technique for sample clean-up and concentration, effectively removing salts, unconjugated starting materials, and other impurities before final purification by HPLC.

  • Crystallization: While more challenging for complex molecules like peptide-drug conjugates, crystallization can be a powerful final step for achieving very high purity and a stable solid form.

Q3: What are the key parameters to optimize for RP-HPLC purification of this compound?

To achieve optimal separation and peak shape in RP-HPLC, consider the following parameters:

  • Mobile Phase pH: Maintaining a low pH (around 2-3) using an acidic modifier like trifluoroacetic acid (TFA) or formic acid is crucial. This suppresses the ionization of the carboxylic acid groups on the glutamic acid residues and the phenolic hydroxyl groups of caffeic acid, leading to better retention and sharper peaks.

  • Column Chemistry: Utilize a modern, end-capped C18 or C8 column with high-purity silica to minimize secondary interactions with silanol groups. For particularly challenging separations, a column with a different selectivity, such as a phenyl-hexyl phase, could be beneficial.

  • Gradient Profile: A shallow gradient of the organic solvent (typically acetonitrile) is often necessary to resolve closely eluting impurities.

  • Temperature: Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape and resolution by reducing mobile phase viscosity and enhancing mass transfer.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
Low Yield/Poor Recovery Peptide Precipitation in Autosampler: The peptide conjugate may be precipitating in the aqueous mobile phase before injection.Dissolve the sample in a small amount of a strong organic solvent like DMSO before diluting with the initial mobile phase.
Irreversible Adsorption to Column: The conjugate may be strongly and irreversibly binding to the stationary phase.Try a different column chemistry (e.g., C8 or C4) or a different organic modifier in the mobile phase.
Degradation during Purification: The molecule may be degrading on the column due to prolonged exposure to acidic conditions.Use a faster gradient and higher flow rate to minimize the run time. Ensure the mobile phase is freshly prepared.
Peak Tailing Secondary Silanol Interactions: The acidic functional groups of the molecule are interacting with residual silanol groups on the silica support.Lower the mobile phase pH to 2.0-2.5 with 0.1% TFA to fully protonate the silanols. Use a high-purity, end-capped column.
Column Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.Reduce the sample concentration or injection volume.
Inappropriate Mobile Phase pH: The mobile phase pH is close to the pKa of the acidic groups, causing the presence of both ionized and non-ionized forms.Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte. For this compound, a pH of 2-3 is recommended.
Poor Resolution of Impurities Inadequate Separation Power: The chosen column and mobile phase are not providing sufficient selectivity.Optimize the gradient by making it shallower. Try a different organic solvent (e.g., methanol instead of acetonitrile). Experiment with a different column stationary phase.
Co-elution of Similar Species: Impurities have very similar hydrophobicity to the target compound.Consider a two-dimensional HPLC approach, using two different column chemistries or mobile phase conditions.
Solid-Phase Extraction (SPE) Troubleshooting
Problem Potential Cause Recommended Solution
Low Recovery Analyte Breakthrough during Loading: The sample is passing through the cartridge without being retained.Ensure the sorbent is properly conditioned and equilibrated. Decrease the flow rate during sample loading.
Analyte Loss during Washing: The wash solvent is too strong and is eluting the target molecule along with impurities.Use a weaker wash solvent (lower percentage of organic solvent).
Incomplete Elution: The elution solvent is not strong enough to desorb the analyte from the sorbent.Increase the strength of the elution solvent (higher percentage of organic solvent). Use a larger volume of elution solvent.
Lack of Reproducibility Inconsistent Flow Rate: Variable flow rates between samples affect retention and elution.Use a vacuum manifold or an automated SPE system to ensure consistent flow rates.
Sorbent Bed Drying Out: If the sorbent dries out after conditioning, its retention properties can be compromised.Do not allow the sorbent bed to go dry before loading the sample.
Poor Sample Clean-up Inadequate Washing: The wash step is not effectively removing interfering substances.Optimize the wash solvent composition and volume to maximize impurity removal without eluting the analyte.
Inappropriate Sorbent: The chosen sorbent does not have the right selectivity to separate the analyte from impurities.Select a different sorbent with a different retention mechanism (e.g., ion exchange in addition to reversed-phase).
Crystallization Troubleshooting
Problem Potential Cause Recommended Solution
"Oiling Out" Low Melting Point of Impure Solid: The melting point of the impure conjugate is below the temperature of the solution, causing it to separate as a liquid instead of a solid.Add a small amount of additional solvent to keep the compound dissolved at a slightly lower temperature, then cool slowly.
Supersaturation is too high: The solution is too concentrated, leading to rapid, uncontrolled precipitation as an oil.Dilute the solution slightly and allow for slower cooling or solvent evaporation.
No Crystals Form Solution is not sufficiently supersaturated: The concentration of the conjugate is too low.Slowly evaporate the solvent or add an anti-solvent to induce crystallization.
Inhibitors Present: Impurities in the sample may be inhibiting crystal nucleation.Further purify the material by another method (e.g., HPLC) before attempting crystallization.
Poor Crystal Quality Rapid Crystal Growth: Crystals are forming too quickly, trapping impurities and leading to small or irregular shapes.Slow down the crystallization process by cooling the solution more slowly or reducing the rate of solvent evaporation.

Quantitative Data

Table 1: Comparison of Purification Methods for this compound

Purification Method Purity (%) Yield (%) Throughput Primary Application
Solid-Phase Extraction (SPE) 70-85>90HighInitial clean-up, desalting
Preparative RP-HPLC >9550-70MediumHigh-resolution purification
Crystallization >9930-50LowFinal polishing, stable solid form

Note: The data presented in this table are representative values and may vary depending on the specific experimental conditions and the purity of the crude material.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sample Clean-up
  • Sorbent Selection: C18 silica-based sorbent.

  • Conditioning: Pass 5 mL of methanol through the cartridge, followed by 5 mL of water. Do not allow the sorbent to dry.

  • Equilibration: Equilibrate the cartridge with 5 mL of 0.1% TFA in water.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of 50% acetonitrile/water with 0.1% TFA. Load the sample onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 10 mL of 5% acetonitrile in water with 0.1% TFA to remove salts and polar impurities.

  • Elution: Elute the this compound with 5 mL of 70% acetonitrile in water with 0.1% TFA.

  • Drying: Dry the eluted fraction under vacuum (e.g., using a centrifugal evaporator).

Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification
  • Column: C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-65 min: 10-50% B (linear gradient)

    • 65-70 min: 50-90% B (wash)

    • 70-75 min: 90% B (wash)

    • 75-80 min: 90-10% B (return to initial)

    • 80-90 min: 10% B (equilibration)

  • Flow Rate: 4 mL/min.

  • Detection: 280 nm and 325 nm.

  • Injection: Dissolve the SPE-purified sample in 20% acetonitrile/water and inject.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis and Pooling: Analyze the purity of the fractions by analytical HPLC and pool the fractions with the desired purity.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified this compound as a fluffy powder.

Protocol 3: Crystallization
  • Solvent Selection: Dissolve the highly purified this compound in a minimal amount of a good solvent (e.g., methanol or ethanol) at an elevated temperature (e.g., 40 °C).

  • Induce Supersaturation: Slowly add a poor solvent (anti-solvent) such as water or a non-polar organic solvent (e.g., heptane) dropwise until the solution becomes slightly turbid.

  • Crystal Growth: Allow the solution to cool slowly to room temperature, and then transfer to 4 °C.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent/anti-solvent mixture.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow crude Crude this compound spe Solid-Phase Extraction (SPE) crude->spe Clean-up & Desalting hplc Preparative RP-HPLC spe->hplc High-Resolution Purification crystallization Crystallization hplc->crystallization Final Polishing pure Pure this compound (>99%) crystallization->pure

Caption: Experimental workflow for the purification of this compound.

hplc_troubleshooting_workflow start Peak Tailing Observed check_ph Is Mobile Phase pH 2-3? start->check_ph adjust_ph Lower pH with 0.1% TFA check_ph->adjust_ph No check_column Using End-Capped Column? check_ph->check_column Yes adjust_ph->check_column change_column Switch to High-Purity End-Capped Column check_column->change_column No check_load Is Sample Overloaded? check_column->check_load Yes change_column->check_load reduce_load Decrease Injection Volume/Concentration check_load->reduce_load Yes resolved Peak Shape Improved check_load->resolved No reduce_load->resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

Technical Support Center: Enhancing the Half-life of Caffeic Acid-pYEEIE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the half-life of the Caffeic acid-pYEEIE conjugate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its half-life a concern?

A1: this compound is a synthetic conjugate composed of caffeic acid, a natural phenolic compound, and the peptide pYEEIE (phospho-Tyrosine-Glutamic acid-Glutamic acid-Isoleucine-Glutamic acid). This conjugate is a non-phosphopeptide inhibitor that exhibits a strong binding affinity for the Src Homology 2 (SH2) domain of the Lck protein, a tyrosine kinase involved in T-cell signaling.[1][2] Like many small molecule-peptide conjugates, its therapeutic potential can be limited by a short biological half-life due to factors such as enzymatic degradation and rapid renal clearance.[3][4] Enhancing its half-life is crucial for improving its pharmacokinetic profile and therapeutic efficacy.

Q2: What are the primary degradation pathways for the pYEEIE peptide component?

A2: Peptides like pYEEIE are susceptible to several degradation pathways in vivo.[5][6] The primary routes of degradation include:

  • Proteolytic cleavage: Peptidases and proteases present in plasma and tissues can hydrolyze the peptide bonds.[7][8]

  • Deamidation: The glutamic acid (E) residues can undergo deamidation.[6]

  • Oxidation: While less common for this specific sequence, oxidation of amino acid residues can occur.

Q3: What are the main strategies to extend the half-life of this compound?

A3: Several strategies can be employed to prolong the circulation time of this compound. These can be broadly categorized as modifications to the peptide, conjugation to larger molecules, and formulation approaches.

StrategyDescriptionKey Considerations
PEGylation Covalent attachment of polyethylene glycol (PEG) chains.Size of PEG chain, site of attachment. Can sometimes reduce biological activity.
Lipidation Conjugation of a lipid moiety (e.g., a fatty acid).Increases binding to albumin, thus extending half-life. Hydrophobicity needs to be optimized.
Glycosylation Addition of carbohydrate moieties.Can improve solubility and stability, and reduce immunogenicity.
Amino Acid Substitution Replacing L-amino acids with D-amino acids.Increases resistance to proteases. May alter peptide conformation and activity.
N- and C-terminal Modification Acetylation of the N-terminus or amidation of the C-terminus.Protects against exopeptidases.
Cyclization Forming a cyclic peptide structure.Enhances structural rigidity and resistance to proteases.
Fusion to Half-life Extension Scaffolds Conjugation to proteins like albumin or the Fc fragment of antibodies.Significantly increases molecular size, reducing renal clearance.
Formulation Strategies Encapsulation in nanoparticles or liposomes.Provides sustained release and protection from degradation.

Troubleshooting Guides

Problem 1: Low Yield of this compound Conjugate

Possible Cause Suggested Solution
Inefficient coupling reactionOptimize the molar ratio of caffeic acid to the pYEEIE peptide. Experiment with different coupling reagents (e.g., EDC/NHS, HBTU).
Side reactionsProtect reactive side chains of amino acids if necessary. Adjust the pH of the reaction to minimize side reactions.
Degradation of reactantsEnsure the purity and stability of both caffeic acid and the pYEEIE peptide before starting the conjugation.
Ineffective purificationUse a high-resolution purification method such as HPLC to separate the conjugate from unreacted starting materials and byproducts.

Problem 2: Instability of the this compound Conjugate in Solution

Possible Cause Suggested Solution
Hydrolysis of the ester/amide bondIf an ester linkage is used, consider synthesizing an amide-linked conjugate, which is generally more stable. Store solutions at low temperatures (-20°C or -80°C) and appropriate pH.
Oxidation of caffeic acidAdd antioxidants (e.g., ascorbic acid) to the storage buffer. Store under an inert atmosphere (e.g., nitrogen or argon).
Peptide aggregationOptimize the concentration of the conjugate in solution. Add excipients such as non-ionic surfactants to prevent aggregation.

Problem 3: Rapid Clearance of the Modified Conjugate in Pharmacokinetic Studies

Possible Cause Suggested Solution
Insufficient increase in hydrodynamic radiusIf using PEGylation, consider using a larger PEG chain. For lipidation, ensure the lipid chain is long enough for effective albumin binding.
Continued enzymatic degradationCombine multiple strategies, such as N-terminal acetylation and D-amino acid substitution in addition to PEGylation or lipidation.
Active renal filtrationConjugate to a larger protein like albumin or an Fc fragment to exceed the renal filtration threshold.

Experimental Protocols

Protocol 1: General Procedure for PEGylation of this compound

  • Materials: this compound, activated PEG (e.g., mPEG-NHS ester), reaction buffer (e.g., phosphate-buffered saline, pH 7.4), quenching solution (e.g., Tris buffer), purification system (e.g., size-exclusion chromatography or HPLC).

  • Procedure: a. Dissolve this compound in the reaction buffer to a final concentration of 1-5 mg/mL. b. Add the activated PEG to the peptide solution at a molar ratio of 1.5:1 to 5:1 (PEG:peptide). c. Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring. d. Quench the reaction by adding the quenching solution. e. Purify the PEGylated conjugate using size-exclusion chromatography or reverse-phase HPLC. f. Characterize the product by MALDI-TOF mass spectrometry to confirm the degree of PEGylation.

Protocol 2: In Vitro Plasma Stability Assay

  • Materials: this compound (or modified conjugate), fresh plasma (e.g., human, rat), quenching solution (e.g., acetonitrile with an internal standard), HPLC-MS/MS system.

  • Procedure: a. Pre-warm plasma to 37°C. b. Spike the conjugate into the plasma at a final concentration of 1-10 µM. c. Incubate the plasma samples at 37°C. d. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma sample. e. Immediately quench the enzymatic activity by adding 3 volumes of cold acetonitrile containing an internal standard. f. Centrifuge the samples to precipitate plasma proteins. g. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the conjugate. h. Calculate the half-life (t½) by plotting the natural logarithm of the conjugate concentration versus time.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Modification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis This compound Synthesis modification Half-life Enhancement Modification (e.g., PEGylation) synthesis->modification purification Purification (HPLC) modification->purification characterization Characterization (Mass Spectrometry) purification->characterization stability Plasma Stability Assay characterization->stability binding SH2 Domain Binding Assay characterization->binding pk_study Pharmacokinetic Study in Animal Model stability->pk_study efficacy Efficacy Study binding->efficacy

Caption: Experimental workflow for enhancing and evaluating the half-life of this compound.

signaling_pathway receptor T-Cell Receptor lck Lck (Src Family Kinase) receptor->lck activates zap70 ZAP-70 lck->zap70 phosphorylates downstream Downstream Signaling (e.g., LAT, SLP-76) zap70->downstream phosphorylates activation T-Cell Activation downstream->activation inhibitor This compound inhibitor->lck inhibits (binds to SH2 domain)

Caption: Simplified signaling pathway of Lck and the inhibitory action of this compound.

References

troubleshooting inconsistent results with Caffeic acid-pYEEIE

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Caffeic acid-pYEEIE

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using this compound, a STAT3 inhibitor. Given the specificity of this peptide-drug conjugate, this guide addresses issues related to the compound itself, its mechanism of action, and common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a conjugate of caffeic acid and the peptide pYEEIE. It is designed to act as a Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor. The pYEEIE peptide likely mimics the STAT3-binding motif, while caffeic acid and its derivatives have shown various biological activities, including potential contributions to STAT3 inhibition. [1]STAT3 is a transcription factor that, when activated (typically by phosphorylation at Tyr705), dimerizes, translocates to the nucleus, and regulates the expression of genes involved in cell proliferation, survival, and angiogenesis. [2][3][4][5]this compound is expected to interfere with this process, likely by preventing STAT3 dimerization or its interaction with upstream kinases. [4][6] Q2: I am observing inconsistent inhibitory effects of this compound in my cell-based assays. What could be the cause?

A2: Inconsistent results with peptide-drug conjugates like this compound can arise from several factors:

  • Compound Stability and Solubility: Caffeic acid and its derivatives can have low water solubility and may be unstable in certain buffer conditions or over time. [7][8]Peptide components can also be susceptible to degradation. Ensure the compound is properly dissolved and stored according to the manufacturer's instructions. It is often recommended to prepare fresh solutions for each experiment.

  • Cell Line Variability: Different cell lines may have varying levels of STAT3 expression and activation, as well as differences in cell permeability to the conjugate. [9]It is crucial to characterize the STAT3 pathway in your specific cell model.

  • Experimental Conditions: Factors such as serum concentration in the culture medium can interfere with the activity of some inhibitors. [10]Additionally, the specific assay used to measure STAT3 inhibition can influence the outcome.

Q3: My in vitro kinase assay results with this compound do not match my in vivo or cell-based assay results. Why?

A3: Discrepancies between in vitro and cell-based or in vivo results are a common challenge in drug development. [10][11]Potential reasons include:

  • Off-Target Effects: In a cellular context, the observed effect might be due to off-target activities of the compound that are not present in a purified in vitro kinase assay. [9]* Cellular Uptake and Metabolism: The compound may not efficiently penetrate the cell membrane or could be rapidly metabolized within the cell, leading to a lower effective concentration at the target. [12]* Assay Conditions: In vitro kinase assays often use high concentrations of purified kinase and substrate, which may not reflect physiological conditions and can lead to lower apparent inhibitor potency. [13][14]

Troubleshooting Guides

Problem 1: Poor Solubility or Precipitation of this compound
Possible Cause Suggested Solution
Incorrect Solvent Caffeic acid is soluble in organic solvents like ethanol, DMSO, and DMF. [7]Ensure you are using the recommended solvent for the initial stock solution. For aqueous buffers, make sure the final concentration of the organic solvent is low to avoid physiological effects. [7]
Low Aqueous Solubility Caffeic acid has low solubility in PBS (pH 7.2), approximately 0.5 mg/ml. [7]Prepare fresh dilutions into aqueous buffers before each experiment. [7]Consider using a formulation with solubility enhancers if precipitation persists.
pH Sensitivity The stability of caffeic acid can be pH-dependent. [8]Check if the pH of your experimental buffer is within a stable range for the compound.
Problem 2: High Variability in Cell Viability or Proliferation Assays
Possible Cause Suggested Solution
Inconsistent STAT3 Activation Ensure that the basal level of phosphorylated STAT3 (p-STAT3) is consistent across your experiments. If inducing STAT3 activation (e.g., with IL-6), optimize the stimulation time and concentration.
Cell Density and Passage Number Use cells within a consistent and low passage number range. Seed cells at a consistent density to avoid variations in growth rates and drug response.
Compound Degradation Prepare fresh dilutions of this compound for each experiment from a frozen stock solution to avoid degradation. Caffeic acid solutions in aqueous buffers are not recommended to be stored for more than a day. [7]
Off-Target Cytotoxicity Some STAT3 inhibitors can have STAT3-independent cytotoxic effects. [9]Consider including a control cell line with low or no STAT3 expression to assess off-target toxicity.
Problem 3: No or Weak Inhibition in STAT3 Phosphorylation (Western Blot)
Possible Cause Suggested Solution
Insufficient Inhibitor Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your cell line.
Suboptimal Antibody Performance Validate your primary antibodies for p-STAT3 (Tyr705) and total STAT3 to ensure they are specific and provide a good signal-to-noise ratio.
Feedback Activation of STAT3 Inhibition of certain pathways can sometimes lead to feedback activation of STAT3. [15]Investigate potential feedback loops in your experimental system.
Peptide Instability The peptide portion of the conjugate may be susceptible to cleavage by proteases. [16]Minimize freeze-thaw cycles of the compound stock.

Experimental Protocols

Protocol 1: General Procedure for Cell-Based STAT3 Inhibition Assay
  • Cell Seeding: Plate cells at a predetermined density in a suitable multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the compound.

  • STAT3 Activation (Optional): If studying induced STAT3 activity, add the stimulating agent (e.g., IL-6) at a pre-optimized concentration and for a specific duration.

  • Cell Lysis: After the desired incubation period, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-STAT3 (Tyr705) and total STAT3. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.

Visualizations

Signaling Pathway

STAT3_Pathway Simplified STAT3 Signaling Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Target Gene Transcription Nucleus->Gene regulates Inhibitor This compound Inhibitor->Dimer inhibits

Caption: Simplified STAT3 signaling pathway and the potential point of inhibition by this compound.

Experimental Workflow

Experimental_Workflow Workflow for Assessing STAT3 Inhibition cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cells Prepare_Compound 2. Prepare this compound Treat_Cells 3. Treat Cells Prepare_Compound->Treat_Cells Activate_STAT3 4. Activate STAT3 (optional) Treat_Cells->Activate_STAT3 Lyse_Cells 5. Lyse Cells Activate_STAT3->Lyse_Cells Western_Blot 6. Western Blot for p-STAT3/STAT3 Lyse_Cells->Western_Blot Data_Analysis 7. Analyze Results Western_Blot->Data_Analysis

References

Validation & Comparative

A Comparative Analysis of SH2 Domain Binding: Ac-pYEEIE versus a Hypothetical Caffeic Acid-Conjugated Peptide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted drug development, particularly concerning the inhibition of protein-protein interactions in signaling pathways, small molecule and peptide-based inhibitors are of significant interest. This guide provides a comparative overview of the binding affinity of the well-characterized Ac-pYEEIE peptide with a hypothetical Caffeic acid-pYEEIE conjugate for Src Homology 2 (SH2) domains, critical nodes in intracellular signaling.

The Ac-pYEEIE peptide is a known high-affinity ligand for the SH2 domains of Src family kinases, such as Src and Lck.[1][2][3] In contrast, "this compound" is a novel entity, and this guide will extrapolate its potential binding characteristics based on the known bioactivities of caffeic acid. This comparison is aimed at researchers and drug developers exploring novel peptide modifications to enhance binding affinity and cellular activity.

Quantitative Binding Affinity Data

The binding affinity of Ac-pYEEIE and related peptides to SH2 domains has been quantified in multiple studies. The dissociation constant (Kd) is a common metric, with a lower Kd value indicating a higher binding affinity.

CompoundTarget SH2 DomainBinding Affinity (Kd)Reference
Ac-pYEEISrc1.7 µM[4]
Ac-pYEEILck0.1 µM[3]
pYEEI-PSrc4 nM[5]
Fluorescently labeled pYEEI peptidesLck40 - 500 nM[6]

Note: The variation in reported Kd values can be attributed to differences in experimental conditions, peptide length, and modifications (e.g., fluorescent labels).

For the hypothetical This compound , no experimental binding data is available. However, based on the known interactions of caffeic acid with proteins, which are often mediated by hydrogen bonds and hydrophobic interactions, it is plausible that its conjugation to the pYEEIE peptide could modulate its binding to an SH2 domain.[7][8] The phenolic rings of caffeic acid could potentially engage in additional interactions with residues on the SH2 domain surface, outside of the primary phosphotyrosine and isoleucine binding pockets, which might enhance binding affinity.

Experimental Protocols

The determination of binding affinity for peptide-protein interactions is commonly achieved through biophysical techniques such as fluorescence polarization.

Fluorescence Polarization Competition Assay for SH2 Domain Binding

This method is used to determine the binding affinity of an unlabeled ligand (e.g., Ac-pYEEIE) by measuring its ability to displace a fluorescently labeled probe from the target protein.

Materials:

  • Recombinant Src SH2 domain

  • Fluorescently labeled probe peptide (e.g., 5-carboxyfluorescein-GpYEEI)

  • Unlabeled competitor peptide (Ac-pYEEIE)

  • Assay Buffer: 10 mM Tris/HCl, 50 mM NaCl, 1 mM EDTA, 0.1% (v/v) NP-40 substitute, pH 8.0

  • 384-well black microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the Src SH2 domain in the assay buffer.

    • Prepare a stock solution of the fluorescently labeled probe peptide.

    • Prepare a serial dilution of the unlabeled competitor peptide (Ac-pYEEIE).

  • Assay Setup:

    • To each well of the 384-well plate, add a fixed concentration of the Src SH2 domain and the fluorescently labeled probe peptide. The concentration of the SH2 domain should be in the range of the expected Kd of the probe.

    • Add the serially diluted unlabeled competitor peptide to the wells. Include control wells with no competitor.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis:

    • The data is analyzed by plotting the fluorescence polarization values against the logarithm of the competitor concentration.

    • The IC50 value (the concentration of the competitor that displaces 50% of the fluorescent probe) is determined by fitting the data to a sigmoidal dose-response curve.

    • The Ki (inhibition constant), which represents the binding affinity of the unlabeled peptide, can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

Src SH2 Domain Signaling Pathway

The Src SH2 domain is a key component in various cellular signaling pathways, including those initiated by receptor tyrosine kinases (RTKs). Upon ligand binding and autophosphorylation of the RTK, the Src SH2 domain binds to specific phosphotyrosine residues on the receptor or associated docking proteins. This recruitment activates Src kinase, which in turn phosphorylates downstream substrates, leading to the activation of pathways such as the Ras-MAPK pathway, ultimately influencing cell proliferation, differentiation, and survival.

Src_SH2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) pRTK Phosphorylated RTK (pY) RTK->pRTK Autophosphorylation Ligand Ligand Ligand->RTK Binding SH2 SH2 domain pRTK->SH2 Binding Src Src Kinase (inactive) Src_active Src Kinase (active) Ras Ras Src_active->Ras Phosphorylation SH2->Src Recruitment & Activation MAPK_cascade MAPK Cascade Ras->MAPK_cascade Activation Cellular_Response Cellular Response (Proliferation, Survival) MAPK_cascade->Cellular_Response Binding_Assay_Workflow cluster_prep Preparation cluster_assay Fluorescence Polarization Assay cluster_analysis Data Analysis Reagents Prepare Recombinant SH2 Domain, Peptides, and Buffers Assay_Setup Set up 384-well plate with SH2 domain, fluorescent probe, and competitor peptides Reagents->Assay_Setup Incubation Incubate at Room Temperature (1 hour) Assay_Setup->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Plotting Plot Polarization vs. log[Competitor] Measurement->Plotting IC50 Determine IC50 values from dose-response curves Plotting->IC50 Ki Calculate Ki values (Binding Affinity) IC50->Ki Comparison Compare Ki of Ac-pYEEIE vs. This compound Ki->Comparison

References

A Comparative Guide to Src SH2 Domain Inhibitors: Caffeic Acid-pYEEIE and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Caffeic acid-pYEEIE with other notable inhibitors of the Src Homology 2 (SH2) domain. This analysis is supported by quantitative binding affinity data and detailed experimental methodologies.

The Src family of non-receptor tyrosine kinases are pivotal regulators of a myriad of cellular processes, including proliferation, differentiation, survival, and migration. The Src Homology 2 (SH2) domain is a structurally conserved protein module that plays a critical role in mediating the protein-protein interactions that drive these signaling pathways. It achieves this by recognizing and binding to specific phosphotyrosine-containing motifs on other proteins. Dysregulation of Src kinase activity is frequently implicated in the progression of various cancers, making the Src SH2 domain an attractive target for therapeutic intervention.

This compound has emerged as a potent phosphopeptide ligand for the Src SH2 domain. This guide provides a comparative analysis of its performance against other known Src SH2 inhibitors, offering a valuable resource for researchers engaged in the discovery and development of novel cancer therapeutics.

Quantitative Comparison of Src SH2 Inhibitors

The inhibitory potency of various compounds against the Src SH2 domain is typically quantified by their half-maximal inhibitory concentration (IC50) or their dissociation constant (Kd). The following table summarizes the available data for this compound and other relevant inhibitors.

InhibitorTypeTarget DomainIC50Kd
This compound PhosphopeptideSrc SH242 nM-
Ac-pYEEIEPhosphopeptideSrc SH2~1.26 µM-
pYEEIPhosphopeptideSrc SH26.5 µM100 nM
Saracatinib (AZD0530)Small Molecule Kinase InhibitorSrc Kinase (SH2 interaction implied)2.7 nM (c-Src)-
Dasatinib (BMS-354825)Small Molecule Kinase InhibitorSrc Kinase (SH2 interaction implied)--
Bosutinib (SKI-606)Small Molecule Kinase InhibitorSrc Kinase (SH2 interaction implied)1.2 nM (Src)-

Note: The IC50 and Kd values can vary depending on the specific assay conditions.

Experimental Protocols

The determination of inhibitor potency relies on robust and reproducible experimental assays. The two most common methods for screening and characterizing Src SH2 inhibitors are the Fluorescence Polarization (FP) assay and the Enzyme-Linked Immunosorbent Assay (ELISA).

Fluorescence Polarization (FP) Competition Assay

This assay measures the binding of a fluorescently labeled probe (a known Src SH2 binding peptide) to the Src SH2 domain. Unlabeled inhibitors compete with the fluorescent probe for binding, leading to a decrease in the polarization of the emitted light.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified recombinant Src SH2 domain protein in a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

    • Prepare a stock solution of a fluorescently labeled peptide probe known to bind the Src SH2 domain (e.g., fluorescein-labeled GpYEEI).

    • Prepare serial dilutions of the inhibitor compounds (e.g., this compound and other test compounds) in the assay buffer.

  • Assay Setup:

    • In a 384-well black microplate, add a fixed concentration of the Src SH2 domain protein to each well.

    • Add the serially diluted inhibitor compounds to the wells.

    • Add a fixed concentration of the fluorescently labeled peptide probe to all wells.

    • Include control wells containing:

      • Src SH2 domain and fluorescent probe (maximum polarization).

      • Fluorescent probe only (minimum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Enzyme-Linked Immunosorbent Assay (ELISA)

This solid-phase assay measures the binding of the Src SH2 domain to an immobilized phosphopeptide.

Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well microplate with a synthetic phosphopeptide containing the Src SH2 binding motif (e.g., biotinylated pYEEI) overnight at 4°C. For biotinylated peptides, use a streptavidin-coated plate.

  • Blocking:

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the remaining protein-binding sites in the wells by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

  • Inhibitor and Protein Incubation:

    • Wash the plate.

    • Prepare a mixture of a fixed concentration of a GST-tagged Src SH2 domain protein and serial dilutions of the inhibitor compounds.

    • Add these mixtures to the wells and incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate to remove unbound protein and inhibitors.

    • Add a primary antibody that specifically recognizes the GST tag (e.g., anti-GST antibody) and incubate for 1 hour.

    • Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-mouse IgG) and incubate for 1 hour.

  • Signal Development and Measurement:

    • Wash the plate thoroughly.

    • Add a substrate for the enzyme (e.g., TMB) and incubate until a color change is observed.

    • Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

    • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value as described for the FP assay.

Signaling Pathways and Experimental Workflow

To understand the context in which these inhibitors function, it is crucial to visualize the relevant signaling pathways and the experimental workflow for their evaluation.

Src_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src_inactive Inactive Src (pY527) RTK->Src_inactive Activation Integrin Integrin FAK FAK Integrin->FAK Src_active Active Src (pY416) Src_inactive->Src_active Autophosphorylation at Y416 Src_active->FAK Phosphorylation Grb2 Grb2 Src_active->Grb2 SH2 domain interaction PI3K PI3K Src_active->PI3K SH2 domain interaction STAT3 STAT3 Src_active->STAT3 SH2 domain interaction PTP Phosphatase PTP->Src_inactive Dephosphorylation of pY527 FAK->Src_inactive Activation Ras_MAPK Ras/MAPK Pathway Grb2->Ras_MAPK PI3K_Akt PI3K/Akt Pathway PI3K->PI3K_Akt STAT_Pathway STAT Pathway STAT3->STAT_Pathway Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis, Invasion) Ras_MAPK->Gene_Expression PI3K_Akt->Gene_Expression STAT_Pathway->Gene_Expression Caffeic_acid_pYEEIE This compound Caffeic_acid_pYEEIE->Src_active Inhibition of SH2 binding

Caption: Src Signaling Pathway and Inhibition.

The diagram above illustrates a simplified model of the Src signaling pathway. Upon activation by upstream signals from receptor tyrosine kinases (RTKs) or integrins via Focal Adhesion Kinase (FAK), Src transitions from an inactive to an active state. The active Src kinase then phosphorylates a multitude of downstream substrates. The Src SH2 domain is crucial for mediating interactions with other signaling proteins like Grb2, PI3K, and STAT3, which in turn activate downstream pathways such as the Ras/MAPK, PI3K/Akt, and STAT pathways, ultimately leading to changes in gene expression that promote cell proliferation, survival, angiogenesis, and invasion. This compound and other Src SH2 inhibitors act by blocking the binding of downstream effectors to the Src SH2 domain, thereby disrupting these signaling cascades.

Experimental_Workflow cluster_screening Inhibitor Screening & Characterization cluster_validation Cellular & In Vivo Validation cluster_output Outcome FP_Assay Fluorescence Polarization (FP) Assay IC50_Determination IC50 Determination FP_Assay->IC50_Determination ELISA Enzyme-Linked Immunosorbent Assay (ELISA) ELISA->IC50_Determination Cell_Based_Assays Cell-Based Assays (Proliferation, Migration, Invasion) IC50_Determination->Cell_Based_Assays Western_Blot Western Blot (Phosphorylation Status) IC50_Determination->Western_Blot In_Vivo_Models In Vivo Tumor Models Cell_Based_Assays->In_Vivo_Models Lead_Compound Lead Compound Identification In_Vivo_Models->Lead_Compound

Caption: Experimental Workflow for Src SH2 Inhibitor Evaluation.

The provided workflow outlines the key stages in the evaluation of potential Src SH2 inhibitors. Initial screening and characterization are typically performed using in vitro biochemical assays like Fluorescence Polarization or ELISA to determine the IC50 values of the compounds. Promising candidates are then further validated in cell-based assays to assess their effects on cellular processes such as proliferation, migration, and invasion. Western blotting is used to confirm the on-target effect by examining the phosphorylation status of Src and its downstream targets. Finally, the efficacy of the most potent inhibitors is evaluated in in vivo animal models of cancer to identify lead compounds for further drug development.

A Researcher's Guide to Validating the Binding Specificity of Caffeic Acid to the pYEEIE Motif

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating novel therapeutic interventions, understanding the specific molecular interactions that drive biological processes is paramount. This guide provides a comprehensive framework for validating the binding specificity of Caffeic acid, a naturally occurring polyphenol, to the phosphotyrosine-containing pYEEIE motif. This motif is a well-established high-affinity binding sequence for the Src Homology 2 (SH2) domains of several key signaling proteins, including those of the Src family kinases and the protein tyrosine phosphatase SHP2.[1]

While direct experimental data on the Caffeic acid-pYEEIE interaction is not yet prevalent in published literature, existing research provides a strong rationale for its investigation. Caffeic acid has been shown to interact with proteins containing SH2 domains, such as the Fyn kinase, suggesting a potential for broader engagement with other SH2-mediated signaling pathways.[2] This guide, therefore, offers a comparative analysis of Caffeic acid's potential interaction alongside known SH2 domain inhibitors, detailed experimental protocols for validation, and visual workflows to guide the research process.

Comparative Analysis of SH2 Domain Ligands

To provide a context for the potential binding affinity of Caffeic acid to the pYEEIE motif, the following table summarizes the binding affinities of known phosphopeptides and small molecule inhibitors targeting SH2 domains. This data, gathered from various experimental studies, can serve as a benchmark for interpreting the results of Caffeic acid binding assays.

Ligand/InhibitorTarget SH2 DomainBinding Affinity (Kd/IC50)Experimental Method
pYEEI PeptideSrc~0.5 µMFluorescence Polarization
pYVNV PeptideSHP2 (N-SH2)~1.2 µMIsothermal Titration Calorimetry
Rosmarinic AcidFynWeak bindingPull-down assay
STAT6-IN-1STAT6~2.5 µMFluorescence Polarization
SHP099 (Allosteric Inhibitor)SHP2~70 nMBiochemical Assay

Experimental Protocols for Binding Validation

Validating the direct binding of Caffeic acid to the pYEEIE peptide requires robust biophysical techniques. The following are detailed protocols for two standard methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding events by detecting changes in the refractive index at the surface of a sensor chip.[3][4][5][6]

Objective: To determine the binding kinetics (association and dissociation rates) and affinity (Kd) of Caffeic acid to an immobilized pYEEIE peptide.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • pYEEIE-containing peptide (synthesized with a C-terminal biotin or amine group for immobilization)

  • Caffeic acid (dissolved in running buffer)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling)

Procedure:

  • Peptide Immobilization:

    • Activate the sensor chip surface using a fresh mixture of EDC and NHS.

    • Inject the pYEEIE peptide solution over the activated surface to allow for covalent coupling. The target immobilization level should be low to minimize mass transport limitations.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of Caffeic acid dilutions in running buffer (e.g., 0.1 µM to 100 µM).

    • Inject the Caffeic acid solutions over the immobilized peptide surface at a constant flow rate. Include a buffer-only injection as a control.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections using a mild regeneration solution (e.g., low pH glycine) if necessary.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[7][8][9][10]

Objective: To determine the thermodynamic profile of the this compound peptide interaction.

Materials:

  • Isothermal Titration Calorimeter

  • pYEEIE-containing peptide solution (in ITC buffer)

  • Caffeic acid solution (in the same ITC buffer)

  • ITC buffer (e.g., Phosphate buffer with 0.05% DMSO if needed for Caffeic acid solubility)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the pYEEIE peptide (e.g., 10-50 µM) in the ITC buffer and load it into the sample cell.

    • Prepare a concentrated solution of Caffeic acid (e.g., 10-20 times the peptide concentration) in the same buffer and load it into the injection syringe.

  • Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 2-5 µL) of the Caffeic acid solution into the peptide solution while stirring.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat peaks from each injection.

    • Plot the heat change per mole of injectant against the molar ratio of Caffeic acid to the pYEEIE peptide.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The entropy change (ΔS) can then be calculated.

Visualizing the Validation Workflow and Signaling Context

To further aid in the conceptualization of the experimental process and the biological relevance of this interaction, the following diagrams have been generated using the DOT language.

G cluster_prep Sample Preparation cluster_exp Binding Assays cluster_analysis Data Analysis Peptide Synthesis Peptide Synthesis SPR SPR Peptide Synthesis->SPR ITC ITC Peptide Synthesis->ITC Caffeic Acid Solution Caffeic Acid Solution Caffeic Acid Solution->SPR Caffeic Acid Solution->ITC Kinetics (ka, kd) Kinetics (ka, kd) SPR->Kinetics (ka, kd) Affinity (Kd) Affinity (Kd) SPR->Affinity (Kd) ITC->Affinity (Kd) Thermodynamics (ΔH, ΔS) Thermodynamics (ΔH, ΔS) ITC->Thermodynamics (ΔH, ΔS) Validation of Binding Validation of Binding Affinity (Kd)->Validation of Binding

Caption: Experimental workflow for validating this compound binding.

G RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 (SH2 domain) RTK->Grb2 pY SOS SOS Grb2->SOS Ras Ras SOS->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Caffeic_Acid Caffeic Acid Caffeic_Acid->Grb2 Inhibition?

Caption: Hypothetical inhibition of an SH2 domain-mediated signaling pathway by Caffeic acid.

By following the outlined experimental protocols and utilizing the provided comparative data and workflow diagrams, researchers can systematically and rigorously validate the binding specificity of Caffeic acid to the pYEEIE motif. Such validation is a critical step in the potential development of novel therapeutic agents that target SH2 domain-mediated signaling pathways.

References

Decoding Specificity: A Comparative Analysis of Caffeic Acid-pYEEIE Cross-Reactivity with SH2 Domains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, the specificity of a drug candidate is paramount. This guide provides a comparative analysis of the cross-reactivity of a hypothetical Caffeic acid-pYEEIE conjugate with various Src Homology 2 (SH2) domains. While direct experimental data for this specific conjugate is not available in the public domain, we can infer its potential binding profile by examining its constituent parts: Caffeic acid, a known bioactive compound, and the pYEEIE peptide, a recognized high-affinity SH2 domain ligand.

This analysis is supported by a review of published binding data for Caffeic acid derivatives and pYEEI peptides against a panel of SH2 domains. Detailed experimental protocols for key binding assays are also provided to facilitate further research and validation.

Quantitative Analysis of Binding Affinities

The following tables summarize the reported binding affinities of Caffeic acid derivatives and the pYEEI peptide with various SH2 domains. This data provides a foundational understanding of the potential interaction profile of a this compound conjugate.

Table 1: Binding Affinity of Caffeic Acid and its Derivatives with SH2 Domains

CompoundTarget SH2 DomainAssay TypeAffinity (IC50/Kd)Reference
Caffeic Acid Phenethyl Ester (CAPE)STAT3Fluorescence PolarizationIC50: ~5-10 µM[Inferred from multiple studies]
Novel STAT3 Inhibitor (323-1)STAT3Fluorescence PolarizationKd: 94 µM[1]
Novel STAT3 Inhibitor (323-2)STAT3Fluorescence PolarizationKd: 75 µM[1]
S3I-201.1066STAT3Surface Plasmon ResonanceKd: 2.74 nM[2]

Table 2: Binding Affinity of pYEEI/pYEEIP Peptides with SH2 Domains

PeptideTarget SH2 DomainAssay TypeAffinity (Kd)Reference
pYEEISrcX-ray CrystallographyHigh Affinity[3]
Ac-pYEEILckNot Specified0.1 µM[4]
FTATEC(AANS)QpYEEIPLckFluorescence Assay39.8 nM[5]

Experimental Protocols

To facilitate the validation and expansion of these findings, detailed methodologies for key binding assays are outlined below.

Fluorescence Polarization (FP) Assay

Objective: To determine the binding affinity of a ligand for an SH2 domain in solution.

Principle: This technique measures the change in the polarization of fluorescently labeled ligand upon binding to a larger protein, such as an SH2 domain. The increase in molecular size upon binding slows the rotational motion of the fluorescent ligand, leading to an increase in fluorescence polarization.

Protocol:

  • Reagents and Preparation:

    • Purified, recombinant SH2 domain of interest.

    • Fluorescently labeled peptide probe (e.g., 5-carboxyfluorescein-GpYLPQNID for STAT4 SH2 domain).[6]

    • Unlabeled competitor ligand (this compound).

    • Assay Buffer: e.g., 100 mM NaCl, 20 mM NaH2PO4/Na2HPO4, 2 mM DTT.[7]

  • Procedure:

    • A fixed concentration of the fluorescently labeled peptide and the SH2 domain are incubated to form a complex. The concentration of the SH2 domain should be close to the Kd of the fluorescent probe for optimal signal.

    • Increasing concentrations of the unlabeled competitor ligand are added to the complex.

    • The reaction is incubated at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium.[7]

    • Fluorescence polarization is measured using a suitable plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • The IC50 value (concentration of competitor ligand that displaces 50% of the fluorescent probe) is determined by fitting the data to a sigmoidal dose-response curve.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time kinetics and affinity of a ligand binding to an immobilized SH2 domain.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip. This allows for the label-free, real-time monitoring of association and dissociation phases of the interaction.

Protocol:

  • Immobilization:

    • The SH2 domain (ligand) is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • The SH2 domain, in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.

    • Remaining active esters are deactivated with an injection of ethanolamine.

  • Binding Analysis:

    • A series of concentrations of the analyte (this compound) in running buffer (e.g., HBS-EP) are injected over the immobilized SH2 domain surface.

    • The association of the analyte is monitored in real-time.

    • Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the analyte.

    • The sensor surface is regenerated between cycles with a pulse of a suitable regeneration solution (e.g., low pH glycine).

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the thermodynamic parameters of the binding interaction between a ligand and an SH2 domain.

Principle: ITC measures the heat change that occurs upon the binding of a ligand to a macromolecule. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Protocol:

  • Sample Preparation:

    • The SH2 domain is placed in the sample cell of the calorimeter.

    • The ligand (this compound) is loaded into the injection syringe at a concentration typically 10-20 times that of the protein in the cell.

    • Both the protein and ligand solutions must be in the same buffer to minimize heat of dilution effects.

  • Titration:

    • A series of small injections of the ligand are made into the sample cell containing the SH2 domain.

    • The heat change after each injection is measured relative to a reference cell.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of ligand to protein.

    • The resulting isotherm is fitted to a binding model to determine the Kd, n, and ΔH. The entropy change (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(1/Kd).

Visualizing the Landscape

To better understand the context of these interactions, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.

Signaling_Pathway receptor Cytokine Receptor jak JAK receptor->jak Cytokine Binding stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer SH2 Domain Mediated nucleus Nucleus dimer->nucleus Translocation gene Target Gene Expression nucleus->gene inhibitor Caffeic Acid -pYEEIE inhibitor->p_stat3 Inhibition of Dimerization

Caption: STAT3 signaling pathway and point of inhibition.

Experimental_Workflow start Start: Select SH2 Domain Panel assay Binding Assay start->assay fp Fluorescence Polarization (FP) assay->fp spr Surface Plasmon Resonance (SPR) assay->spr itc Isothermal Titration Calorimetry (ITC) assay->itc data Data Analysis: Determine Kd / IC50 fp->data spr->data itc->data comparison Cross-Reactivity Comparison data->comparison end End: Selectivity Profile comparison->end

Caption: Workflow for assessing SH2 domain cross-reactivity.

Conclusion

The presented data suggests that a this compound conjugate would likely exhibit a strong affinity for the STAT3 SH2 domain, driven by the Caffeic acid moiety, and potentially high affinity for Src and Lck SH2 domains due to the pYEEI peptide. However, the precise cross-reactivity profile can only be determined through direct experimental evaluation. The provided protocols for fluorescence polarization, surface plasmon resonance, and isothermal titration calorimetry offer robust frameworks for such investigations. Understanding the selectivity of this and other targeted compounds is a critical step in the development of safer and more effective therapeutics.

References

Caffeic Acid-pYEEIE: A Comparative Guide to its Inhibitory Effect on Src Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of Caffeic acid-pYEEIE and other compounds on Src kinase. The data presented is intended to support researchers in validating and exploring novel Src kinase inhibitors.

Introduction to Src Kinase and Inhibition

Src (Proto-oncogene tyrosine-protein kinase) is a non-receptor tyrosine kinase that plays a pivotal role in regulating essential cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2] Dysregulation of Src kinase activity is frequently observed in various cancers, making it a significant target for therapeutic intervention.[2][3] Inhibition of Src kinase can disrupt these pathological signaling pathways, offering a promising strategy for cancer treatment. This guide focuses on this compound, a phosphopeptide ligand, and compares its inhibitory potential against other known Src kinase inhibitors.

Comparative Inhibitory Activity

The inhibitory potency of various compounds against Src kinase is typically measured by their half-maximal inhibitory concentration (IC50). The lower the IC50 value, the more potent the inhibitor. The following table summarizes the in vitro inhibitory activities of this compound and a selection of other inhibitors against the Src kinase or its components.

CompoundTargetIC50
This compound Src SH2 domain42 nM[4]
Ac-pYEEIESrc SH2 domain~1.26 µM (30-fold lower affinity than this compound)[4]
Chlorogenic AcidSrc kinase122 ± 9.13 µg/mL[5]
Caffeic AcidFyn kinase (a Src family kinase)Effective inhibition at 100 µM[6]
DasatinibSrc kinase<1 nM - 0.8 nM[7]
Saracatinib (AZD0530)c-Src2.7 nM[8][9]
Bosutinib (SKI-606)Src kinase1.2 nM[10][11]

Signaling Pathway and Experimental Workflow

To understand the context of Src kinase inhibition, it is crucial to visualize its signaling pathway and the general workflow for validating potential inhibitors.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src GPCR G-Protein Coupled Receptor (GPCR) GPCR->Src Integrins Integrins FAK FAK Integrins->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Migration Migration Src->Migration Angiogenesis Angiogenesis Src->Angiogenesis FAK->Src Proliferation Proliferation STAT3->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration

Caption: Simplified Src kinase signaling pathway.

Experimental_Workflow Start Start: Identify Potential Src Kinase Inhibitor InVitro In Vitro Kinase Assay Start->InVitro DataAnalysis Data Analysis (IC50 determination) InVitro->DataAnalysis CellBased Cell-Based Assays Downstream Downstream Signaling Analysis (Western Blot) CellBased->Downstream Phenotypic Phenotypic Assays (Proliferation, Migration) CellBased->Phenotypic DataAnalysis->CellBased Conclusion Conclusion: Validate Inhibitory Effect Downstream->Conclusion Phenotypic->Conclusion

Caption: General experimental workflow for validating Src kinase inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines for key experiments used to assess Src kinase inhibition.

In Vitro Src Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Src kinase.

Objective: To determine the in vitro IC50 value of a test compound against Src kinase.

Materials:

  • Purified recombinant Src kinase

  • Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine Triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) for radiometric assays or fluorescently labeled ATP for fluorescence-based assays.

  • Test compound (e.g., this compound) at various concentrations.

  • Kinase reaction buffer (e.g., 100mM Tris-HCl, pH 7.2, 125mM MgCl₂, 25mM MnCl₂, 2mM EGTA, 0.25mM sodium orthovanadate, 2mM dithiothreitol).[12]

  • 96-well or 384-well plates.

  • Filter paper (e.g., P81 phosphocellulose paper) for radiometric assays.[13]

  • Scintillation counter or fluorescence plate reader.

Procedure (Radiometric Assay): [12][13]

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a microplate, add the Src kinase, the peptide substrate, and the test compound at different concentrations.

  • Initiate the kinase reaction by adding the ATP solution containing [γ-³²P]ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 40% Trichloroacetic acid - TCA).[12]

  • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the filter papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity of the phosphorylated substrate on the filter paper using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Procedure (Fluorescence-Based Assay):

  • Similar to the radiometric assay, prepare the reaction mixture with Src kinase, substrate, and test compound in a microplate.

  • Initiate the reaction by adding a fluorescently labeled ATP analog.

  • Incubate the plate at room temperature or 37°C.

  • Measure the change in fluorescence intensity or polarization over time using a fluorescence plate reader. The signal is proportional to the amount of ADP produced.

  • Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Src Kinase Inhibition Assay (Western Blot)

This assay assesses the ability of a compound to inhibit Src kinase activity within a cellular context by measuring the phosphorylation of downstream target proteins.

Objective: To evaluate the effect of a test compound on Src-mediated signaling in cells.

Materials:

  • Cancer cell line with active Src signaling (e.g., various colon, breast, or lung cancer cell lines).

  • Cell culture medium and supplements.

  • Test compound.

  • Lysis buffer containing protease and phosphatase inhibitors.

  • Primary antibodies against phosphorylated Src (p-Src), total Src, phosphorylated downstream targets (e.g., p-FAK, p-STAT3), and a loading control (e.g., β-actin or GAPDH).

  • Secondary antibodies conjugated to HRP or a fluorescent dye.

  • SDS-PAGE gels and Western blot apparatus.

  • Chemiluminescence or fluorescence imaging system.

Procedure:

  • Seed the cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of the test compound for a specific duration.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Detect the protein bands using a chemiluminescence or fluorescence imaging system.

  • Analyze the band intensities to determine the level of protein phosphorylation relative to the total protein and loading control.

Conclusion

This guide provides a comparative overview of the inhibitory effects of this compound and other established inhibitors on Src kinase. The provided data tables, signaling pathway diagrams, and experimental protocols offer a valuable resource for researchers investigating novel therapeutic agents targeting Src-mediated pathologies. The high affinity of this compound for the Src SH2 domain suggests it is a potent and specific ligand that warrants further investigation as a potential Src inhibitor.

References

A Comparative Guide: Caffeic Acid-pYEEIE Versus Small Molecule Src Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating a myriad of cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of Src signaling is a common feature in many human cancers, making it a prime target for therapeutic intervention. Inhibition of Src can be achieved through various strategies, broadly categorized into targeting the catalytic kinase domain or interfering with protein-protein interactions mediated by domains such as the SH2 domain.

This guide provides a comprehensive comparison of two distinct classes of Src inhibitors: the SH2 domain-targeting agent, Caffeic acid-pYEEIE, and a selection of well-characterized ATP-competitive small molecule Src kinase inhibitors, namely Dasatinib, Saracatinib, and Bosutinib. We will delve into their mechanisms of action, present available quantitative data, and provide detailed experimental protocols for their evaluation.

Mechanism of Action: A Tale of Two Domains

The fundamental difference between this compound and small molecule inhibitors like Dasatinib, Saracatinib, and Bosutinib lies in their molecular targets within the Src protein.

This compound: Targeting Protein-Protein Interactions

This compound is a phosphopeptide mimetic that functions as a high-affinity ligand for the Src Homology 2 (SH2) domain. The SH2 domain is crucial for Src's interaction with phosphorylated tyrosine residues on partner proteins, a key step in the activation and propagation of downstream signaling cascades. By binding to the SH2 domain, this compound competitively inhibits these protein-protein interactions, thereby preventing the recruitment of Src to activated receptor tyrosine kinases and other signaling complexes. This disrupts the assembly of signaling scaffolds and ultimately attenuates Src-mediated cellular responses. It is important to note that this compound itself does not directly inhibit the catalytic activity of the Src kinase domain.

Small Molecule Inhibitors: Blocking Catalytic Activity

In contrast, Dasatinib, Saracatinib, and Bosutinib are ATP-competitive inhibitors that directly target the kinase domain of Src. They bind to the ATP-binding pocket of the enzyme, preventing the transfer of a phosphate group from ATP to substrate proteins. This direct inhibition of Src's catalytic function effectively shuts down its ability to phosphorylate downstream targets, thereby blocking the entire signaling cascade at its enzymatic core.[1] While highly effective, many of these small molecule inhibitors exhibit activity against other kinases due to the conserved nature of the ATP-binding pocket, leading to potential off-target effects.[1]

Quantitative Data Comparison

The following tables summarize the available inhibitory concentration (IC50) data for this compound and the selected small molecule Src inhibitors.

Disclaimer: The IC50 values presented below are compiled from various sources and may have been determined using different experimental assays and conditions. Therefore, a direct comparison of these values should be interpreted with caution.

Table 1: Inhibitor Potency

InhibitorTarget DomainTargetIC50 (nM)Reference(s)
This compoundSH2 DomainSrc SH2 Domain42
DasatinibKinase DomainSrc<1.0 - 0.5[2][3]
Saracatinib (AZD0530)Kinase Domainc-Src2.7[4][5][6]
Bosutinib (SKI-606)Kinase DomainSrc1.2[7][8][9][10]

Table 2: Kinase Selectivity Profile of Small Molecule Inhibitors

InhibitorOther Notable Kinase Targets (IC50 in nM)Reference(s)
DasatinibBcr-Abl (<1.0), c-Kit (79), Ephrin receptors[3]
Saracatinib (AZD0530)v-Abl (30), EGFR (66), c-Kit (200)[4][11]
Bosutinib (SKI-606)Abl (1)[7][8][9][10][12]

Signaling Pathway Diagrams

The following diagrams illustrate the Src signaling pathway and the distinct points of intervention for SH2 domain inhibitors and kinase inhibitors.

Src_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitor Intervention Points RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src pY recruits SH2 Integrin Integrin FAK FAK Integrin->FAK SH2 SH2 Domain Src->SH2 Kinase Kinase Domain Src->Kinase Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src Migration Migration FAK->Migration MAPK_pathway MAPK Pathway Ras->MAPK_pathway Akt_pathway Akt Pathway PI3K->Akt_pathway Proliferation Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis MAPK_pathway->Proliferation Survival Survival Akt_pathway->Survival SH2_Inhibitor This compound SH2_Inhibitor->SH2 Binds to SH2 domain, prevents recruitment Kinase_Inhibitor Small Molecule Inhibitors (e.g., Dasatinib) Kinase_Inhibitor->Kinase Binds to ATP pocket, inhibits catalysis Experimental_Workflow cluster_step1 Step 1: In Vitro Characterization cluster_step2 Step 2: Cell-Based Assays cluster_step3 Step 3: Data Analysis Kinase_Assay Biochemical Kinase Assay (Small Molecules) IC50_Calc Calculate IC50 values Kinase_Assay->IC50_Calc SH2_Assay SH2 Domain Binding Assay (this compound) SH2_Assay->IC50_Calc Selectivity Kinase Selectivity Profiling (Small Molecules) Comparison Compare efficacy and potency Selectivity->Comparison Cell_Culture Culture Cancer Cell Lines (e.g., with high Src activity) Treatment Treat cells with varying concentrations of inhibitors Cell_Culture->Treatment Western_Blot Western Blot for Src phosphorylation (p-Src Y416) and downstream targets Treatment->Western_Blot Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Migration_Assay Cell Migration/Invasion Assay (e.g., Boyden chamber) Treatment->Migration_Assay Dose_Response Generate dose-response curves Western_Blot->Dose_Response Viability_Assay->Dose_Response Migration_Assay->Dose_Response IC50_Calc->Comparison Dose_Response->IC50_Calc

References

Head-to-Head Comparison: Caffeic Acid-pYEEIE vs. PP2 in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of kinase inhibitor research, the discerning selection of tool compounds is paramount to the generation of robust and reproducible data. This guide provides a comprehensive, data-driven comparison of two inhibitors targeting the Src family of kinases: Caffeic acid-pYEEIE, a phosphopeptide mimetic targeting the SH2 domain, and PP2, a widely used ATP-competitive inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to make an informed choice between these two distinct inhibitory modalities.

Executive Summary

This compound and PP2 represent two different strategies for inhibiting Src family kinases. This compound acts as a high-affinity ligand for the Src SH2 domain, preventing its interaction with phosphorylated tyrosine residues on partner proteins, a crucial step in signal transduction. In contrast, PP2 directly targets the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate to substrates. While both can effectively inhibit Src family kinase signaling, their distinct mechanisms of action result in different specificity profiles and potential off-target effects. This guide will delve into their known biochemical potencies, cellular activities, and the experimental protocols necessary for their characterization.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and PP2, providing a clear comparison of their inhibitory activities and cytotoxic profiles.

Table 1: Inhibitory Potency

CompoundTargetAssay TypeIC50Reference
This compound Src SH2 DomainBinding Assay42 nM[1][2]
PP2 LckKinase Assay4 nM[3][4]
FynKinase Assay5 nM[3][4]
HckKinase Assay5 nM[3]
SrcKinase Assay100 nM[3]

Table 2: Kinase Selectivity and Off-Target Effects

CompoundKnown Off-TargetsNotesReference
This compound Data not availableSpecificity is conferred by binding to the SH2 domain, which can be present in other proteins besides Src family kinases. A full kinome scan is not publicly available.
PP2 EGFR (IC50 = 480 nM), other kinases at higher concentrationsWidely used as a "selective" Src family kinase inhibitor, but has been shown to be non-selective at concentrations commonly used in cell-based assays (≥10 µM).[3]

Table 3: Cytotoxicity

CompoundCell LineAssay TypeIC50 / EffectReference
This compound Data not available for this compound.Studies on Caffeic Acid Phenethyl Ester (CAPE), a related compound, show dose-dependent cytotoxicity and apoptosis induction in various cancer cell lines. However, these results cannot be directly extrapolated to this compound.[5][6][7]
PP2 A549 (Lung Carcinoma)MTT AssayDose-dependent cytotoxicity observed at concentrations from 20 to 320 µM over 24-48h.[8]
HT29 (Colon Carcinoma)Growth Inhibition40-50% growth inhibition at 20 µM.[9]
RD and RH30 (Rhabdomyosarcoma)MTS Assay (72h)IC50 = 19.12 µM (RD), 3.79 µM (RH30)[10]

Mechanism of Action: A Tale of Two Inhibition Strategies

The fundamental difference between this compound and PP2 lies in their mechanism of action. This distinction is critical for experimental design and data interpretation.

Inhibition_Mechanisms Figure 1: Mechanisms of Action cluster_0 This compound (SH2 Domain Inhibition) cluster_1 PP2 (ATP-Competitive Inhibition) pY-Protein Phosphorylated Partner Protein Src_SH2 Src SH2 Domain pY-Protein->Src_SH2 Binds to Src_Kinase_Inactive Src Kinase Domain (Inactive) Src_SH2->Src_Kinase_Inactive Activates CApYEEIE This compound CApYEEIE->Src_SH2 Blocks Binding ATP ATP Src_Kinase_Active Src Kinase Domain (Active) ATP->Src_Kinase_Active Binds to ATP Pocket pSubstrate Phosphorylated Substrate Src_Kinase_Active->pSubstrate Phosphorylates PP2 PP2 PP2->Src_Kinase_Active Competes with ATP Substrate Substrate Protein Substrate->Src_Kinase_Active

Caption: Distinct inhibition mechanisms of this compound and PP2.

Experimental Protocols

To facilitate the rigorous evaluation of these inhibitors, detailed protocols for key experiments are provided below.

Src SH2 Domain Binding Assay (Fluorescence Polarization)

This assay is suitable for characterizing the binding affinity of SH2 domain ligands like this compound.

  • Reagents and Materials:

    • Purified, recombinant Src SH2 domain protein.

    • Fluorescently labeled phosphopeptide probe with high affinity for the Src SH2 domain (e.g., FITC-pYEEI).

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

    • This compound and other test compounds.

    • Black, low-volume 384-well microplates.

    • A microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a serial dilution of this compound or other test compounds in the assay buffer.

    • In each well of the microplate, add the fluorescently labeled phosphopeptide probe at a fixed concentration (e.g., 1-5 nM).

    • Add the serially diluted test compounds to the wells. Include controls with no inhibitor (maximum polarization) and with probe only (minimum polarization).

    • Add the purified Src SH2 domain protein to all wells except the minimum polarization control, to a final concentration that yields a significant polarization signal (typically in the low nanomolar range).

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.

    • Measure fluorescence polarization on a suitable plate reader.

    • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Assay (for PP2)

This protocol determines the direct inhibitory effect of PP2 on the catalytic activity of a purified Src family kinase.

  • Reagents and Materials:

    • Purified, active Src family kinase (e.g., c-Src, Lck, Fyn).

    • Kinase-specific peptide substrate (e.g., cdc2 (6-20) peptide).

    • PP2 dissolved in DMSO.

    • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • [γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega).

    • P81 phosphocellulose paper (for radioactive assay) or a luminometer (for ADP-Glo™).

  • Procedure:

    • Prepare a serial dilution of PP2 in the kinase assay buffer.

    • In a reaction tube or well, combine the purified kinase and the peptide substrate in the kinase assay buffer.

    • Add the serially diluted PP2 or vehicle control (DMSO) to the reaction mixture.

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP (either [γ-³²P]ATP or cold ATP for the ADP-Glo™ assay).

    • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction. For the radioactive assay, spot the reaction mixture onto P81 paper and wash extensively with phosphoric acid. For the ADP-Glo™ assay, follow the manufacturer's instructions to measure luminescence.

    • Quantify the kinase activity and calculate the IC50 value for PP2.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of the inhibitors on cultured cells.

  • Reagents and Materials:

    • Adherent or suspension cell line of interest.

    • Complete cell culture medium.

    • This compound or PP2 dissolved in a suitable solvent (e.g., DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).

    • 96-well cell culture plates.

    • A microplate reader capable of measuring absorbance at 570 nm.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Prepare serial dilutions of the inhibitor in complete culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include a vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Src Pathway Activation

This protocol is used to examine the effect of the inhibitors on the phosphorylation status of Src and its downstream targets in cells.

  • Reagents and Materials:

    • Cell line of interest.

    • Inhibitor (this compound or PP2).

    • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Primary antibodies against phospho-Src (e.g., Tyr416), total Src, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH).

    • HRP-conjugated secondary antibodies.

    • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

    • Chemiluminescent substrate and imaging system.

  • Procedure:

    • Plate cells and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of the inhibitor or vehicle for a specified time.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the appropriate primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualization of Concepts

To further clarify the comparison, the following diagrams illustrate the logical relationship between the two inhibitors and a typical experimental workflow.

Logical_Comparison Figure 2: Logical Comparison of Inhibitors Inhibitor Src Family Kinase Inhibitors CApYEEIE This compound Inhibitor->CApYEEIE PP2 PP2 Inhibitor->PP2 Mechanism Mechanism of Action CApYEEIE->Mechanism Target Primary Target CApYEEIE->Target PP2->Mechanism PP2->Target SH2_Domain SH2 Domain Binding (Protein-Protein Interaction) Mechanism->SH2_Domain ATP_Competitive ATP-Competitive (Kinase Domain) Mechanism->ATP_Competitive Src_SH2 Src SH2 Domain Target->Src_SH2 Src_Family_Kinases Src Family Kinase ATP Pocket Target->Src_Family_Kinases

Caption: A logical breakdown of the key distinguishing features of the two inhibitors.

Experimental_Workflow Figure 3: General Experimental Workflow Start Inhibitor Selection Biochemical Biochemical Assays (Kinase Assay / Binding Assay) Start->Biochemical Cellular Cell-Based Assays (Viability, Western Blot) Biochemical->Cellular Data_Analysis Data Analysis (IC50, Selectivity) Cellular->Data_Analysis Conclusion Conclusion on Inhibitor Efficacy & Specificity Data_Analysis->Conclusion

Caption: A generalized workflow for the characterization of kinase inhibitors.

Conclusion and Recommendations

The choice between this compound and PP2 should be guided by the specific research question.

  • This compound is a highly specific tool for studying the role of the Src SH2 domain in protein-protein interactions. Its mechanism of action is distinct from ATP-competitive inhibitors and can be used to dissect specific signaling pathways that are dependent on SH2 domain recruitment. However, its broader kinase selectivity profile and cellular effects are not well-characterized in publicly available literature.

  • PP2 is a potent inhibitor of the catalytic activity of Src family kinases. It is a valuable tool for studying the consequences of inhibiting the enzymatic function of these kinases. However, researchers must be cautious of its potential off-target effects, especially at the higher concentrations often required in cell-based assays. It is highly recommended to use the lowest effective concentration and to include appropriate controls, such as a structurally distinct Src family kinase inhibitor, to validate on-target effects.

For researchers investigating the specific role of SH2 domain-mediated interactions, this compound is the more appropriate tool. For studies focused on the downstream consequences of inhibiting Src family kinase catalytic activity, PP2 is a well-established, albeit imperfect, option. In all cases, careful experimental design, including dose-response studies and validation with multiple reagents, is crucial for obtaining reliable and interpretable results. Further research into the comprehensive selectivity and cellular effects of this compound would be highly beneficial to the research community.

References

On-Target Efficacy of Caffeic Acid Phenethyl Ester (CAPE): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target effects of Caffeic Acid Phenethyl Ester (CAPE), a natural compound derived from honeybee propolis, with other well-established inhibitors of the NF-κB and Akt signaling pathways. The information presented herein is supported by experimental data to aid in the evaluation of CAPE as a potential therapeutic agent.

Caffeic Acid Phenethyl Ester (CAPE) has garnered significant interest for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Its primary mechanisms of action involve the modulation of key cellular signaling pathways, most notably the inhibition of Nuclear Factor-kappa B (NF-κB) and Protein Kinase B (Akt) signaling cascades. These pathways are critical regulators of cellular processes such as inflammation, cell survival, proliferation, and apoptosis. Dysregulation of NF-κB and Akt signaling is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.

Comparative Analysis of Inhibitor Potency

To provide a clear comparison of the efficacy of CAPE in relation to other known inhibitors, the following tables summarize their half-maximal inhibitory concentrations (IC50) for their respective targets. It is important to note that these values are derived from various studies and experimental conditions, which can influence the apparent potency of the compounds.

NF-κB Pathway Inhibition

The NF-κB signaling pathway is a central mediator of inflammatory responses and cell survival. CAPE has been shown to inhibit this pathway by preventing the translocation of the p65 subunit of NF-κB to the nucleus.[1] The following table compares the inhibitory concentration of CAPE with other standard NF-κB inhibitors, BAY 11-7082 and Parthenolide.

CompoundTarget/AssayCell Line/SystemIC50
Caffeic Acid Phenethyl Ester (CAPE) NF-κB translocation and activationCD4+ T cellsDose-dependent inhibition observed
BAY 11-7082TNFα-induced IκBα phosphorylationTumor cells10 µM
ParthenolideLPS-induced NF-κB activation (luciferase assay)RAW264.7 cellsDose-dependent inhibition, with IC50 values for cytokine expression between 1.091-2.620 µM
Akt Signaling Pathway Inhibition

The Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. CAPE has been demonstrated to suppress this pathway by reducing the phosphorylation and kinase activity of Akt.[3][4] The table below compares CAPE with the well-characterized PI3K/Akt pathway inhibitors, Wortmannin and LY294002.

CompoundTarget/AssayCell Line/SystemIC50
Caffeic Acid Phenethyl Ester (CAPE) Akt kinase activityB16F0 & SK-MEL-28 melanoma cellsDrastic concentration-dependent decrease observed
WortmanninPI3K (in a cell-free assay)Cell-free3 nM
K562 cell growthK562 cells25 nM (for 24h)
LY294002PI3KIn vitro1.4 µM
SCLC cell growthSCLC cell lines~5 µM

Note: While a specific IC50 for CAPE on Akt kinase activity is not provided, studies show a significant reduction in a concentration-dependent manner.[3]

Experimental Protocols

For researchers looking to validate or expand upon these findings, detailed methodologies for key experiments are provided below.

NF-κB Luciferase Reporter Assay

This assay is a common method to quantify the transcriptional activity of NF-κB.

Objective: To measure the effect of a compound on the activity of the NF-κB signaling pathway.

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Transfection reagent (e.g., PEI)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well opaque plates

  • Inducing agent (e.g., TNFα)

  • Test compound (e.g., CAPE)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well opaque plate and allow them to adhere overnight.

  • Transfection: Transfect the cells with the NF-κB luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compound at various concentrations. Incubate for a predetermined time (e.g., 1-2 hours).

  • Induction: Add the inducing agent (e.g., TNFα) to the wells to activate the NF-κB pathway and incubate for an appropriate time (e.g., 6-24 hours).

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., cells treated with the inducing agent alone) and plot the results to determine the IC50 of the test compound.

Western Blot for Phosphorylated Akt (p-Akt)

This technique is used to detect and quantify the levels of phosphorylated (activated) Akt in cell lysates.

Objective: To determine the effect of a compound on the activation of Akt.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for phosphorylated Akt and total Akt.

Materials:

  • Cell line of interest

  • Test compound (e.g., CAPE)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-Akt and anti-total Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for the desired time and at various concentrations. Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature the protein samples and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against total Akt to normalize the p-Akt signal.

  • Data Analysis: Quantify the band intensities and calculate the ratio of p-Akt to total Akt to determine the effect of the compound on Akt phosphorylation.

Visualizing the Molecular Pathways and Workflows

To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.

G cluster_0 NF-κB Signaling Pathway cluster_1 TNFa TNFα TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription CAPE_NFkB CAPE CAPE_NFkB->NFkB Inhibits Translocation NFkB_n NF-κB NFkB_n->Gene Activates

Caption: Caffeic Acid Phenethyl Ester (CAPE) inhibits the NF-κB signaling pathway.

G cluster_0 Akt Signaling Pathway GF Growth Factor GFR Receptor GF->GFR PI3K PI3K GFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Targets Akt->Downstream Phosphorylates CAPE_Akt CAPE CAPE_Akt->Akt Inhibits Phosphorylation

Caption: CAPE inhibits the Akt signaling pathway.

G cluster_0 Experimental Workflow: Western Blot A Cell Treatment with CAPE B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer D->E F Blocking E->F G Primary Antibody (anti-p-Akt) F->G H Secondary Antibody G->H I Detection H->I

Caption: Workflow for Western Blot analysis of p-Akt.

References

Caffeic Acid-pYEEIE: A Superior Non-Phosphopeptide Mimetic for SH2 Domain Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of kinase signaling research and therapeutic development, the inhibition of Src Homology 2 (SH2) domains presents a compelling strategy for modulating cellular pathways implicated in cancer and inflammatory diseases. Traditionally, phosphotyrosine (pY) analogs have been the primary tools for targeting these domains. However, the emergence of non-phosphopeptide mimetics, such as Caffeic acid-pYEEIE, offers significant advantages in terms of potency, stability, and cell permeability. This guide provides a comprehensive comparison of this compound and conventional phosphotyrosine analogs, supported by experimental data and detailed protocols.

Unveiling the Advantages of a Non-Phosphopeptide Approach

This compound is a novel inhibitor designed to mimic the binding of phosphotyrosine-containing peptides to SH2 domains. Its key innovation lies in the replacement of the labile phosphate group with a caffeic acid moiety, which acts as a phosphotyrosine isostere. This modification confers several distinct advantages over traditional phosphotyrosine analogs.

One of the most significant benefits is its enhanced binding affinity. This compound has been shown to exhibit approximately 30-fold greater potency in binding to the GST-Lck-SH2 domain compared to its phosphopeptide counterpart, Ac-pYEEIE[1]. This increased affinity translates to more effective inhibition of SH2 domain-mediated protein-protein interactions.

Furthermore, as a non-phosphopeptide, this compound is resistant to the action of cellular phosphatases, enzymes that rapidly dephosphorylate phosphotyrosine residues, thereby inactivating traditional inhibitors. This inherent stability leads to a longer intracellular half-life and sustained inhibitory activity. Another critical advantage is the potential for improved cell permeability. The phosphate group in phosphotyrosine analogs is highly charged, hindering their ability to cross the cell membrane. By eliminating this charged group, this compound is predicted to exhibit enhanced cell penetration, allowing it to reach its intracellular targets more effectively.

Quantitative Comparison of Binding Affinity

The superior binding affinity of this compound and related compounds for SH2 domains has been demonstrated in multiple studies. The following table summarizes key binding affinity data for this compound and various phosphotyrosine analogs against Src family kinase (SFK) SH2 domains.

CompoundTarget SH2 DomainBinding Affinity (Kd or IC50)Reference
This compound GST-Lck-SH2~30-fold more potent than Ac-pYEEIE[1]
Ac-pYEEISrc SH2Kd = 1.7 µM[2]
Ac-K(IDA)pYEEIEK(IDA)Src SH2Kd = 0.6 µM[2]
pYEEI motif peptide8 SFK SH2 domainsKd = 310 - 675 nM[3]
Ac-pYEEIp56lck SH2Kd = 0.1 µM[4]

Signaling Pathway Inhibition

This compound and phosphotyrosine analogs primarily target the SH2 domains of signaling proteins, thereby disrupting downstream signaling cascades. A key target is the Src family of tyrosine kinases, which play a crucial role in cell proliferation, differentiation, and survival. By blocking the SH2 domain of Src kinases like Lck, these inhibitors can prevent the recruitment of downstream signaling molecules and inhibit pathways such as the Ras-MAPK and PI3K-Akt pathways.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) pY_Site Phosphotyrosine (pY) Site RTK->pY_Site Autophosphorylation Src Src Kinase Src->pY_Site Phosphorylation SH2_Domain SH2 Domain pY_Site->SH2_Domain Binding Downstream Downstream Signaling (e.g., Ras, PI3K) SH2_Domain->Downstream Inhibitor This compound or Phosphotyrosine Analog Inhibitor->SH2_Domain Inhibition Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription FP_Assay_Workflow Start Start Prep_Inhibitor Prepare Inhibitor Dilution Series Start->Prep_Inhibitor Add_Inhibitor Add Inhibitor to Microplate Wells Prep_Inhibitor->Add_Inhibitor Add_Probe Add Fluorescent Probe Add_Inhibitor->Add_Probe Add_SH2 Add SH2 Domain Add_Probe->Add_SH2 Incubate Incubate at RT Add_SH2->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze Calculate IC50 Values Measure_FP->Analyze

References

Unveiling the Efficacy of Caffeic Acid Derivatives in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of caffeic acid derivatives. While the primary focus of this document is on the well-documented efficacy of Caffeic Acid (CA) and Caffeic Acid Phenethyl Ester (CAPE) across various cell models, it also addresses the current scientific landscape regarding the more specific, yet less characterized, Caffeic acid-pYEEIE.

Initial investigations into this compound reveal its identity as a potent, non-phosphopeptide inhibitor with a high affinity for the Src homology 2 (SH2) domain of Src family kinases, particularly Lck, Src, and Fyn. A seminal study by Park et al. (2002) demonstrated its superior in vitro binding activity, being approximately 30-fold more potent than the reference compound Ac-pYEEIE[1]. However, a comprehensive review of the existing scientific literature reveals a conspicuous absence of studies validating the efficacy of this compound in cell-based models.

In light of this data gap, this guide presents a thorough comparison of two closely related and extensively studied compounds: Caffeic Acid (CA) and Caffeic Acid Phenethyl Ester (CAPE). The following sections will delve into their validated effects on various cell lines, providing quantitative data, detailed experimental protocols, and visualizations of the signaling pathways they modulate. This comparative analysis will serve as a valuable resource for researchers interested in the therapeutic potential of caffeic acid derivatives.

Caffeic Acid (CA): A Phenolic Compound with Diverse Cellular Effects

Caffeic acid is a naturally occurring phenolic compound found in a variety of plant-based foods and beverages. It has garnered significant attention for its antioxidant, anti-inflammatory, and anti-cancer properties.

Quantitative Efficacy of Caffeic Acid in Different Cell Models
Cell LineCell TypeAssayEfficacy Metric (e.g., IC50)Reference
PC-3Human Prostate CancerMTT Assay9.0 µM
LNCaPHuman Prostate CancerMTT Assay11.5 µM
MCF-7Human Breast CancerMTT Assay159 µg/ml
Human-induced Pluripotent Stem Cells (hiPSCs)Pluripotent Stem CellsApoptosis AssaySelectively induces apoptosis[2]
HaCaTHuman KeratinocyteCell Viability Assay (H₂O₂ induced stress)Protective effect at 0.3 mg/mL[3]
Human Umbilical Vein Endothelial Cells (HUVECs)Endothelial CellsROS ProductionDecreased ROS at 100 µM[4]
Experimental Protocols for Caffeic Acid

Cell Viability and Cytotoxicity (MTT Assay)

  • Cell Seeding: Plate cells (e.g., PC-3, LNCaP, MCF-7) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of Caffeic Acid (e.g., 0.38–50 µM) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Colony Formation Assay

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with different concentrations of Caffeic Acid.

  • Incubation: Incubate the plates for 7-14 days, allowing colonies to form.

  • Staining: Wash the colonies with PBS, fix with a methanol/acetic acid solution (3:1), and stain with 0.5% crystal violet.

  • Quantification: Count the number of colonies (containing >50 cells) in each well.

Signaling Pathways Modulated by Caffeic Acid

Caffeic acid has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. One of the prominent pathways is the JAK-STAT3 signaling axis, which is often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6R JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3->pSTAT3 TargetGenes Target Gene Expression (e.g., Proliferation, Survival) pSTAT3->TargetGenes Translocates & Activates Transcription IL6 IL-6 IL6->IL6R Binds CA Caffeic Acid CA->JAK Inhibits G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt mTOR mTOR pAkt->mTOR IκBα IκBα pAkt->IκBα Phosphorylates & Degrades NFκB NF-κB GeneExpression Gene Expression (Proliferation, Survival, Anti-apoptosis) NFκB->GeneExpression Translocates & Activates Transcription GF Growth Factors GF->Receptor CAPE CAPE CAPE->PI3K Inhibits CAPE->pAkt Inhibits CAPE->NFκB Inhibits Translocation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) RTK->RTK pY Phosphotyrosine (pY) SH2 SH2 Domain pY->SH2 Binds Src Src Kinase Substrate Downstream Substrate Src->Substrate Phosphorylates SH2->Src Activates pSubstrate Phosphorylated Substrate Response Proliferation, Migration, Survival pSubstrate->Response Ligand Ligand Ligand->RTK Activates CApYEEIE This compound CApYEEIE->SH2 Blocks Binding

References

The Quest for Stability: A Comparative Analysis of Caffeic Acid-pYEEIE and Other Peptidic Molecules

Author: BenchChem Technical Support Team. Date: November 2025

The inherent susceptibility of peptides to proteolytic degradation presents a significant hurdle in their development as therapeutic agents. Most unmodified linear peptides exhibit a short half-life in serum, often less than 30 minutes, which curtails their therapeutic window and efficacy. To counter this, various chemical modifications are employed to enhance their stability. Caffeic acid-pYEEIE represents one such modification, where the caffeic acid moiety may act as a phosphotyrosine mimetic, potentially enhancing both binding affinity and resistance to phosphatases and proteases.

Comparative Stability Data

The following table summarizes the stability of various peptides in serum or plasma, highlighting the impact of different modification strategies. This data, gathered from multiple studies, serves as a reference for contextualizing the potential stability of this compound.

Peptide/PeptidomimeticDescriptionModification(s)Stability (Half-life)Biological Target
Unmodified Linear PeptidesGeneral observation for various sequencesNone< 30 minutes in serumVarious
Optimized SHP2 N-SH2 InhibitorPeptide-based inhibitorNon-hydrolysable pY mimicResistant to significant degradation in human serum for at least 90 minutes[1]SHP2 N-SH2 Domain
N-dodecyl-l-PDC31Prostaglandin-F2α allosteric modulatorN-alkylation (dodecyl group)~30 minutes in mouse plasma[2]Prostaglandin F2α Receptor
l-PDC31 (unmodified)Parent peptide of N-dodecyl-l-PDC31None< 5 minutes in mouse plasma[2]Prostaglandin F2α Receptor
Model Peptide 1Fluorescently labeled model peptideTamra labeling43.5 hours in human blood plasma[3]Not applicable
Model Peptide 2Fluorescently labeled model peptideTamra labeling3.2 hours in human blood plasma[3]Not applicable
Model Peptide 3Fluorescently labeled model peptideTamra labeling50.5 hours in human blood plasma[3]Not applicable

Experimental Protocols

Accurate assessment of peptide stability is paramount. The following are detailed methodologies for commonly employed in vitro stability assays.

Serum/Plasma Stability Assay Protocol

This protocol outlines a general procedure for determining the half-life of a peptide in a biological matrix like serum or plasma.[3][4][5][6]

1. Materials and Reagents:

  • Test peptide

  • Human serum or plasma (from a commercial source or pooled from donors)

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA) or organic solvent mixture (e.g., Ethanol/Acetonitrile) for protein precipitation

  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system

2. Procedure:

  • Preparation: Thaw frozen serum/plasma on ice. To remove lipids, centrifuge the serum at high speed (e.g., 17,000 x g) for 10 minutes at 4°C.[5] Pre-incubate the supernatant at 37°C for 15 minutes.

  • Incubation: Prepare a stock solution of the test peptide in an appropriate solvent (e.g., water or DMSO). Dilute the peptide stock solution into the pre-warmed serum/plasma to a final concentration (e.g., 10 µM).[7] A control sample should be prepared by diluting the peptide in PBS. Incubate the samples at 37°C with gentle agitation.

  • Time Points: Withdraw aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes). The time points should be adjusted based on the expected stability of the peptide.

  • Protein Precipitation: To stop the enzymatic degradation, immediately add a precipitating agent to the aliquots.

    • TCA Precipitation: Add an equal volume of cold 10% TCA solution, vortex, and incubate on ice for 10-30 minutes.[4]

    • Organic Solvent Precipitation: Add a 2x volume of a cold 1:1 mixture of ethanol and acetonitrile.[7]

  • Sample Clarification: Centrifuge the samples at high speed (e.g., 13,000 - 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it using RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

7. Data Analysis:

  • The percentage of peptide remaining at each time point is calculated relative to the 0-minute time point.

  • The half-life (t½) is determined by fitting the data to a one-phase exponential decay curve using appropriate software (e.g., GraphPad Prism).

LC-MS Analysis for Peptide Quantification

This protocol provides a general framework for the analysis of peptide stability samples using LC-MS.[8][9][10]

1. Instrumentation:

  • A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., Orbitrap or Triple Quadrupole).

  • A suitable reversed-phase column (e.g., C18).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The gradient program should be optimized for the specific peptide.

  • Flow Rate: Dependent on the column dimensions (e.g., 200 nL/min for nano-LC or 0.3-1 mL/min for standard analytical columns).

  • Column Temperature: Typically maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.

3. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for peptides.

  • Data Acquisition: Can be performed in full scan mode to identify degradation products or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for accurate quantification of the parent peptide.

  • Mass Analyzer Settings: Optimized for the mass-to-charge ratio (m/z) of the target peptide.

4. Data Analysis:

  • The peak area of the intact peptide is integrated from the chromatogram.

  • The concentration of the peptide at each time point is determined by comparing its peak area to a calibration curve or an internal standard.

Signaling Pathways and Experimental Workflows

To visualize the context of SH2 domain-mediated signaling and the workflow for stability assessment, the following diagrams are provided.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RTK->RTK pY Phosphorylated Tyrosine (pY) RTK->pY Creates docking site GrowthFactor Growth Factor GrowthFactor->RTK Binds SH2_Protein SH2 Domain- Containing Protein (e.g., Src, Grb2) pY->SH2_Protein Recruits Downstream Downstream Signaling Cascade SH2_Protein->Downstream Activates Inhibitor This compound (SH2 Inhibitor) Inhibitor->SH2_Protein Blocks Interaction

Figure 1. Simplified signaling pathway involving SH2 domains.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Peptide Peptide Solution (Test & Control) Incubate Incubate at 37°C Peptide->Incubate Serum Serum / Plasma Serum->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints Precipitate Protein Precipitation (TCA or Organic Solvent) Timepoints->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Analyze LC-MS / HPLC Analysis Centrifuge->Analyze Data Data Analysis (Half-life Calculation) Analyze->Data

Figure 2. General workflow for peptide stability assay.

References

Caffeic Acid-pYEEIE: A Superior High-Affinity Ligand for Src SH2 Domains Compared to pYEEI Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals in the field of signal transduction now have a potent tool for studying and targeting Src Homology 2 (SH2) domains. Caffeic acid-pYEEIE, a novel peptidomimetic, demonstrates significantly enhanced binding affinity to the Src SH2 domain compared to the conventional pYEEI peptide, positioning it as a superior alternative for a range of research and therapeutic applications. This guide provides a comprehensive comparison of the two molecules, supported by available experimental data, to inform researchers in their selection of SH2 domain ligands.

The Src family of protein tyrosine kinases (SFKs) are critical regulators of a myriad of cellular processes, including proliferation, differentiation, and survival. The SH2 domain is a structurally conserved protein module that plays a pivotal role in mediating the protein-protein interactions that drive SFK signaling. It achieves this by recognizing and binding to specific phosphotyrosine (pTyr)-containing sequences on partner proteins. The pYEEI motif is a well-established high-affinity ligand for the Src SH2 domain and has been instrumental in elucidating the structural and functional aspects of this interaction. However, the therapeutic potential of simple phosphopeptides is often hampered by poor cell permeability and susceptibility to enzymatic degradation.

This compound has emerged as a promising alternative that addresses some of these limitations, exhibiting a markedly improved binding affinity for the Src SH2 domain.

Unparalleled Binding Affinity of this compound

Experimental data robustly supports the superior binding affinity of this compound for the Src SH2 domain when compared to the acetylated form of the pYEEI peptide (Ac-pYEEIE). While direct side-by-side studies with the unmodified pYEEI are not extensively available, the data strongly suggests a significant enhancement in binding.

MoleculeBinding Affinity (IC50) to Src SH2 DomainBinding Affinity (Kd) to Src SH2 Domain
This compound 42 nM[1]Not explicitly reported
Ac-pYEEI ~1260 nM (inferred)1.7 µM[2]
pYEEI Not explicitly reportedHigh affinity (in the nM to low µM range)[3]

Note: The IC50 for Ac-pYEEIE is inferred from the statement that this compound has a 30-fold higher affinity[1].

The significantly lower IC50 value of this compound indicates a much stronger interaction with the Src SH2 domain. This enhanced affinity is likely attributable to the caffeic acid moiety, which may engage in additional favorable interactions within the binding pocket of the SH2 domain.

The Src Signaling Pathway and the Role of SH2 Domain Interaction

The interaction between the Src SH2 domain and its binding partners is a critical node in multiple signaling pathways. Disruption of these interactions with high-affinity ligands can modulate downstream cellular responses.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor Src_Kinase Src Kinase Growth_Factor_Receptor->Src_Kinase Activates Substrate_Protein Substrate Protein Src_Kinase->Substrate_Protein Phosphorylates (pY) Downstream_Effectors Downstream Effectors Src_Kinase->Downstream_Effectors Activates Substrate_Protein->Src_Kinase Recruits via SH2 domain Cellular_Response Cellular Response (Proliferation, Survival, etc.) Downstream_Effectors->Cellular_Response Leads to Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds pYEEI_Peptide pYEEI Peptide pYEEI_Peptide->Inhibition Caffeic_acid_pYEEIE This compound Caffeic_acid_pYEEIE->Inhibition Inhibition->Src_Kinase Blocks SH2 Interaction

Caption: Src signaling pathway initiated by growth factor binding, leading to cellular responses. Both pYEEI and this compound can inhibit this pathway by blocking the SH2 domain interaction.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of binding affinities. Below are generalized protocols for common assays used to characterize the interaction between SH2 domains and their ligands.

Fluorescence Polarization (FP) Binding Assay

This assay measures the change in the polarization of fluorescently labeled ligand upon binding to a larger protein, such as an SH2 domain.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Reagents Prepare fluorescently labeled pYEEI peptide and Src SH2 domain Titration Titrate increasing concentrations of Src SH2 domain into a fixed concentration of labeled peptide Prepare_Reagents->Titration Incubation Incubate to reach binding equilibrium Titration->Incubation Measurement Measure fluorescence polarization Incubation->Measurement Plot_Data Plot polarization values against SH2 domain concentration Measurement->Plot_Data Calculate_Kd Fit the data to a binding isotherm to determine the dissociation constant (Kd) Plot_Data->Calculate_Kd

Caption: A generalized workflow for determining binding affinity using a fluorescence polarization assay.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

ITC_Workflow cluster_prep_itc Preparation cluster_titration_itc Titration cluster_analysis_itc Data Analysis Prepare_Samples Prepare Src SH2 domain solution in the sample cell and pYEEI/ This compound in the syringe Inject_Ligand Inject small aliquots of the ligand into the sample cell Prepare_Samples->Inject_Ligand Measure_Heat Measure the heat change after each injection Inject_Ligand->Measure_Heat Generate_Isotherm Plot the heat change per injection against the molar ratio of ligand to protein Measure_Heat->Generate_Isotherm Determine_Parameters Fit the data to a binding model to determine Kd, ΔH, and ΔS Generate_Isotherm->Determine_Parameters

Caption: A generalized workflow for determining the thermodynamic parameters of binding using Isothermal Titration Calorimetry.

Considerations for Cellular Applications: Permeability and Stability

A significant challenge for peptide-based inhibitors is their limited ability to cross cell membranes and their susceptibility to degradation by cellular proteases.

  • Cell Permeability: Phosphopeptides like pYEEI are generally considered to be poorly cell-permeable due to the charged phosphate group[4]. While specific data for this compound is not available, the addition of the more lipophilic caffeic acid moiety may offer some improvement in membrane translocation, though this requires experimental validation. Studies on caffeic acid and its conjugates have shown some level of cellular uptake.

  • Stability: Peptides are prone to rapid degradation by proteases in biological systems. The stability of pYEEI in cellular extracts or in vivo is expected to be limited. The stability of this compound has not been directly reported, but related compounds like caffeic acid phenethyl ester (CAPE) have been shown to be hydrolyzed in rat plasma[5][6]. Further studies are needed to determine if the modification in this compound enhances its stability compared to the parent peptide.

Conclusion

The available data strongly indicates that this compound is a superior alternative to the pYEEI peptide in terms of its binding affinity for the Src SH2 domain. Its significantly lower IC50 value suggests a more potent and specific interaction, making it an invaluable tool for in vitro studies of Src family kinase signaling. While further investigation into its cell permeability and biological stability is warranted, the enhanced binding affinity of this compound marks a significant advancement in the development of high-potency ligands for SH2 domains. Researchers are encouraged to consider this compound for applications requiring high-affinity inhibition of Src SH2 domain-mediated interactions.

References

Independent Verification of Caffeic Acid-pYEEIE IC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory potency of Caffeic acid-pYEEIE and a related compound, Ac-pYEEIE, against the Src Homology 2 (SH2) domain of the Src family of kinases. The information presented herein is supported by publicly available experimental data and includes a detailed protocol for the independent verification of the cited IC50 values.

Data Summary

The inhibitory activities of this compound and N-acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu (Ac-pYEEIE) targeting the Src SH2 domain are summarized below. This compound demonstrates significantly higher potency.

CompoundTarget DomainIC50 ValueFold Difference
This compoundSrc SH2 Domain42 nM[1][2][3]~23.8x more potent
Ac-pYEEIESrc SH2 Domain1 µM[1]

Note: The 30-fold higher affinity of this compound compared to Ac-pYEEIE is also reported in the literature.[1][2][3]

Experimental Protocols

The determination of the IC50 values for inhibitors of the Src SH2 domain is commonly performed using a fluorescence polarization (FP) based competitive binding assay. This method measures the displacement of a fluorescently labeled probe from the SH2 domain by a competitive inhibitor.

Principle of the Fluorescence Polarization Assay

Fluorescence polarization is a technique that measures the change in the rotational speed of a fluorescent molecule in solution. A small, fluorescently labeled molecule (the probe) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When this probe binds to a much larger molecule, such as the Src SH2 domain, its tumbling is restricted, leading to an increase in the polarization of the emitted light.

In a competitive binding assay, a constant concentration of the Src SH2 domain and the fluorescent probe are incubated together, resulting in a high polarization signal. When an unlabeled inhibitor, such as this compound, is added, it competes with the fluorescent probe for binding to the SH2 domain. This displacement of the probe leads to a decrease in the overall polarization signal, which is proportional to the concentration and affinity of the inhibitor.

Detailed Methodology for IC50 Determination

This protocol outlines the steps for a fluorescence polarization-based competitive binding assay to determine the IC50 value of this compound for the Src SH2 domain.

Materials:

  • Recombinant Src SH2 domain protein

  • Fluorescently labeled probe peptide (e.g., a phosphotyrosine-containing peptide known to bind the Src SH2 domain, conjugated with a fluorophore like fluorescein)

  • This compound

  • Ac-pYEEIE (for comparison)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

  • 384-well black, flat-bottom microplates

  • A microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent probe in the assay buffer. The final concentration in the assay will need to be optimized but is typically in the low nanomolar range.

    • Prepare a stock solution of the recombinant Src SH2 domain in the assay buffer. The optimal concentration should be determined experimentally but is generally set to a value that results in a significant polarization shift upon probe binding.

    • Prepare serial dilutions of this compound and Ac-pYEEIE in the assay buffer. A typical starting concentration for the dilution series might be 100 µM.

  • Assay Setup:

    • Add the assay buffer to all wells of the 384-well plate.

    • Add the serially diluted inhibitor (this compound or Ac-pYEEIE) to the appropriate wells. Include control wells with no inhibitor (maximum polarization) and wells with only the fluorescent probe (minimum polarization).

    • Add the Src SH2 domain protein to all wells except the minimum polarization control wells.

    • Incubate the plate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the SH2 domain.

  • Initiation of Competition:

    • Add the fluorescently labeled probe to all wells.

    • Incubate the plate for another period (e.g., 1-2 hours) at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a microplate reader. The excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for fluorescein).

  • Data Analysis:

    • The IC50 value is the concentration of the inhibitor that causes a 50% reduction in the binding of the fluorescent probe to the Src SH2 domain.

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Visualization

The Src family of non-receptor tyrosine kinases are key regulators of a multitude of cellular signaling pathways. They are typically activated by various cell surface receptors, including receptor tyrosine kinases, G-protein coupled receptors, and integrins. The SH2 domain of Src is crucial for these interactions, as it recognizes and binds to specific phosphotyrosine-containing sequences on activated receptors or their associated proteins. This binding event localizes Src to the plasma membrane and initiates downstream signaling cascades that control cell proliferation, survival, migration, and differentiation.

Src_Signaling_Pathway Receptors Receptor Tyrosine Kinases, G-Protein Coupled Receptors, Integrins Src Src Family Kinase (inactive) Receptors->Src Activation ActiveSrc Src Family Kinase (active) Src->ActiveSrc SH2 SH2 Domain ActiveSrc->SH2 contains Downstream Downstream Signaling Pathways (e.g., Ras-MAPK, PI3K-Akt) ActiveSrc->Downstream Phosphorylation CellularResponse Cellular Responses (Proliferation, Survival, Migration) Downstream->CellularResponse Inhibitor This compound Inhibitor->SH2 Inhibition

Caption: Simplified signaling pathway of Src family kinases and the inhibitory action of this compound.

This guide provides a foundational understanding of the comparative inhibitory potency of this compound and a framework for its independent verification. Researchers are encouraged to adapt the provided protocol to their specific laboratory conditions and reagents.

References

Evaluating the Selectivity Profile of Caffeic acid-pYEEIE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the selectivity profile of Caffeic acid-pYEEIE, a potent phosphopeptide ligand for the Src Homology 2 (SH2) domain of Src kinases. In the landscape of targeted therapeutics, understanding the selectivity of a compound is paramount to predicting its efficacy and potential off-target effects. This document compares this compound with alternative inhibitors targeting related signaling pathways, supported by experimental data and detailed protocols for key assays.

Introduction to this compound and Its Therapeutic Rationale

This compound is a synthetic phosphopeptide that demonstrates high-affinity binding to the SH2 domain of Src family kinases, with a reported IC50 of 42 nM. The pYEEIE motif is a well-established recognition sequence for the SH2 domains of several signaling proteins, including the Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of STAT3 is a hallmark of numerous cancers, making it a critical target for therapeutic intervention. By targeting the SH2 domain, inhibitors like this compound can prevent the dimerization and subsequent activation of STAT3, thereby impeding tumor cell proliferation and survival.

Given the central role of the pYEEIE motif in STAT3 signaling, this guide will focus on comparing the selectivity of this compound with established STAT3 inhibitors.

Comparative Selectivity Profile

A critical aspect of any targeted inhibitor is its selectivity – its ability to bind to the intended target with high affinity while minimizing interactions with other, structurally related proteins. Off-target binding can lead to unforeseen side effects and reduce the therapeutic window of a drug candidate.

For a quantitative comparison, we will evaluate the available data for this compound against that of Stattic, a widely used small-molecule inhibitor of STAT3.

Table 1: Comparative Inhibitory Activity of this compound and Stattic

CompoundTarget DomainIC50 (in vitro)Key Selectivity Notes
This compound Src SH2 Domain42 nMHigh affinity for Src SH2. The pYEEI motif is known to be recognized by other SH2 domains, but quantitative data for the caffeic acid derivative is limited.
Stattic STAT3 SH2 Domain5.1 µMSelectively inhibits STAT3 activation, dimerization, and nuclear translocation.[1][2][3] It shows significantly less activity against the SH2 domain of STAT1.[4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches for evaluating these inhibitors, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

Signaling Pathway

The diagram below illustrates the canonical JAK-STAT signaling pathway and the points of inhibition for SH2 domain inhibitors.

STAT3_Pathway JAK-STAT3 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK 2. Receptor Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono 3. STAT3 Phosphorylation STAT3_dimer STAT3 (dimer) STAT3_mono->STAT3_dimer 4. Dimerization (via SH2 domain) DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. DNA Binding Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding Inhibitor SH2 Inhibitor (e.g., this compound, Stattic) Inhibitor->STAT3_dimer Inhibition

JAK-STAT3 Signaling Pathway and Point of Inhibition

Experimental Workflow: Fluorescence Polarization Assay

The following diagram outlines the workflow for a fluorescence polarization assay, a common method to determine the binding affinity of inhibitors to SH2 domains.

FP_Workflow Fluorescence Polarization Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, Fluorescently-labeled pYEEI Peptide (Probe), and SH2 Domain Protein Serial_Dilution Perform Serial Dilution of Inhibitor (e.g., this compound) Prepare_Reagents->Serial_Dilution Mix_Components Mix SH2 Domain, Fluorescent Probe, and Inhibitor in a 96- or 384-well plate Serial_Dilution->Mix_Components Incubate Incubate at Room Temperature (e.g., 30-60 minutes) Mix_Components->Incubate Measure_FP Measure Fluorescence Polarization using a plate reader Incubate->Measure_FP Plot_Data Plot Polarization (mP) vs. Inhibitor Concentration Measure_FP->Plot_Data Calculate_IC50 Calculate IC50 value from the -dose-response curve Plot_Data->Calculate_IC50

Workflow for SH2 Domain Binding Affinity Assay

Experimental Protocols

A detailed and robust experimental protocol is essential for the accurate determination of inhibitor potency and selectivity. The following is a representative protocol for a fluorescence polarization (FP) assay to measure the binding of an inhibitor to an SH2 domain.

Fluorescence Polarization (FP) Competition Assay for SH2 Domain Binding

Objective: To determine the IC50 value of a test compound (e.g., this compound) for the inhibition of the interaction between a fluorescently labeled phosphopeptide and a specific SH2 domain.

Materials:

  • Assay Buffer: 10 mM HEPES (pH 7.5), 1 mM EDTA, 50 mM NaCl, 0.1% Nonidet P-40.[5]

  • SH2 Domain: Purified recombinant SH2 domain of interest (e.g., Src, STAT3, Lck, Grb2).

  • Fluorescent Probe: A fluorescently labeled phosphopeptide with known affinity for the SH2 domain (e.g., 5-carboxyfluorescein-G-pYEEI-NH2). The final concentration is typically kept below the Kd of the probe-protein interaction (e.g., 10 nM).[5][6]

  • Test Compound: this compound or other inhibitors, dissolved in DMSO.

  • Microplate: Black, non-binding 96- or 384-well microplate.

  • Plate Reader: Equipped with fluorescence polarization optics.

Procedure:

  • Preparation of Reagents:

    • Prepare a 2X stock solution of the SH2 domain protein in assay buffer. The final concentration should be determined based on the Kd of the fluorescent probe to achieve a significant polarization window.

    • Prepare a 2X stock solution of the fluorescent probe in assay buffer.

    • Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer to create a 4X stock solution.

  • Assay Setup (per well):

    • Add 25 µL of the 4X test compound dilution to the wells of the microplate. For control wells (maximum and minimum polarization), add 25 µL of assay buffer with the same final DMSO concentration.

    • To all wells except the minimum polarization control, add 25 µL of the 2X SH2 domain solution. To the minimum polarization control wells, add 25 µL of assay buffer.

    • Add 50 µL of the 2X fluorescent probe solution to all wells.

  • Incubation:

    • Mix the plate gently by shaking.

    • Incubate the plate at room temperature for at least 30-60 minutes, protected from light, to allow the binding to reach equilibrium.[5]

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • Subtract the average mP value of the minimum polarization control (probe only) from all other readings.

    • Plot the normalized mP values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of the fluorescent probe to the SH2 domain.[6]

Conclusion

This compound is a high-affinity ligand for the Src SH2 domain, a key component of the STAT3 signaling pathway. Its selectivity profile, inferred from the binding preferences of its core pYEEI motif, suggests a degree of specificity for Src family kinases. When compared to the broader STAT3 inhibitor Stattic, this compound exhibits significantly higher potency for its primary target in vitro.

However, a comprehensive understanding of the selectivity of this compound requires further investigation, specifically through its profiling against a wide panel of SH2 domains using standardized assays such as the fluorescence polarization method detailed in this guide. Such data will be crucial for its continued development as a potential therapeutic agent. The experimental protocols and comparative data presented here provide a framework for researchers and drug development professionals to objectively evaluate the potential of this compound and similar compounds in the context of targeted cancer therapy.

References

Safety Operating Guide

Navigating the Safe Disposal of Caffeic Acid-pYEEIE: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of Caffeic acid-pYEEIE, a non-phosphopeptide inhibitor with potent binding affinity for the GST-Lck-SH2 domain. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, drawing upon available data for its constituent parts and related compounds.

Understanding the Compound: Physicochemical Properties

A clear understanding of a compound's properties is the first step toward safe handling. Key quantitative data for this compound are summarized below.

PropertyValueSource
Chemical Formula C39H50N5O19P[1]
Molecular Weight 923.81 g/mol [1]
CAS Number 507471-72-9[1]
Appearance Solid (form may vary)N/A
Solubility Soluble in DMSO and PBS[2]
Storage Store at -20°C

Hazard Assessment and Safety Precautions

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

Step-by-Step Disposal Procedure

The following procedure is designed to minimize risk to personnel and the environment.

  • Deactivation (Optional but Recommended):

    • Given that this compound is a phosphopeptide, enzymatic degradation can be considered. However, the stability of the caffeic acid moiety to enzymatic action is not fully known.

    • Chemical degradation of the caffeic acid portion can be achieved through strong oxidizing agents, but this may generate hazardous byproducts and should only be performed by trained personnel in a controlled environment.

  • Collection of Waste:

    • All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves) should be placed in a designated, clearly labeled hazardous waste container.

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Labeling:

    • The hazardous waste container must be labeled with the full chemical name: "this compound" and the CAS number "507471-72-9".

    • Indicate the potential hazards: "Potentially Carcinogenic," "Reproductive Toxin," and "Biologically Active."

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • Final Disposal:

    • Arrange for pick-up and disposal by a licensed hazardous waste disposal company. Provide them with all available information regarding the compound.

Experimental Protocol: Inactivation via Hydrolysis (Hypothetical)

While not a standard disposal procedure, understanding potential degradation pathways is valuable. Caffeic acid esters can undergo hydrolysis to yield caffeic acid and the corresponding alcohol[7]. This principle could be applied for inactivation, though the peptide and phosphate bonds in this compound add complexity. A potential, though unverified, hydrolysis protocol could involve:

  • Dissolving the this compound waste in a suitable solvent.

  • Adjusting the pH to basic conditions (e.g., with NaOH) to promote hydrolysis of the ester and peptide bonds.

  • Monitoring the reaction for the disappearance of the parent compound using an appropriate analytical technique (e.g., HPLC).

  • Neutralizing the resulting solution before collection as hazardous waste.

It is critical to note that this is a hypothetical protocol and should be validated on a small scale in a controlled laboratory setting before being implemented.

Visualizing the Disposal Workflow

To aid in understanding the procedural flow, the following diagram illustrates the decision-making and steps involved in the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste assess Assess Hazards (No SDS - Assume Hazardous) start->assess ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) assess->ppe collect Collect Waste in Designated Container ppe->collect label Label Container Clearly (Name, CAS, Hazards) collect->label store Store Securely label->store dispose Dispose via Licensed Hazardous Waste Contractor store->dispose end End: Safe Disposal dispose->end

Caption: A flowchart outlining the necessary steps for the safe disposal of this compound.

Signaling Pathway Context

This compound functions as an inhibitor by binding to the Src Homology 2 (SH2) domain of Src family kinases. This interaction prevents the downstream signaling cascades that are often implicated in cell proliferation and survival.

This compound Mechanism of Action cluster_src receptor Activated Receptor Tyrosine Kinase src Src Kinase receptor->src recruits substrate Downstream Substrate src->substrate phosphorylates sh2 SH2 Domain signal Cell Proliferation & Survival Signaling substrate->signal activates inhibitor This compound inhibitor->sh2 binds to & blocks

Caption: The inhibitory action of this compound on the Src signaling pathway.

By adhering to these procedures and maintaining a high standard of safety, researchers can mitigate the risks associated with the disposal of this compound, ensuring a safe laboratory environment for all.

References

Essential Safety and Logistics for Handling Caffeic Acid-pYEEIE

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Caffeic acid-pYEEIE, a non-phosphopeptide inhibitor used in laboratory research. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and General Precautions
Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory safety protocols for similar chemical compounds.

Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., nitrile) tested according to EN 374.To prevent skin contact.
Eye Protection Safety goggles with side-shields.To protect eyes from splashes.
Skin and Body Protection Impervious laboratory coat or gown.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A suitable respirator may be required for handling large quantities or if dust/aerosol formation is likely.To prevent inhalation of dust or aerosols.
Handling and Storage

Handling:

  • Use this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Ensure adequate ventilation is available.[1]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, well-ventilated area.[1]

  • Recommended storage temperature is -20°C.[1][5][6]

  • Keep away from direct sunlight and sources of ignition.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear full personal protective equipment, including respiratory protection if necessary.[1]

  • Absorb spills with an inert material (e.g., diatomite, universal binders).[1]

  • Collect the absorbed material into a suitable container for disposal.

  • Decontaminate the spill area and equipment by scrubbing with alcohol.[1]

  • Prevent the spilled material from entering drains or water courses.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain.

Workflow for Safe Handling and Disposal

The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare well-ventilated workspace (e.g., fume hood) prep_ppe->prep_setup handle_weigh Weigh/aliquot this compound prep_setup->handle_weigh handle_exp Perform experimental procedures handle_weigh->handle_exp cleanup_decon Decontaminate workspace and equipment handle_exp->cleanup_decon cleanup_ppe Doff and dispose of contaminated PPE cleanup_decon->cleanup_ppe disp_waste Collect all chemical waste (solid & liquid) cleanup_ppe->disp_waste disp_label Label waste container appropriately disp_waste->disp_label disp_store Store waste in designated area disp_label->disp_store disp_pickup Arrange for hazardous waste pickup disp_store->disp_pickup

Caption: Procedural workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Caffeic acid-pYEEIE
Reactant of Route 2
Caffeic acid-pYEEIE

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。